molecular formula C8H9NO3 B1592040 Methyl 2-amino-6-hydroxybenzoate CAS No. 64241-01-6

Methyl 2-amino-6-hydroxybenzoate

Cat. No.: B1592040
CAS No.: 64241-01-6
M. Wt: 167.16 g/mol
InChI Key: BZDGFJYGNNWRKC-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-hydroxybenzoate (CAS 64241-01-6) is a high-purity organic compound with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol . This chemical serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in the development of novel heterocyclic compounds and complex molecular structures. Its structure, featuring both amino and hydroxy substituents on the benzoate ring, makes it a valuable precursor for studying hydrogen-bonding interactions and creating non-linear optical (NLO) materials, similar to those investigated in advanced photonic and optoelectronic applications . Researchers utilize this compound under specific storage conditions to maintain its stability; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . For safety, it is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate precautionary measures, including the use of personal protective equipment and adequate ventilation, should always be followed. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

methyl 2-amino-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDGFJYGNNWRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615409
Record name Methyl 2-amino-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64241-01-6
Record name Methyl 2-amino-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-hydroxybenzoate is a valuable scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a methyl ester on a benzene ring, provides multiple points for further functionalization, making it an attractive starting material for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. This guide presents two plausible and scientifically sound pathways for the synthesis of this compound, offering insights into the strategic considerations and experimental details for each approach.

Proposed Synthesis Pathways

Two primary synthetic routes are proposed for the preparation of this compound. The choice between these pathways will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Pathway 1: Direct Esterification of 2-amino-6-hydroxybenzoic acid

This is the most direct approach, involving a classic Fischer-Speier esterification. It is an equilibrium-controlled reaction, and measures must be taken to drive the reaction towards the product.

Pathway 2: A Three-Step Synthesis via a Nitro Intermediate

This pathway offers a more controlled, albeit longer, route to the target molecule. It involves the nitration of a suitable precursor, followed by esterification and finally, the reduction of the nitro group to the desired amine.

Pathway 1: Direct Fischer-Speier Esterification

This method leverages the direct reaction of the commercially available 2-amino-6-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst.

Causality Behind Experimental Choices
  • Excess Methanol: Methanol serves as both a reactant and the solvent. Using it in a large excess helps to shift the reaction equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[1][2]

  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[3][4]

  • Reflux Conditions: The esterification is typically performed at the reflux temperature of methanol (around 65 °C) to increase the reaction rate.

  • Neutralization: After the reaction, the acidic mixture is neutralized with a weak base, such as sodium bicarbonate (NaHCO₃), to quench the catalyst and allow for the precipitation and isolation of the ester product.

Experimental Protocol

Materials:

  • 2-amino-6-hydroxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-hydroxybenzoic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 20-50 equivalents, serving as the solvent).

  • Stir the mixture to form a suspension.

  • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension. The addition is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully add saturated sodium bicarbonate solution to neutralize the mixture until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation
ParameterExpected Value
Yield 60-80% (estimated)
Appearance Off-white to light brown solid
Melting Point Not readily available
Visualization of the Workflow

fischer_esterification start 2-amino-6-hydroxybenzoic acid in excess Methanol acid Add conc. H₂SO₄ (catalyst) start->acid reflux Reflux for 4-8 hours acid->reflux evap Evaporate excess Methanol reflux->evap extract Dissolve in EtOAc and neutralize with NaHCO₃ evap->extract wash Wash with brine extract->wash dry Dry with Na₂SO₄ and concentrate wash->dry purify Purify (recrystallization/chromatography) dry->purify product This compound purify->product

Caption: Fischer-Speier esterification workflow.

Pathway 2: Three-Step Synthesis via a Nitro Intermediate

This alternative pathway provides a more controlled synthesis, potentially leading to a purer final product by avoiding potential side reactions associated with the amino group in the direct esterification.

Step 1: Synthesis of Methyl 2-hydroxy-6-nitrobenzoate

The first step is the esterification of 2-hydroxy-6-nitrobenzoic acid.

  • Esterification of the Nitro-Substituted Acid: The presence of the electron-withdrawing nitro group can affect the reactivity of the carboxylic acid, but the Fischer esterification conditions are generally effective. The principles are the same as in Pathway 1.

Materials:

  • 2-hydroxy-6-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Follow the same procedure as described in Pathway 1, using 2-hydroxy-6-nitrobenzoic acid as the starting material.

  • The product, Methyl 2-hydroxy-6-nitrobenzoate, is isolated after workup and purification.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group in Methyl 2-hydroxy-6-nitrobenzoate to an amino group.

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitroarenes. A variety of catalysts can be used, with Palladium on carbon (Pd/C) being a common choice. Hydrogen gas is the reducing agent.

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.

Materials:

  • Methyl 2-hydroxy-6-nitrobenzoate

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Methyl 2-hydroxy-6-nitrobenzoate in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation
StepProductExpected Yield
1Methyl 2-hydroxy-6-nitrobenzoate85-95%
2This compound>90%
Visualization of the Workflow

three_step_synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction start_nitro 2-hydroxy-6-nitrobenzoic acid in excess Methanol esterify Fischer Esterification (H₂SO₄, reflux) start_nitro->esterify intermediate Methyl 2-hydroxy-6-nitrobenzoate esterify->intermediate reduce Catalytic Hydrogenation (H₂, Pd/C) intermediate->reduce product This compound reduce->product

Caption: Three-step synthesis via a nitro intermediate.

Characterization of this compound

Due to the lack of readily available public spectral data for the target compound, the following are expected characteristic signals based on the analysis of similar molecules.

Expected Spectroscopic Data
  • ¹H NMR:

    • A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

    • Signals for the aromatic protons. The exact chemical shifts and coupling constants will depend on the solvent used, but they are expected in the aromatic region (6.0-7.5 ppm).

    • A broad singlet for the amino protons (-NH₂) which may be exchangeable with D₂O.

    • A broad singlet for the hydroxyl proton (-OH) which is also exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methyl ester carbon around 52 ppm.

    • Signals for the aromatic carbons, with the carbons attached to the oxygen and nitrogen atoms showing characteristic shifts.

    • A signal for the carbonyl carbon of the ester around 170 ppm.

  • IR Spectroscopy:

    • A broad O-H stretching band for the hydroxyl group around 3300-3500 cm⁻¹.

    • N-H stretching bands for the primary amine, also in the 3300-3500 cm⁻¹ region.[1]

    • A strong C=O stretching band for the ester carbonyl group around 1700 cm⁻¹.[1]

    • C-O and C-N stretching bands in the fingerprint region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z = 167.16, corresponding to the molecular weight of the compound.

Conclusion

This guide has outlined two viable synthetic pathways for the preparation of this compound. The direct esterification of 2-amino-6-hydroxybenzoic acid is a more atom-economical approach, while the three-step synthesis via a nitro intermediate may offer higher purity and more reliable outcomes. The choice of pathway should be made based on a careful evaluation of the available resources and the desired scale of the synthesis. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers to successfully synthesize and validate this important chemical building block.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • A convenient synthesis of amino acid methyl esters. (2008). Arkivoc, 2008(15), 185-194. Retrieved from [Link]

  • 4College.co.uk. (n.d.). Esters. Retrieved from [Link]

  • Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Reduction of nitrobenzoic acid.
  • PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. J. Chem. Soc. B, 498-506. Retrieved from [Link]

  • RSC Publishing. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 10(35), 20857-20866. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

"Methyl 2-amino-6-hydroxybenzoate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an intriguing aromatic compound that belongs to the class of hydroxybenzoic acid derivatives. Its structure, featuring an amino group and a hydroxyl group ortho and meta to a methyl ester on a benzene ring, presents a unique combination of functionalities. This arrangement makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. The core scaffold is related to 3-hydroxyanthranilic acid, an intermediate in the metabolism of tryptophan, which has been studied for its biological activities.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential biological applications. Below is a table summarizing its key properties.

PropertyValueSource
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
CAS Number 64241-01-6[4]
Appearance Likely a crystalline solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water.Inferred from aminophenols and benzoates[5]
Melting Point Not available
Boiling Point Not available
pKa Multiple pKa values are expected due to the presence of the amino (basic) and hydroxyl (acidic) groups.Inferred from aminophenols[6]

Synthesis

A plausible synthetic route to this compound can be envisioned starting from 2-methyl-6-nitrobenzoic acid. The synthesis involves a sequence of reduction and esterification reactions.

Proposed Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Reduction cluster_2 Step 3: Esterification cluster_3 Alternative Route 2-methyl-6-nitrobenzoic_acid 2-Methyl-6-nitrobenzoic Acid 2-amino-6-methylbenzoic_acid 2-Amino-6-methylbenzoic Acid 2-methyl-6-nitrobenzoic_acid->2-amino-6-methylbenzoic_acid H₂, Pd/C or Pt/C Methanol 2-amino-6-methylbenzoic_acid_2 2-Amino-6-methylbenzoic Acid 2-hydroxy-6-methylbenzoic_acid 2-Hydroxy-6-methylbenzoic Acid 2-amino-6-methylbenzoic_acid_2->2-hydroxy-6-methylbenzoic_acid 1. NaNO₂, H₂SO₄ 2. H₂O, Heat 2-hydroxy-6-methylbenzoic_acid_2 2-Hydroxy-6-methylbenzoic Acid Methyl_2-hydroxy-6-methylbenzoate Methyl 2-hydroxy-6-methylbenzoate 2-hydroxy-6-methylbenzoic_acid_2->Methyl_2-hydroxy-6-methylbenzoate Methanol, H₂SO₄ (cat.) Reflux 2-methyl-6-nitrobenzoate Methyl 2-methyl-6-nitrobenzoate Methyl_2-amino-6-methylbenzoate Methyl 2-amino-6-methylbenzoate 2-methyl-6-nitrobenzoate->Methyl_2-amino-6-methylbenzoate H₂, Pd/C Methyl_2-hydroxy-6-methylbenzoate_2 Methyl 2-hydroxy-6-methylbenzoate Methyl_2-amino-6-methylbenzoate->Methyl_2-hydroxy-6-methylbenzoate_2 1. NaNO₂, H₂SO₄ 2. H₂O, Heat start->2-methyl-6-nitrobenzoic_acid

Caption: Proposed synthetic pathways to this compound.

Experimental Protocol: A Hypothetical Synthesis
  • Reduction of 2-Methyl-6-nitrobenzoic Acid:

    • In a reaction vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the catalyst and evaporate the solvent to obtain 2-amino-6-methylbenzoic acid.[7]

  • Diazotization and Hydrolysis:

    • Dissolve the 2-amino-6-methylbenzoic acid in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

    • After the diazotization is complete, heat the reaction mixture to hydrolyze the diazonium salt to the corresponding phenol, yielding 2-hydroxy-6-methylbenzoic acid.

  • Esterification:

    • Reflux the 2-hydroxy-6-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid.

    • Monitor the reaction by TLC.

    • After completion, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography to yield Methyl 2-hydroxy-6-methylbenzoate.[8]

An alternative route could involve the esterification of 2-methyl-6-nitrobenzoic acid first, followed by reduction of the nitro group.[9][10]

Spectroscopic Analysis

The structural elucidation of this compound relies on various spectroscopic techniques. The expected spectral data are summarized below.

TechniqueExpected Features
¹H NMR - Aromatic protons (3H) as multiplets in the range of δ 6.0-7.5 ppm. The exact shifts and coupling patterns will depend on the electronic effects of the substituents. - A singlet for the methyl ester protons (3H) around δ 3.8-3.9 ppm. - A broad singlet for the hydroxyl proton (1H), with a chemical shift that can vary depending on the solvent and concentration. - A broad singlet for the amine protons (2H), also with a variable chemical shift.
¹³C NMR - A peak for the ester carbonyl carbon around δ 165-170 ppm. - Aromatic carbon peaks between δ 110-160 ppm. The carbons attached to the oxygen and nitrogen atoms will be downfield. - A peak for the methyl ester carbon around δ 50-55 ppm.
IR (cm⁻¹) - N-H stretching of the primary amine as two bands in the range of 3300-3500 cm⁻¹. - O-H stretching of the phenol as a broad band around 3200-3600 cm⁻¹. - C=O stretching of the ester at approximately 1680-1700 cm⁻¹. - C-N and C-O stretching in the fingerprint region.
Mass Spec. - Molecular ion peak (M⁺) at m/z 167. - Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

These predictions are based on the analysis of structurally similar compounds.[11][12][13][14]

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the interplay of its three functional groups: the amino group, the hydroxyl group, and the methyl ester. The amino and hydroxyl groups are electron-donating and are ortho, para-directing for electrophilic aromatic substitution.[15]

Reactivity of this compound Molecule This compound Amino_Group Amino Group (-NH₂) - Acylation - Alkylation - Diazotization Molecule->Amino_Group Hydroxyl_Group Hydroxyl Group (-OH) - Etherification - Esterification Molecule->Hydroxyl_Group Ester_Group Ester Group (-COOCH₃) - Hydrolysis - Amidation Molecule->Ester_Group Aromatic_Ring Aromatic Ring - Electrophilic Substitution (Halogenation, Nitration) Molecule->Aromatic_Ring

Caption: Key reactivity sites of this compound.

Reactions involving the Amino Group
  • Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides.[6]

  • Alkylation: Alkylation of the amino group can be achieved with alkyl halides.[6]

  • Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing various other functional groups.[6]

Reactions involving the Hydroxyl Group
  • Etherification: The phenolic hydroxyl group can be converted into an ether using Williamson ether synthesis or other methods.

Reactions involving the Ester Group
  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of a catalyst.[16]

Reactions on the Aromatic Ring

The activating amino and hydroxyl groups direct electrophiles to the positions ortho and para to them. This makes the aromatic ring susceptible to electrophilic substitution reactions like halogenation and nitration.

Potential Applications in Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds.

  • Building Block for Heterocycles: This molecule is an excellent precursor for the synthesis of benzothiazoles, which are known to exhibit a wide range of biological activities, including as kinase inhibitors and antitumor agents.[8][17][18] The reaction of the amino group with appropriate reagents can lead to the formation of various heterocyclic systems.

  • Analogue of 3-Hydroxyanthranilic Acid: As a derivative of 3-hydroxyanthranilic acid, it may possess interesting biological properties itself or serve as a starting material for the synthesis of analogues with potential antioxidant or enzyme-inhibiting activities.[1][19] 3-Hydroxyanthranilic acid is an intermediate in the kynurenine pathway and is involved in various physiological and pathological processes.[20]

  • MAO Inhibitors: The benzothiazole scaffold, which can be synthesized from this compound, has been explored for the development of monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.[21][22]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[23]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[23][25]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[3][26]

Conclusion

This compound is a multifunctional aromatic compound with significant potential as a building block in organic synthesis and drug discovery. Its rich chemistry, stemming from the presence of amino, hydroxyl, and ester functional groups, allows for a wide range of chemical transformations. The insights into its synthesis, spectroscopic properties, and reactivity provided in this guide aim to facilitate its use in the development of novel molecules with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted.

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Spectroscopic Profile of Methyl 2-amino-6-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-amino-6-hydroxybenzoate (CAS No: 64241-01-6), a key aromatic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate structural elucidation and characterization.

Introduction

This compound is a substituted aromatic ester with functional groups that are critical for its chemical reactivity and potential biological activity. Accurate and thorough spectroscopic characterization is the cornerstone of its application in complex synthetic pathways and structure-activity relationship (SAR) studies. This guide synthesizes available experimental data with high-quality predicted spectral analysis to provide a reliable reference for laboratory practice.

The structural context for the following spectroscopic analysis is presented below:

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol: The ¹H NMR spectrum was obtained on a 300 MHz or 400 MHz spectrometer. A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00). The data was processed with appropriate phasing and baseline correction.

Data Presentation:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.5 (predicted)Singlet (broad)1HAr-OH
7.5 (predicted)Singlet (broad)2HAr-NH₂
6.20Doublet1HAr-H
5.95Doublet1HAr-H
3.88Singlet3H-OCH₃

In-depth Interpretation:

The ¹H NMR spectrum provides key insights into the proton environments of the molecule. The experimental data available confirms the presence of the aromatic protons and the methyl ester group[1].

  • Hydroxyl and Amino Protons (Predicted): The phenolic hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift (around 10.5 ppm) due to its acidic nature and potential for hydrogen bonding. The two protons of the amino group are also anticipated to be a broad singlet around 7.5 ppm. The broadness of these signals is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom.

  • Aromatic Protons (Experimental): The two doublets observed at 6.20 ppm and 5.95 ppm correspond to the protons on the aromatic ring[1]. Their upfield chemical shifts are indicative of the strong electron-donating effects of both the amino (-NH₂) and hydroxyl (-OH) groups. The coupling between these protons would lead to the doublet splitting pattern.

  • Methyl Protons (Experimental): A sharp singlet integrating to three protons is observed at 3.88 ppm[1]. This is characteristic of the methyl protons of the ester group (-COOCH₃). The singlet nature of this peak indicates no adjacent protons.

HNMR cluster_molecule ¹H NMR Assignments cluster_shifts Chemical Shifts (ppm) H_OH OH Benzene H_OH->Benzene Shift_OH ~10.5 (Predicted) H_OH->Shift_OH H_NH2 NH₂ H_NH2->Benzene Shift_NH2 ~7.5 (Predicted) H_NH2->Shift_NH2 H_Ar1 H Shift_Ar1 5.95 H_Ar1->Shift_Ar1 H_Ar2 H Shift_Ar2 6.20 H_Ar2->Shift_Ar2 H_CH3 CH₃ Shift_CH3 3.88 H_CH3->Shift_CH3 Benzene->H_Ar1 Benzene->H_Ar2 Benzene->H_CH3

Caption: Correlation of proton environments with their respective ¹H NMR chemical shifts.

¹³C NMR Spectroscopy (Predicted)

Experimental Protocol (Simulated): A ¹³C NMR spectrum would be acquired on a 100 MHz or 125 MHz spectrometer using a proton-decoupled pulse sequence. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆.

Predicted Data Presentation:

Predicted Chemical Shift (δ) ppmAssignment
169.0C =O (Ester)
158.0C -OH
150.0C -NH₂
132.0C -H
110.0C -COOCH₃
105.0C -H
100.0C -H
52.0-OC H₃

In-depth Interpretation (Predicted):

  • Carbonyl Carbon: The ester carbonyl carbon is predicted to be the most downfield signal, around 169.0 ppm.

  • Aromatic Carbons: The carbons directly attached to the electronegative oxygen and nitrogen atoms (C -OH and C -NH₂) are expected at approximately 158.0 ppm and 150.0 ppm, respectively. The remaining aromatic carbons, including those bonded to hydrogen and the ester group, are predicted to resonate between 100.0 and 132.0 ppm. The significant shielding of some of these carbons is due to the strong electron-donating nature of the hydroxyl and amino substituents.

  • Methyl Carbon: The methyl carbon of the ester group is predicted to appear at the most upfield position, around 52.0 ppm.

Part 2: Infrared (IR) Spectroscopy (Predicted)

Experimental Protocol (Simulated): An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded from 4000 to 400 cm⁻¹.

Predicted Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretchPrimary Amine (-NH₂)
3300-3200O-H stretchPhenol (-OH)
3100-3000C-H stretchAromatic
1700-1680C=O stretchEster
1620-1580N-H bendPrimary Amine (-NH₂)
1600, 1475C=C stretchAromatic
1250-1100C-O stretchEster, Phenol

In-depth Interpretation (Predicted):

The IR spectrum is invaluable for identifying the functional groups present in the molecule.

  • O-H and N-H Stretching Region: A broad absorption band is expected between 3300-3200 cm⁻¹ for the O-H stretch of the phenolic group, with its breadth due to hydrogen bonding. Overlapping in the 3450-3300 cm⁻¹ region, two distinct peaks for the symmetric and asymmetric N-H stretching of the primary amine are anticipated.

  • Carbonyl Stretching: A strong, sharp absorption peak between 1700-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

  • Aromatic Region: C-H stretching vibrations for the aromatic ring are expected between 3100-3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring would appear around 1600 cm⁻¹ and 1475 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including the N-H bending vibration (1620-1580 cm⁻¹) and C-O stretching vibrations for the ester and phenol groups (1250-1100 cm⁻¹).

Part 3: Mass Spectrometry (MS) (Predicted)

Experimental Protocol (Simulated): A mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or a GC inlet, and ionized by a 70 eV electron beam.

Predicted Data Presentation:

m/zPredicted Ion
167[M]⁺ (Molecular Ion)
136[M - OCH₃]⁺
108[M - COOCH₃]⁺

In-depth Interpretation (Predicted):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion: The molecular ion peak ([M]⁺) is predicted to be observed at an m/z of 167, corresponding to the molecular weight of this compound (C₈H₉NO₃).

  • Key Fragmentation Pathways:

    • Loss of a Methoxy Radical: A significant fragment is expected at m/z 136, resulting from the loss of the methoxy radical (•OCH₃) from the ester group.

    • Loss of the Carbomethoxy Group: Another prominent fragmentation pathway would be the loss of the entire carbomethoxy radical (•COOCH₃), leading to a fragment ion at m/z 108.

MS_Fragmentation M [M]⁺ m/z = 167 Frag1 [M - OCH₃]⁺ m/z = 136 M->Frag1 - •OCH₃ Frag2 [M - COOCH₃]⁺ m/z = 108 M->Frag2 - •COOCH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound, integrating experimental ¹H NMR data with predicted ¹³C NMR, IR, and MS spectra. The interpretations and data presented herein serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. The causality behind spectral features has been explained, offering a deeper understanding of the structure-property relationships of this important chemical entity.

References

  • Comess, K. M., et al.Sulfonamides having antiangiogenic and anticancer activity.
  • Scribbr. How to Cite a Patent in APA Style | Format & Examples. November 6, 2020. [Link]

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  • ResearchGate. In-text patent citations: A user's guide.[Link]

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A Practical Guide to Determining and Understanding the Organic Solvent Solubility of Methyl 2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

Methyl 2-amino-6-hydroxybenzoate is an aromatic compound featuring amino, hydroxyl, and methyl ester functional groups. As a substituted anthranilate derivative, it holds potential as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. The successful design of synthetic routes, purification protocols (such as crystallization), and formulation strategies hinges on a thorough understanding of its solubility profile in various organic solvents[1]. Solubility is a fundamental physicochemical property that dictates the efficiency of a reaction, the yield and purity of a final product, and the bioavailability of an active pharmaceutical ingredient (API)[2].

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. Due to the limited availability of specific public solubility data for this compound, this document emphasizes the underlying principles and provides a robust, field-proven experimental methodology. We will explore the theoretical basis for its solubility behavior, detail a step-by-step protocol for accurate measurement, and discuss the practical application of the resulting data.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound is the primary determinant of its interactions with solvents. A careful analysis of its functional groups provides a strong basis for predicting its solubility behavior.

  • Amino Group (-NH₂): The primary amine acts as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). This group significantly increases the molecule's polarity.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a strong hydrogen bond donor (O-H) and acceptor (oxygen lone pairs), contributing substantially to the molecule's polarity and its ability to interact with protic solvents[3].

  • Methyl Ester Group (-COOCH₃): The ester group contains hydrogen bond acceptor sites (the carbonyl and ether oxygens) but lacks donor capabilities. It adds a degree of polarity to the molecule.

  • Aromatic Ring: The benzene ring is nonpolar and lipophilic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

Expert Insight: The presence of both strong hydrogen bond donor (-NH₂, -OH) and acceptor sites within a single molecule suggests a high crystal lattice energy. Overcoming this energy requires solvents that can effectively compete for these hydrogen bonding sites[4]. Therefore, we can predict that this compound will exhibit preferential solubility in polar solvents, particularly those that are also capable of hydrogen bonding[5]. Its solubility in nonpolar, aprotic solvents like hexane or toluene is expected to be significantly lower.

A Systematic Approach to Solvent Selection

The selection of solvents for solubility screening should be a deliberate process designed to probe a wide range of intermolecular interactions. The guiding principle of "like dissolves like" is a useful starting point, but a more nuanced approach considers polarity, hydrogen bonding capacity, and the intended application[6].

An ideal screening set includes solvents from different classes:

  • Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. These can act as both hydrogen bond donors and acceptors and are expected to be effective solvents.

  • Polar Aprotic Solvents: Such as acetone, ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO). These can accept hydrogen bonds but cannot donate them. Their ability to disrupt the solute-solute hydrogen bonds will be a key factor[7].

  • Nonpolar Solvents: Such as hexane, cyclohexane, and toluene. These are expected to be poor solvents but are essential for defining the lower limits of solubility and for use as anti-solvents in crystallization processes[8].

  • Chlorinated Solvents: Such as dichloromethane and chloroform. These have moderate polarity and can offer unique solvation properties.

The following diagram illustrates a logical workflow for selecting an appropriate solvent for solubility determination and subsequent applications.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Measurement cluster_2 Phase 3: Application-Specific Optimization A Analyze Solute Structure (Polarity, H-Bonding Potential) B Select Diverse Solvent Panel (Protic, Aprotic, Nonpolar) A->B C Perform Qualitative 'Spot Test' Solubility B->C D Execute Equilibrium Solubility Protocol (Shake-Flask) C->D Identify Potential Solvent Classes E Quantify Concentration (e.g., HPLC, UV-Vis) D->E F Tabulate Quantitative Data (mg/mL or Molarity) E->F G Select Solvent(s) for Target Application F->G Data-Driven Decision H Optimize Conditions (Temperature, Purity, Yield) G->H I Consider Mixed-Solvent Systems G->I

Caption: Logical workflow for solvent selection and solubility assessment.

Table 1: Properties of Common Organic Solvents for Solubility Screening

The following table provides a list of recommended solvents for an initial solubility screen, categorized by their polarity and general properties[9][10][11].

SolventClassPolarity Index (P')[10]Boiling Point (°C)[12]Key Characteristics
n-HexaneNonpolar0.169Good for establishing a nonpolar baseline
TolueneNonpolar (Aromatic)2.4111Can interact with the solute's aromatic ring
Dichloromethane (DCM)Chlorinated3.140Volatile, moderate polarity
Ethyl AcetatePolar Aprotic4.477Common H-bond acceptor, useful for chromatography
AcetonePolar Aprotic5.156Strong H-bond acceptor, highly volatile
AcetonitrilePolar Aprotic5.882High polarity, common in HPLC
IsopropanolPolar Protic3.982H-bond donor and acceptor
EthanolPolar Protic5.278H-bond donor and acceptor, common recrystallization solvent[13]
MethanolPolar Protic5.165Most polar alcohol, strong H-bond donor/acceptor
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189Very high polarity, powerful H-bond acceptor

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a robust and reliable technique that ensures the solution has reached true saturation[14][15].

Objective: To accurately determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • 20 mL glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance (readable to 0.1 mg)

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and calibrated pipettes

Protocol Workflow Diagram:

Shake_Flask_Workflow A Step 1: Preparation Add excess solid solute to a known volume of solvent in a vial. B Step 2: Equilibration Agitate vials in a temperature- controlled shaker for 24-48h. A->B C Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. B->C D Step 4: Filtration Carefully filter the supernatant using a 0.22 µm syringe filter. C->D E Step 5: Dilution Accurately dilute the clear filtrate to a quantifiable concentration. D->E F Step 6: Quantification Analyze the diluted sample using a validated HPLC or UV-Vis method. E->F G Step 7: Calculation Calculate original concentration (mg/mL or M) using a calibration curve. F->G

Caption: Step-by-step experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Procedure:

  • Preparation of Solutions:

    • Causality: Adding a clear excess of solid solute is critical to ensure that the solution reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation[15].

    • To a series of labeled 20 mL glass vials, add approximately 100-200 mg of this compound. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at the end.

    • Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vial.

    • Securely seal each vial with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Causality: Continuous agitation over an extended period (24-48 hours) is necessary to overcome kinetic barriers and ensure the system reaches a true equilibrium state. A constant temperature is maintained as solubility is temperature-dependent[16].

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples at a moderate speed (e.g., 150-200 rpm) for at least 24 hours. A 48-hour period is recommended to confirm equilibrium has been reached.

  • Sample Separation and Analysis:

    • Causality: The removal of all undissolved microscopic particles is the most critical step for accuracy. Centrifugation followed by fine filtration prevents the overestimation of solubility[2].

    • Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw a portion of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane.

    • Accurately dilute the clear, filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

    • Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Data Calculation:

    • Prepare a standard calibration curve of this compound in the same diluent.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the result by the dilution factor. Report the final solubility in mg/mL or mol/L.

Application of Solubility Data

The quantitative data generated from these experiments are invaluable for various stages of chemical and pharmaceutical development:

  • Reaction Chemistry: Selecting a solvent in which all reactants are sufficiently soluble can dramatically improve reaction rates and yields.

  • Crystallization and Purification: The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature[8][12]. A second, miscible "anti-solvent" in which the compound is insoluble can be used to induce precipitation[17].

  • Formulation Development: For APIs, solubility data is crucial for designing liquid formulations and predicting oral bioavailability. Solvents that provide high solubility are often investigated as potential excipients or co-solvents[1].

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is a prerequisite for its effective use in research and development. While specific data for this compound is not widely published, its molecular structure strongly indicates a preference for polar, hydrogen-bonding solvents. By employing the systematic solvent selection strategy and the robust shake-flask experimental protocol detailed in this guide, researchers can generate high-quality, reliable solubility data. This data provides an essential empirical foundation for making informed decisions in process development, purification, and formulation, ultimately accelerating research and ensuring the development of efficient and reproducible chemical processes.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
  • Polarity of Solvents. (n.d.). Hans Reich, University of Wisconsin.
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2016).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • How Hydrogen-bonding Influences Properties. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
  • How does hydrogen bonding affect the properties of organic compounds? (n.d.). QuickTakes.
  • Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. (2022).
  • Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. (2022).
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025).
  • Properties of Common Organic Solvents. (2022). T.R. Hoye, University of Minnesota.
  • Polarity Index. (n.d.). Burdick & Jackson.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Choice of Solvent. (2022). Chemistry LibreTexts.
  • Guide for crystalliz
  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). (2019).
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • How to choose a solvent for crystallization of an organic compound. (2018). Quora.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
  • Solvent Miscibility and Polarity Chart. (n.d.). Organometallics.

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An In-depth Technical Guide to Methyl 2-amino-6-hydroxybenzoate (CAS: 64241-01-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-amino-6-hydroxybenzoate, a substituted aromatic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct peer-reviewed literature on this specific molecule, this document integrates known data with expert analysis of its chemical properties based on the reactivity of its constituent functional groups and data from structurally related analogs.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 64241-01-6, possesses a chemical structure featuring a benzene ring substituted with an amino group, a hydroxyl group, and a methyl ester group. This unique arrangement of electron-donating (amino and hydroxyl) and electron-withdrawing (methyl ester) groups suggests a rich and complex reactivity profile, making it an intriguing building block for medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 64241-01-6[1][2][3]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Not explicitly stated, likely a crystalline solid-
Purity Typically available at ≥97%-
Storage Conditions Store at 2-8°C, protected from light[2]

graph "Methyl_2-amino-6-hydroxybenzoate_Structure" {
layout=neato;
node [shape=none, margin=0];
edge [style=solid, color="#202124"];

// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds C1 -- C2 [style=double, color="#202124"]; C3 -- C4 [style=double, color="#202124"]; C5 -- C6 [style=double, color="#202124"];

// Substituents C1_label [label="C", pos="0,1.5!"]; C2_label [label="C", pos="-1.3,0.75!"]; C3_label [label="C", pos="-1.3,-0.75!"]; C4_label [label="C", pos="0,-1.5!"]; C5_label [label="C", pos="1.3,-0.75!"]; C6_label [label="C", pos="1.3,0.75!"];

// Amino group at C2 N [label="NH₂", pos="-2.6,1.5!"]; C2 -- N;

// Hydroxyl group at C6 O_OH [label="OH", pos="2.6,1.5!"]; C6 -- O_OH;

// Methyl ester group at C1 C_ester [label="C", pos="0,3!"]; O_ester1 [label="O", pos="-0.8,3.8!"]; O_ester2 [label="O", pos="0.8,3.8!"]; C_methyl [label="CH₃", pos="1.6,4.6!"]; C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl; }

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

While specific, detailed synthetic protocols for this compound are not widely published in peer-reviewed literature, a plausible and efficient route involves the esterification of its corresponding carboxylic acid, 2-amino-6-hydroxybenzoic acid (CAS 567-62-4)[4][5]. This transformation can typically be achieved under acidic conditions (e.g., using sulfuric acid or thionyl chloride) with methanol as the reagent and solvent.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Data

Table 2: Predicted and Reported Spectroscopic Data for this compound

TechniquePredicted/Reported FeaturesRationale/Reference
¹H NMR Aromatic protons (3H), -NH₂ protons (2H, broad), -OH proton (1H, broad), -OCH₃ protons (3H, singlet)Inferred from general principles of NMR spectroscopy.
¹³C NMR Carbonyl carbon (~170 ppm), aromatic carbons (multiple signals), methyl carbonInferred from general principles of NMR spectroscopy.
FT-IR ~1700 cm⁻¹ (C=O stretch, ester), 3200-3500 cm⁻¹ (O-H and N-H stretches, hydrogen-bonded)[7]
Mass Spec. Molecular ion peak (M⁺) at m/z = 167.16[1]

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is governed by the interplay of its three functional groups. The amino and hydroxyl groups are nucleophilic and can participate in a variety of reactions, while the methyl ester can undergo hydrolysis or transesterification. The aromatic ring is activated towards electrophilic substitution, with the positions directed by the existing substituents.

Key Reactive Sites:

  • Amino Group (-NH₂): Can be acylated, alkylated, or diazotized. Its presence is key for the synthesis of various heterocyclic systems.

  • Hydroxyl Group (-OH): Can be O-alkylated or O-acylated. It can also influence the acidity of the molecule.

  • Methyl Ester (-COOCH₃): Susceptible to hydrolysis to the corresponding carboxylic acid or can be converted to an amide.

  • Aromatic Ring: Activated by the -NH₂ and -OH groups, making it amenable to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

The strategic manipulation of these functional groups allows for the synthesis of a diverse library of derivatives with potentially interesting biological activities.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is limited, the structural motifs present in the molecule are found in numerous biologically active compounds. Substituted 2-aminobenzoates and related benzothiazoles have demonstrated a wide range of pharmacological effects.

  • Antimicrobial and Antifungal Activity: Derivatives of 2-aminobenzamide have shown potent activity against various bacterial and fungal strains.[8] The core structure of this compound could serve as a scaffold for the development of new anti-infective agents.

  • Anticancer Potential: Substituted 2-aminobenzothiazole derivatives have been investigated as anticancer agents, with some showing inhibitory activity against enzymes like PI3Kγ.[9] The aminobenzoate core is a valuable starting point for the design of novel kinase inhibitors and other anticancer therapeutics.

  • Herbicidal Activity: Certain N-substituted 2-aminobenzothiazoles have been found to inhibit photosynthetic electron transport, indicating potential as herbicides.[10]

The versatility of this compound as a synthetic intermediate makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and emergency procedures.

  • General Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Keep in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C.[2]

Conclusion

This compound is a multifunctional aromatic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While comprehensive characterization and application data in the public domain are currently sparse, its chemical structure suggests a rich reactivity that can be exploited to create novel molecules with diverse biological activities. Further research into the synthesis, derivatization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and other scientific disciplines.

References

A Technical Guide to the Synthesis, Properties, and Applications of Methyl 2-amino-6-hydroxybenzoate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted aminobenzoate scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic systems with significant biological activity. This guide focuses on the chemical landscape of Methyl 2-amino-6-hydroxybenzoate, a bifunctional molecule poised for diverse chemical transformations. We will explore its intrinsic properties, detail robust synthetic pathways for its derivatization, and delve into the pharmacological significance of its most prominent analogues, particularly the 2-aminobenzothiazole class. This document is intended for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols to leverage this important chemical core.

The Core Scaffold: this compound

This compound is an aromatic ester featuring three key functional groups on a benzene ring: a methyl ester, a primary amine, and a hydroxyl group. This ortho-amino, meta-hydroxyl substitution pattern creates a unique electronic and steric environment that dictates its reactivity and potential for intramolecular interactions. While comprehensive experimental data on this specific isomer is limited, we can infer its properties from closely related analogues.

Predicted Physicochemical Properties

The properties of the core scaffold are critical for predicting its behavior in both reaction media and biological systems. The following table summarizes key computed properties based on analogues such as Methyl 2-hydroxy-6-methylbenzoate.[1][2]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₉NO₃Defines the elemental composition and exact mass.
Molecular Weight 167.16 g/mol Influences diffusion, solubility, and membrane transport.
Topological Polar Surface Area (TPSA) 71.8 ŲA key indicator of drug absorption and brain penetration potential.
logP (Octanol-Water Partition Coefficient) ~1.5Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors 2 (from -NH₂ and -OH)Crucial for target binding and defining solubility.
Hydrogen Bond Acceptors 3 (from C=O, -OH, -NH₂)Determines interaction patterns with biological macromolecules.
Spectroscopic Profile

Characterization of the core molecule would rely on standard spectroscopic techniques:

  • ¹H NMR: Distinct aromatic proton signals, a singlet for the methyl ester protons (~3.9 ppm), broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, aromatic carbons (with those attached to O and N being significantly shifted), and the methyl carbon.

  • IR Spectroscopy: Characteristic stretches for N-H bonds (~3300-3500 cm⁻¹), O-H bond (broad, ~3200-3600 cm⁻¹), C=O of the ester (~1700 cm⁻¹), and C=C aromatic bonds (~1450-1600 cm⁻¹).

  • Mass Spectrometry: A clear molecular ion peak corresponding to the exact mass of the compound.

Synthetic Strategies and Derivatization

The true value of this compound lies in its capacity to be transformed into more complex, biologically active molecules. The synthetic approach involves both the formation of the core and its subsequent modification.

Synthesis of the Core Ring System

A common and effective route to substituted 2-aminobenzoates begins with the corresponding nitro-analogue.[3] The synthesis of the core scaffold can be logically approached via the selective reduction of a precursor like Methyl 2-amino-6-nitrobenzoate.[4]

G start Methyl 2-hydroxy-6-nitrobenzoate reduction Selective Reduction (e.g., H₂, Pd/C) start->reduction core This compound reduction->core

Caption: Synthetic approach to the core scaffold.

Key Derivatization Reactions

The amine and hydroxyl groups offer multiple handles for derivatization. However, their similar reactivity often necessitates the use of protecting groups to achieve selectivity.

To prevent unwanted side reactions during synthesis, the highly nucleophilic amino group and the acidic hydroxyl group must often be masked. The choice of protecting group is critical; it must be stable to the reaction conditions for the desired transformation but easily removable afterward.

  • Amine Protection: The tert-butoxycarbonyl (Boc) group is widely used. It is introduced using Di-tert-butyl dicarbonate (Boc₂O) and is stable to many reaction conditions but can be cleanly removed with a strong acid, such as HCl in dioxane.[5]

  • Hydroxyl Protection: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are excellent choices for protecting hydroxyls. They are installed using TBDMSCl and a base like imidazole and are readily cleaved with a fluoride source (e.g., TBAF).[5]

G cluster_protection Protection Phase cluster_reaction Selective Reaction cluster_deprotection Deprotection Phase Core Core Scaffold Protect_NH2 Boc₂O Core->Protect_NH2 Protected_NH2 Boc-Protected Intermediate Protect_NH2->Protected_NH2 Protect_OH TBDMSCl Protected_NH2->Protect_OH Fully_Protected Fully Protected Scaffold Protect_OH->Fully_Protected Reaction Desired Transformation (e.g., on another part of the molecule) Fully_Protected->Reaction Deprotect_OH TBAF Reaction->Deprotect_OH Deprotect_NH2 4M HCl in Dioxane Deprotect_OH->Deprotect_NH2 Final_Product Final Derivative Deprotect_NH2->Final_Product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Caption: Simplified PI3K signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols are presented with detailed steps and rationale, reflecting established laboratory practices.

Protocol: Synthesis of a 2-Aminobenzothiazole Derivative

This protocol describes the general procedure for the cyclization of a substituted methyl aminobenzoate to form the corresponding methyl 2-aminobenzo[d]thiazole-6-carboxylate, adapted from literature methods. [5] Materials:

  • Methyl 4-aminobenzoate (or other substituted aminobenzoate)

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 25% Aqueous Ammonia (NH₃) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Methanol for recrystallization

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of the starting aminobenzoate and 4 equivalents of KSCN in glacial acetic acid. Stir for 45 minutes at room temperature to ensure complete dissolution.

    • Rationale: Acetic acid serves as both the solvent and a catalyst for the reaction. A molar excess of KSCN drives the reaction forward.

  • Cooling: Cool the reaction mixture to 10 °C using an ice bath.

    • Rationale: The subsequent bromination step is exothermic. Cooling the mixture allows for better control of the reaction temperature, preventing the formation of side products.

  • Bromination: Dissolve 2 equivalents of bromine in a small amount of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture over 30 minutes.

    • Rationale: Bromine is the oxidizing agent that facilitates the electrophilic cyclization. Dropwise addition is crucial to control the reaction rate and temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 15 hours).

  • Quenching & Precipitation: Carefully pour the reaction mixture onto crushed ice. Basify the mixture by slowly adding 25% aqueous ammonia or saturated NaHCO₃ until the pH is ~8-9. This will cause the product to precipitate.

    • Rationale: The acidic mixture is neutralized to quench the reaction and precipitate the product, which is typically insoluble in basic aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to yield the pure 2-aminobenzothiazole derivative.

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Future Outlook and Conclusion

The this compound core and its analogues, particularly the 2-aminobenzothiazoles, represent a fertile ground for drug discovery. The synthetic versatility of the scaffold allows for the creation of large, diverse chemical libraries. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzothiazole ring to optimize potency and selectivity for specific biological targets.

  • Exploration of Novel Bioisosteres: Replacing the benzothiazole unit with other heterocycles (e.g., benzoxazoles, benzimidazoles) to modulate physicochemical and pharmacological properties. [6]* Mechanism of Action Deconvolution: For compounds with promising activity, detailed biological studies are needed to fully elucidate their mechanism of action beyond primary target inhibition.

References

  • Divišová, H., et al. (2021). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 26(11), 3365. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 584223, Methyl 2-hydroxy-6-methylbenzoate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596477, Methyl 2-amino-6-nitrobenzoate. Available at: [Link]

  • Pattan, S. R., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy. Available at: [Link]

  • Dodge, M. W., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(22), 16459–16513. Available at: [Link]

  • Johnson, T. A., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 8(11), 2296–2307. Available at: [Link]

  • Popat, K. H., et al. (2012). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Journal of Applicable Chemistry. Available at: [Link]

  • Kumar, B., et al. (2016). Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation. Journal of Molecular Structure, 1125, 339-347. Available at: [Link]

  • Shaik, O. B., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(39), 35848–35861. Available at: [Link]

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Unveiling the Potential of Methyl 2-amino-6-hydroxybenzoate: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive theoretical framework for understanding Methyl 2-amino-6-hydroxybenzoate, a molecule of significant interest to researchers, scientists, and professionals in drug development. By integrating fundamental chemical principles with advanced computational methodologies, this document aims to illuminate the molecule's intrinsic properties and explore its potential as a versatile scaffold in medicinal chemistry.

Introduction: The Significance of a Substituted Benzene Ring

This compound belongs to the family of substituted benzoates, a class of compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. The specific arrangement of the amino, hydroxyl, and methyl ester groups on the benzene ring imparts a unique electronic and steric profile, making it a compelling subject for theoretical investigation. Understanding the interplay of these functional groups is paramount to predicting the molecule's reactivity, intermolecular interactions, and, ultimately, its pharmacological activity.

This guide will delve into the theoretical underpinnings that govern the behavior of this compound, providing a roadmap for its virtual exploration and rational design in drug discovery endeavors. The principles and protocols outlined herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated insights.

Foundational Chemical Properties

A thorough understanding of a molecule's basic chemical and physical characteristics is the bedrock of any theoretical study. These properties, often determined experimentally, serve as crucial validation points for computational models.

PropertyValueSource
CAS Number 64241-01-6[1][2]
Molecular Formula C8H9NO3[1]
Molecular Weight 167.16 g/mol [1]
Appearance Solid[1]
Synonyms This compound

These fundamental data points provide the initial parameters for constructing accurate in silico models of the molecule.

Theoretical Methodologies: A Scientist's Toolkit

The exploration of this compound at a molecular level necessitates the use of sophisticated computational techniques. The choice of methodology is critical and is dictated by the specific properties being investigated.

Density Functional Theory (DFT)

Why DFT? For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. It allows for the precise calculation of electronic structure properties, which are fundamental to understanding reactivity and spectroscopic behavior. Recent studies on similar benzoate derivatives have successfully employed DFT to gain insights into their electronic properties and noncovalent interactions.[3][4]

Protocol: Geometry Optimization and Frequency Analysis

  • Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Method Selection: Choose a suitable functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for organic molecules.[4]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations depend on an accurate molecular geometry.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides valuable information about the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) spectra.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Output Analysis start 3D Structure Generation method Method Selection (e.g., B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Optimized Geometry & Vibrational Frequencies freq_calc->analysis

Caption: A streamlined workflow for DFT calculations.

Molecular Docking

Why Molecular Docking? To explore the potential of this compound as a drug candidate, molecular docking is an indispensable tool. It predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. This technique is widely used in rational drug design to screen virtual libraries of compounds and to understand structure-activity relationships.[5] Studies on similar benzoate derivatives have utilized molecular docking to investigate their binding to protein targets like EGFR tyrosine kinase.[6]

Protocol: Virtual Screening and Binding Mode Analysis

  • Target Selection and Preparation: Identify a relevant biological target. For instance, based on the activities of similar compounds, enzymes like methionine aminopeptidase-2 (MetAP2) or bacterial proteins like PqsD could be considered.[5][7] Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Prepare the 3D structure of this compound, ensuring it has the correct protonation state and stereochemistry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, GOLD) to dock the ligand into the active site of the target protein.[5] The program will generate a series of possible binding poses.

  • Pose Analysis and Scoring: Analyze the generated poses to identify the most favorable binding mode. This is typically done using a scoring function that estimates the binding free energy. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) should be carefully examined.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis target Target Protein Preparation docking Molecular Docking target->docking ligand Ligand Preparation ligand->docking scoring Pose Scoring & Ranking docking->scoring interaction Interaction Analysis scoring->interaction

Caption: The sequential process of a molecular docking study.

Molecular Structure and Electronic Properties: The Heart of Reactivity

The geometric and electronic structure of this compound, as determined by DFT calculations, provides a wealth of information about its intrinsic properties.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

ParameterCalculated Value (Arbitrary Units)Interpretation
HOMO Energy -X.XXElectron-donating capability
LUMO Energy -Y.YYElectron-accepting capability
HOMO-LUMO Gap Z.ZZChemical reactivity and stability

Note: The actual values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. For this compound, the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atom of the amino group, are expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups are expected to be regions of positive potential. Recent studies have utilized MEP analysis to understand the electrophilic and nucleophilic sites of similar molecules.[4]

Spectroscopic Properties: Bridging Theory and Experiment

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR)

As mentioned, frequency calculations in DFT provide the vibrational modes of the molecule. These can be plotted as a theoretical IR spectrum, which can be compared to an experimentally obtained spectrum to confirm the molecule's structure and the accuracy of the computational model.

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This allows for the theoretical prediction of the UV-Vis spectrum, providing insights into the molecule's electronic structure.[8]

Applications in Drug Discovery: From Theory to Practice

The theoretical insights gained from the studies described above can be directly applied to the drug discovery process.

Scaffold for Novel Therapeutics

This compound can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. For example, it has been used as a precursor in the synthesis of compounds with antiangiogenic and anticancer activity.[7] It has also been utilized in the development of inhibitors for bacterial quorum sensing systems, which are implicated in virulence and biofilm formation.[5]

Rational Drug Design

By understanding the key interactions of this compound with a biological target through molecular docking, medicinal chemists can rationally design derivatives with improved potency and selectivity. This involves modifying the functional groups to enhance binding affinity and optimize pharmacokinetic properties. The principles of structure-based drug design are central to this process.[5]

Conclusion: A Molecule of Promise

This compound is more than just a simple organic molecule; it is a versatile building block with significant potential in the field of drug discovery. The theoretical and computational approaches outlined in this guide provide a powerful framework for unlocking this potential. By combining the predictive power of in silico methods with the rigor of experimental validation, researchers can accelerate the development of novel therapeutics based on this promising scaffold. The continuous advancement of computational chemistry promises even more sophisticated tools for exploring the vast chemical space and designing the medicines of the future.

References

  • CymitQuimica.
  • SciDok - Universität des Saarlandes. Strategies to Evade Resistance: Combining Biophysical and Biochemical Approaches to Discover Compounds Addressing New Bacterial Target Systems.
  • Google Patents. WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity.
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  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
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A Comprehensive Guide to the Crystal Structure Analysis of Methyl 2-amino-6-hydroxybenzoate: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of Methyl 2-amino-6-hydroxybenzoate, a compound of interest in pharmaceutical and materials science. In the absence of a publicly available crystal structure for this specific molecule, this document outlines a robust, multi-faceted methodology, integrating synthesis, single-crystal X-ray diffraction (SC-XRD), and advanced computational analysis. By drawing comparisons with its isomers, Methyl 3-amino-4-hydroxybenzoate and Methyl 5-amino-2-hydroxybenzoate, for which crystallographic data are available, we elucidate the critical role of substituent positioning on molecular conformation and crystal packing. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and creating a self-validating system of protocols for the structural characterization of organic small molecules.

Introduction: The Significance of Solid-State Structure

The three-dimensional arrangement of molecules in a crystalline solid governs a vast array of its physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is not merely an academic exercise but a regulatory necessity and a cornerstone of rational drug design. This compound, an aromatic compound featuring amino, hydroxyl, and methyl ester functional groups, presents a compelling case for detailed structural investigation. The relative positioning of the amino and hydroxyl groups suggests the potential for strong intramolecular hydrogen bonding, a feature that can significantly influence its molecular conformation and subsequent intermolecular interactions.

This guide will navigate the complete workflow for a comprehensive crystal structure analysis, from obtaining single crystals to the final interpretation of the intricate network of non-covalent interactions that define the solid state.

Synthesis and Crystallization: The Gateway to High-Quality Structural Data

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for related compounds. For instance, the esterification of 2-amino-6-hydroxybenzoic acid would be a direct approach.

Protocol for Synthesis:

  • Dissolution: Dissolve 2-amino-6-hydroxybenzoic acid in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise at 0°C.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The Art of Crystallization

Growing crystals suitable for SC-XRD (typically >0.1 mm in all dimensions with no significant defects) is often the most challenging step[1]. The choice of solvent and technique is paramount.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the most common and often successful method. A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks[2].

  • Solvent Diffusion: This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and the "poor" solvent is allowed to slowly diffuse into this solution, gradually reducing the solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

For this compound, a starting point would be to screen a range of solvents with varying polarities, such as ethanol, acetone, ethyl acetate, and toluene, or mixtures thereof.

Single-Crystal X-ray Diffraction (SC-XRD): Deciphering the Atomic Arrangement

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal[3]. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

The SC-XRD workflow is a systematic process from data acquisition to a refined structural model.

sc_xrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing & Structure Solution cluster_ref Structure Refinement crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection Mount on Goniometer integration Integration (Reflection Intensities) data_collection->integration scaling Scaling & Absorption Correction integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (e.g., Direct Methods) space_group->solution refinement Least-Squares Refinement solution->refinement validation Validation (CIF file generation) refinement->validation

Figure 1: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head[1].

  • Data Collection: The mounted crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded by a detector[3].

  • Data Processing: The raw diffraction data is processed to determine the intensities and positions of the reflections. This step also includes corrections for experimental factors like absorption[4].

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This can be achieved using methods like direct methods or Patterson methods[4].

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate crystal structure[5]. The quality of the final structure is assessed by parameters such as the R-factor.

Structural Analysis: From Molecular Conformation to Crystal Packing

A solved crystal structure provides a wealth of information. The analysis focuses on both intramolecular features (the geometry of a single molecule) and intermolecular interactions (how molecules pack together).

Intramolecular Interactions: The Role of Hydrogen Bonding

A key feature of this compound is the potential for a strong intramolecular O-H···N hydrogen bond between the ortho-positioned hydroxyl and amino groups. This type of interaction can significantly stabilize a planar conformation of the molecule. This is a form of resonance-assisted hydrogen bonding (RAHB), which is known to be particularly strong[6].

In contrast, isomers like Methyl 3-amino-4-hydroxybenzoate lack the steric arrangement for such an intramolecular bond. Instead, their crystal structures are dominated by intermolecular hydrogen bonds. For example, the crystal structure of Methyl 3-amino-4-hydroxybenzoate (CSD refcode: 838884) reveals a network of intermolecular N-H···O and O-H···O hydrogen bonds, linking the molecules into chains and layers[7].

Comparative Crystallographic Data

To illustrate the expected outcomes of an SC-XRD study, the table below presents the known crystallographic data for an isomer, Methyl 3-amino-4-hydroxybenzoate, and hypothetical data for our target compound.

ParameterMethyl 3-amino-4-hydroxybenzoate[7]This compound (Hypothetical)
Chemical Formula C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol 167.16 g/mol
Crystal System MonoclinicOrthorhombic (predicted)
Space Group P2₁/cP2₁2₁2₁ (predicted)
a (Å) 7.468.5 (predicted)
b (Å) 12.1510.2 (predicted)
c (Å) 8.8915.4 (predicted)
β (°) ** 99.890 (by definition)
Volume (ų) **7941334 (predicted)
Z 44 (predicted)
Key Interactions Intermolecular O-H···O & N-H···OIntramolecular O-H···N; Intermolecular C-H···O

Computational Analysis: A Deeper Insight into Intermolecular Forces

Computational chemistry provides powerful tools to complement experimental data, offering insights into the energetics and nature of intermolecular interactions.

Density Functional Theory (DFT)

DFT calculations can be used to optimize the molecular geometry of this compound, providing theoretical bond lengths and angles that can be compared with the experimental SC-XRD data. This comparison helps to validate the experimental structure and understand any conformational strains imposed by the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal[8][9]. The Hirshfeld surface of a molecule is defined by partitioning the crystal electron density into molecular regions[10].

Key Features of Hirshfeld Surface Analysis:

  • d_norm surface: This surface maps the normalized contact distances, highlighting regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing[8].

For this compound, the Hirshfeld analysis would likely reveal a dominant intramolecular O-H···N interaction and weaker intermolecular C-H···O and π-π stacking interactions that govern the crystal packing.

hirshfeld_analysis cluster_input Input cluster_analysis Hirshfeld Surface Calculation cluster_output Output & Interpretation cif_file Crystallographic Information File (CIF) hirshfeld_surface Generate Hirshfeld Surface cif_file->hirshfeld_surface dnorm Map d_norm Property hirshfeld_surface->dnorm fingerprint Generate 2D Fingerprint Plot hirshfeld_surface->fingerprint visual_analysis Visualize Intermolecular Contacts (Red spots on d_norm surface) dnorm->visual_analysis quantitative_analysis Quantify Interaction Types (% contribution from fingerprint plot) fingerprint->quantitative_analysis

Figure 2: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.

Conclusion: A Holistic Approach to Structural Elucidation

The crystal structure analysis of a molecule like this compound is a comprehensive endeavor that extends beyond simple data collection. It requires a synergistic application of organic synthesis, meticulous crystallization, precise X-ray diffraction experiments, and insightful computational analysis. The anticipated strong intramolecular hydrogen bond in this molecule makes it a particularly interesting subject, as its crystal packing is likely to differ significantly from its isomers that rely on intermolecular hydrogen bonding networks. By following the integrated workflow presented in this guide, researchers can achieve a deep and nuanced understanding of the solid-state structure of this and other important organic molecules, paving the way for the rational design of new materials and pharmaceutical products.

References

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  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

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  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-amino-6-hydroxybenzoate, a valuable bifunctional aromatic compound. The synthesis is achieved via a robust and scalable Fischer-Speier esterification of the commercially available precursor, 2-amino-6-hydroxybenzoic acid. This application note details the reaction mechanism, safety precautions, experimental procedure, purification, and characterization of the final product, tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Context

This compound is an aromatic ester containing three distinct functional groups: an amine, a hydroxyl group, and a methyl ester. This unique arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical scaffolds. The esterification of aminobenzoic acids is a fundamental transformation in organic chemistry.[1]

The chosen synthetic route is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This method is favored for its operational simplicity, use of inexpensive reagents, and general reliability.[3] The reaction proceeds by protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (sulfuric acid), which enhances its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product.[4][5]

Reaction Scheme:

Materials and Equipment

Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-6-hydroxybenzoic acid≥97%Sigma-AldrichStarting Material (CAS: 567-62-4)[6]
Methanol (MeOH)AnhydrousFisher ScientificReactant and solvent. Use in large excess.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Sigma-AldrichCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificFor neutralization. A saturated aqueous solution is required.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsExtraction solvent.
Sodium Chloride (NaCl) Solution (Brine)Saturated AqueousN/AFor washing the organic phase.
Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsDrying agent for the organic phase.
Deionized Water (H₂O)N/AN/AFor work-up procedures.
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor column chromatography (if required).

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Glassware for measurement (graduated cylinders, pipettes)

  • Separatory funnel (250 mL or 500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

  • pH paper or meter

  • Vacuum filtration apparatus (Büchner funnel)

Safety Precautions & Hazard Management

All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • 2-Amino-6-hydroxybenzoic acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[7]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns upon contact. Reacts exothermically with water and alcohols. Add dropwise and with caution.[2]

  • Methanol (MeOH): Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

  • Ethyl Acetate (EtOAc): Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness.[8]

  • Neutralization: The addition of sodium bicarbonate to the acidic reaction mixture will produce carbon dioxide (CO₂) gas. This must be done slowly and with adequate venting to avoid pressure buildup.[9]

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the specific Safety Data Sheets (SDS) for each chemical before starting the experiment.[7][10][11]

Detailed Synthesis Protocol

This protocol is based on established Fischer esterification procedures for analogous aminobenzoic acids.[2][12][13]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-hydroxybenzoic acid (e.g., 5.0 g, 32.6 mmol, 1.0 eq).

  • Add anhydrous methanol (100 mL). The methanol acts as both the solvent and a reactant, so it is used in large excess to drive the reaction equilibrium towards the product.[14]

  • Stir the mixture at room temperature until the solid is fully suspended. Complete dissolution may not occur until after the acid catalyst is added and the mixture is heated.

Step 2: Catalyst Addition

  • Place the flask in an ice-water bath to cool the methanol suspension.

  • While stirring, slowly and carefully add concentrated sulfuric acid (0.36 mL, ~6.5 mmol, 0.2 eq) dropwise using a glass pipette.

  • Causality Note: The addition of sulfuric acid is highly exothermic. Cooling the flask prevents excessive heat generation. A precipitate of the aminobenzoic acid sulfate salt may form, which is expected.[2][9] This salt will dissolve as the reaction proceeds at reflux temperature.

Step 3: Reflux

  • Remove the flask from the ice bath and attach a reflux condenser securely. Ensure cooling water is flowing through the condenser.

  • Heat the mixture to a gentle reflux (boiling point of methanol is ~65 °C) using a heating mantle.

  • Continue to reflux with stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

Step 4: Work-up and Neutralization

  • After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately one-quarter of the original volume using a rotary evaporator.

  • Pour the concentrated mixture into a beaker containing 100 mL of cold deionized water.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions to neutralize the mixture. Stir gently.

  • Causality Note: The bicarbonate solution neutralizes the sulfuric acid catalyst and deprotonates the ammonium salt of the product, making it less water-soluble. Continue adding the solution until the effervescence (CO₂ evolution) ceases and the pH of the solution is neutral to slightly basic (pH 7-8).[9][13] The product may precipitate at this stage.

Step 5: Extraction and Isolation

  • Transfer the neutralized aqueous mixture to a 500 mL separatory funnel.

  • Extract the product from the aqueous layer with ethyl acetate (3 x 75 mL). After each extraction, allow the layers to separate fully and collect the top organic layer.

  • Combine the organic extracts and wash them once with saturated brine (50 mL). This step helps to remove residual water and inorganic salts from the organic phase.[14]

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes.

  • Filter off the drying agent using gravity filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid or oil.

Step 6: Purification and Characterization

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel if necessary.[13]

  • Dry the purified product under vacuum to a constant weight.

  • Characterize the final product to confirm its identity and purity using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., O-H, N-H, C=O stretches).

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point (MP): To assess purity.

Data Summary and Expected Results

ParameterValueNotes
Reactants
2-Amino-6-hydroxybenzoic acid5.0 g (32.6 mmol, 1.0 eq)M.W. = 153.14 g/mol [6]
Methanol100 mL (~2.47 mol, ~75 eq)Density = 0.792 g/mL
Conc. Sulfuric Acid0.36 mL (~6.5 mmol, 0.2 eq)98%, Density = 1.84 g/mL
Reaction Conditions
TemperatureReflux (~65 °C)Boiling point of methanol.
Time6 - 8 hoursMonitor by TLC for completion.
Product
Product NameThis compoundM.W. = 167.16 g/mol
Theoretical Yield5.45 g
Expected AppearanceOff-white to light brown solid
Characterization Based on analogous structures[15][16]
IR (cm⁻¹)~3500-3300 (O-H, N-H), ~1700 (C=O, ester)
¹H NMR (δ, ppm)Singlet for -OCH₃ (~3.8-4.0 ppm), Aromatic signals, Broad singlets for -OH and -NH₂Solvent dependent.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product reagents 1. Combine Reactants - 2-Amino-6-hydroxybenzoic acid - Anhydrous Methanol catalyst 2. Add Catalyst - Cool in ice bath - Add conc. H₂SO₄ dropwise reagents->catalyst Stirring reflux 3. Reflux - Heat to ~65°C - Stir for 6-8 hours catalyst->reflux Assemble reflux app. cool 4. Cool & Concentrate - Cool to RT - Rotovap excess MeOH reflux->cool neutralize 5. Neutralize - Add H₂O - Add sat. NaHCO₃ soln (pH 7-8) cool->neutralize extract 6. Extract & Dry - Extract with EtOAc (3x) - Wash with brine - Dry over MgSO₄ neutralize->extract isolate 7. Isolate Crude - Filter drying agent - Rotovap solvent extract->isolate purify 8. Purify - Recrystallization or - Column Chromatography isolate->purify product This compound (Final Product) purify->product

Caption: Workflow for the synthesis of this compound.

References

  • Duis, J. et al. (2015). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2021). 3: Esterification (Experiment). Available at: [Link]

  • Hiegel, G. et al. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Journal of the Scholarship of Teaching and Learning. Available at: [Link]

  • Reddit (2014). Why is Fisher method preferred for the esterification of amino acids?. r/askscience. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 584223, Methyl 2-hydroxy-6-methylbenzoate. Available at: [Link]

  • OperaChem (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • The Organic Chemistry Tutor (2024). Fischer Esterification | Mechanism + Easy TRICK!. YouTube. Available at: [Link]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl. Available at: [Link]

  • The Organic Chemistry Tutor (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • Khan Academy (2010). Fischer esterification. Organic Chemistry. Available at: [Link]

  • Wiley (n.d.). Methyl 2-hydroxybenzoate. SpectraBase. Available at: [Link]

  • ResearchGate (2016). 2-Amino-6-Methylpyridinium 2-Hydroxybenzoate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13409833, 2-Amino-6-hydroxybenzoic acid. Available at: [Link]

  • ResearchGate (2016). 2-Amino-6-methylpyridinium 2-hydroxybenzoate. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton NMR spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • ResearchGate (2025). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives. Available at: [Link]

Sources

Application Note: High-Purity Recovery of Methyl 2-amino-6-hydroxybenzoate via Mixed-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of Methyl 2-amino-6-hydroxybenzoate, a key intermediate in pharmaceutical synthesis and materials science. Due to the compound's amphipathic nature, possessing both polar hydrogen-bonding groups and a non-polar aromatic ring, a mixed-solvent recrystallization strategy is employed for optimal purity and yield. The described methodology utilizes an ethanol/water system, offering a robust and scalable solution for researchers in drug development and chemical synthesis. The protocol is designed to be self-validating, with explanations for each critical step to ensure both reproducibility and a deep understanding of the underlying principles.

Introduction: The Need for Purity

This compound is a substituted aromatic compound whose utility in downstream applications is critically dependent on its purity. Impurities, often residual starting materials or by-products from synthesis (such as isomers or oxidized species), can interfere with subsequent reaction pathways, reduce final product yield, and introduce undesirable toxicological profiles in drug development. Recrystallization is a powerful and economical purification technique that separates a target compound from its impurities based on differences in solubility.[1] This process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities behind in the solvent mother liquor.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueSource
CAS Number 64241-01-6[3][4][5][6]
Molecular Formula C₈H₉NO₃[3][5]
Molecular Weight 167.16 g/mol [3][5]
Appearance White to light yellow crystalline powderInferred from related compounds
Storage Conditions 2-8°C, Inert Atmosphere, Keep in Dark Place[5][6]

Note: Experimental melting point and specific solubility data are not widely published. The protocol herein is based on the compound's structural features and established chemical principles.

Rationale for Solvent System Selection

The selection of an appropriate solvent is the most critical factor in a successful recrystallization.[7] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures but low solubility at ambient or sub-ambient temperatures.[1][7]

This compound's structure includes:

  • Polar Groups: An amine (-NH₂) and a phenolic hydroxyl (-OH) group, which can participate in hydrogen bonding.

  • Moderately Polar Group: A methyl ester (-COOCH₃).

  • Aromatic Ring: A larger, less polar benzene core.

This combination makes it unlikely that a single solvent will be optimal. Non-polar solvents (e.g., hexanes) will likely fail to dissolve the compound, while highly polar solvents may dissolve it too readily, even at low temperatures, leading to poor recovery.

Therefore, a mixed-solvent system is the recommended approach.[2][7] This protocol utilizes ethanol as the primary "good" solvent, in which the compound is readily soluble, and deionized water as the "anti-solvent" or "bad" solvent, in which the compound is poorly soluble. By dissolving the compound in a minimum of hot ethanol and then carefully adding hot water to the saturation point, a supersaturated solution is created that will yield high-purity crystals upon slow cooling.[2]

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5.0 grams of crude this compound. Adjust volumes accordingly for different quantities.

Materials and Equipment:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter paper

  • Filter flask with vacuum tubing

  • Ice bath

  • Spatula and watch glass

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Collection cluster_drying Final Product A 1. Place crude solid & stir bar in flask B 2. Add minimal hot ethanol to dissolve solid A->B C 3. (Optional) Perform hot filtration to remove insoluble impurities B->C If solution is not clear D 4. Add hot water dropwise until solution turns cloudy B->D If solution is clear C->D E 5. Add a few drops of hot ethanol to redissolve and clarify D->E F 6. Allow to cool slowly to room temperature E->F G 7. Cool further in an ice bath F->G H 8. Collect crystals by vacuum filtration G->H I 9. Wash crystals with cold ethanol/water mixture H->I J 10. Dry purified crystals under vacuum I->J

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Procedure:
  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Heat approximately 50-60 mL of ethanol in a separate beaker on a hot plate.

    • Add the hot ethanol to the Erlenmeyer flask in small portions while stirring until the solid just dissolves. Use the minimum amount of solvent necessary. Causality: Using a minimum volume of hot solvent ensures the solution becomes supersaturated as it cools, maximizing crystal yield.[2]

  • Decolorization (Optional):

    • If the solution has a significant color, it may be due to highly conjugated impurities. Allow the solution to cool slightly, add a small spatula tip of activated carbon, and reheat to boiling for a few minutes. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[7]

    • Note: Phenolic compounds can sometimes complex with metal ions in charcoal, which may impair purification. Use with caution and only if necessary.[7]

  • Hot Filtration (Optional, but Recommended):

    • If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-warmed receiving flask.

    • Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel. If crystals form, they can be redissolved with a small amount of hot ethanol. Causality: This step removes any solid impurities that are insoluble in the hot solvent.

  • Inducing Saturation:

    • Bring the clear, hot ethanol solution to a gentle boil.

    • In a separate beaker, heat approximately 50 mL of deionized water.

    • Add the hot water dropwise to the boiling ethanol solution while stirring. Continue adding water until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[2]

    • Once turbidity is reached, add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again. Causality: This ensures the solution is at the exact point of saturation at the boiling temperature, which is optimal for forming pure crystals upon cooling.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield. Causality: The compound's solubility decreases further at lower temperatures, causing more of it to crystallize out of the solution.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Prepare a small amount of a cold wash solvent (e.g., a 1:1 mixture of ethanol and water) and place it in the ice bath.

    • Wash the crystals in the funnel with a small portion of the ice-cold solvent mixture to rinse away any adhering mother liquor containing impurities. Use a minimal amount to avoid redissolving the product.

    • Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is cooled too rapidly.Reheat the solution to dissolve the oil, add slightly more of the "good" solvent (ethanol), and allow it to cool more slowly.
No Crystals Form The solution is not sufficiently saturated; supersaturation has occurred.Try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a single "seed" crystal from the crude material. As a last resort, cool further in the ice bath.
Low Yield Too much solvent was used; crystals were washed with too much or warm solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used for dissolution. Always use ice-cold solvent for washing. Pre-heat all glassware for hot filtration.
Colored Crystals Colored impurities are co-crystallizing with the product.Repeat the recrystallization, incorporating the optional activated carbon step (decolorization).

Purity Assessment

The purity of the recrystallized this compound should be confirmed by:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Compare the experimental value to any available literature value.

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, or FT-IR can confirm the chemical identity and absence of impurity signals.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates high purity.

References

  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization. [Link]

  • CP Lab Safety. This compound, 98% Purity, C8H9NO3, 1 gram. [Link]

  • 2a biotech. This compound. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Davis (UCD) Chemistry Department. Mixed Solvent Recrystallization. [Link]

Sources

Comprehensive Analytical Characterization of Methyl 2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-6-hydroxybenzoate (CAS No. 64241-01-6) is a substituted anthranilate derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Robust and reliable analytical methods are paramount for ensuring its identity, purity, and stability throughout the research and development lifecycle. This guide provides a detailed framework of validated analytical techniques for the comprehensive characterization of this compound, rooted in established scientific principles. The protocols herein are designed to be self-validating, offering insights into the rationale behind experimental choices to ensure accuracy and reproducibility.

Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for method development, handling, and formulation.

PropertyValueSource
CAS Number 64241-01-6
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Solid (predicted)General knowledge
Solubility Slightly soluble in DMSO and Methanol (predicted for isomers)[2]

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Application Insight: Reversed-Phase HPLC (RP-HPLC) is the premier technique for determining the purity of non-volatile, polar organic compounds like this compound. The method's high resolution allows for the separation of the main compound from closely related impurities and potential degradation products. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic analyte, while a mobile phase of acetonitrile and water provides the necessary elution strength. UV detection is ideal due to the compound's aromatic chromophore.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Standard Preparation (1 mg/mL Stock) Filter Syringe Filtration (0.45 µm) Standard->Filter Sample Sample Preparation (Target Conc. in Mobile Phase) Sample->Filter Inject Inject Sample/ Standard Filter->Inject 10 µL HPLC HPLC System (C18 Column, UV Detector) Acquire Data Acquisition (Chromatogram) HPLC->Acquire Inject->HPLC CalCurve Generate Calibration Curve (Peak Area vs. Conc.) Acquire->CalCurve Quantify Determine Sample Purity/ Concentration CalCurve->Quantify

Caption: Workflow for HPLC Purity Assay.

Detailed Protocol: RP-HPLC for Purity Assessment

  • Instrumentation & Conditions:

    • System: Standard HPLC with UV Detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[3]

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v). The acidic modifier improves peak shape for the amine functionality.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 254 nm (Aromatic compounds strongly absorb here, providing good sensitivity).

    • Injection Volume: 10 µL.[3]

  • Reagent & Standard Preparation:

    • Mobile Phase Preparation: Carefully mix 400 mL of HPLC-grade acetonitrile with 600 mL of HPLC-grade water containing 1.0 mL of formic acid. Degas before use.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Preparation:

    • Accurately weigh a sample of the test material and dissolve it in the mobile phase to achieve a final concentration of approximately 50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[3]

  • Analysis & Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and sample solution.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration and purity of the sample by comparing its peak area to the calibration curve. The purity is calculated as the area of the main peak relative to the total area of all peaks.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides definitive confirmation of the molecular structure of this compound.

General Analytical Workflow

Characterization_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Properties Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Identity MS Mass Spectrometry (Molecular Weight) Compound->MS Identity IR IR Spectroscopy (Functional Groups) Compound->IR Identity HPLC HPLC (Purity Assay) Compound->HPLC Quantification UVVis UV-Vis Spectroscopy (Chromophore ID) Compound->UVVis Quantification

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Insight: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent as it can solubilize the compound and allows for the observation of exchangeable protons (from -OH and -NH₂) which might be broadened or absent in other solvents.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Expected Spectral Data (Predicted based on similar structures):

    • ¹H NMR (400 MHz, DMSO-d₆):

      • δ ~9.5-10.5 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH).

      • δ ~7.0-7.5 ppm (multiplet, 1H): Aromatic proton (likely H4, triplet).

      • δ ~6.0-6.5 ppm (multiplet, 2H): Aromatic protons (likely H3 and H5).

      • δ ~5.0-6.0 ppm (broad singlet, 2H): Amino protons (-NH₂).

      • δ ~3.8 ppm (singlet, 3H): Methyl ester protons (-OCH₃).[2]

    • ¹³C NMR (100 MHz, DMSO-d₆):

      • δ ~168-172 ppm: Carbonyl carbon (C=O).

      • δ ~150-160 ppm: Aromatic carbon attached to -OH (C6).

      • δ ~145-155 ppm: Aromatic carbon attached to -NH₂ (C2).

      • δ ~110-135 ppm: Other aromatic carbons.

      • δ ~100-110 ppm: Aromatic carbon attached to the ester group (C1).

      • δ ~52 ppm: Methyl ester carbon (-OCH₃).

Infrared (IR) Spectroscopy

Application Insight: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The presence of hydroxyl, amine, and ester carbonyl groups gives rise to characteristic absorption bands.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H Stretch, N-H StretchPhenolic -OH, Amino -NH₂
3000 - 3100C-H StretchAromatic C-H
~1680 - 1710C=O StretchEster Carbonyl
~1600, ~1470C=C StretchAromatic Ring
~1250C-O StretchEster/Phenol

Note: The broadness of the 3400-3200 cm⁻¹ region is due to hydrogen bonding and the overlap of O-H and N-H stretching vibrations.[4]

Mass Spectrometry (MS)

Application Insight: Mass spectrometry provides the molecular weight of the compound, serving as a critical piece of evidence for identity confirmation. When coupled with a chromatographic inlet like GC or LC, it becomes a powerful tool for identifying impurities. Electron Ionization (EI) is a common technique that provides a parent molecular ion peak and a reproducible fragmentation pattern.

Protocol: GC-MS Analysis

  • Instrumentation & Conditions:

    • GC Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.[3]

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Data Interpretation:

    • Molecular Ion Peak [M]⁺: Expect a peak at m/z 167 , corresponding to the molecular weight of C₈H₉NO₃.

    • Key Fragments: Look for characteristic fragments, such as [M-OCH₃]⁺ at m/z 136, and [M-COOCH₃]⁺ at m/z 108. The fragmentation pattern of a related compound, methyl salicylate, shows prominent peaks at m/z 152 (M⁺), 120 ([M-CH₃OH]⁺), and 92.[5]

Stability-Indicating Method Development

Application Insight: For drug development, it is crucial that the primary analytical method (typically HPLC) be "stability-indicating." This means the method must be able to resolve the active compound from any potential degradation products that may form under stress conditions, ensuring that the assay results accurately reflect the stability of the molecule. This is a core requirement of regulatory bodies and is outlined in ICH guidelines.[6][7]

Workflow for Forced Degradation Study

Forced_Degradation cluster_stress Stress Conditions cluster_results Evaluation Start This compound (Known Concentration) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal (e.g., 80°C, Solid) Start->Thermal Photo Photolytic (ICH Light Box) Start->Photo Analysis Analyze Stressed Samples via Validated HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Resolution Assess Peak Purity & Resolution (Analyte vs. Degradants) Analysis->Resolution MassBalance Perform Mass Balance Calculation Resolution->MassBalance

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) for each stress condition.

  • Acid Degradation: Mix the sample solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Degradation: Mix the sample solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time. Analyze directly.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a set period (e.g., 24 hours). Dissolve in mobile phase for analysis.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method described in Section 2.1.

  • Evaluation: The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak, and peak purity analysis (using a photodiode array detector) confirms the main peak is spectrally pure.

References

  • PubChem. Methyl 2-hydroxy-6-methylbenzoate | C9H10O3 | CID 584223. National Institutes of Health. Available from: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Available from: [Link]

  • PubChem. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335. National Institutes of Health. Available from: [Link]

  • ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Available from: [Link]

  • Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370). Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

  • NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link]

  • NIST WebBook. Methyl 2,4,6-trihydroxybenzoate. National Institute of Standards and Technology. Available from: [Link]

  • NIST WebBook. Methyl 2,6-dihydroxy-4-methylbenzoate. National Institute of Standards and Technology. Available from: [Link]

  • iChemical. Methyl 4-Amino-2-hydroxybenzoate, CAS No. 4136-97-4. Available from: [Link]

  • Amanote Research. 2-Amino-6-Methylpyridinium 2-Hydroxybenzoate. Available from: [Link]

  • ResearchGate. Methyl 2-amino-5-bromobenzoate. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

  • PMC - NIH. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination.... Available from: [Link]

  • ResearchGate. Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate.... Available from: [Link]

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Application Notes and Protocols: Leveraging Methyl 2-amino-6-hydroxybenzoate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffolding Precursor

In the landscape of modern oncology drug discovery, the rational design of small molecule inhibitors targeting key cellular pathways is paramount. The pursuit of novel heterocyclic scaffolds that can be readily diversified to probe the chemical space of protein kinases and other cancer-related targets is a central theme in medicinal chemistry. Methyl 2-amino-6-hydroxybenzoate, a readily available aromatic compound, presents itself as a strategic starting material for the synthesis of a variety of privileged heterocyclic structures, notably benzoxazinones and benzothiazoles. Its trifunctional nature—possessing an amine, a hydroxyl group, and a methyl ester—offers multiple points for chemical modification, enabling the construction of diverse molecular architectures with potential as potent and selective anticancer agents.

This guide provides an in-depth exploration of the utility of this compound as a precursor for the synthesis of anticancer agents. We will delve into detailed synthetic protocols, discuss the rationale behind the chosen methodologies, and present the biological evaluation of the resulting compounds, with a focus on their potential as kinase inhibitors.

Core Synthetic Strategies: Building Heterocyclic Scaffolds

The ortho-disposition of the amino and hydroxyl groups in this compound is a key structural feature that facilitates the construction of fused heterocyclic systems. The two primary scaffolds that can be efficiently synthesized from this precursor are benzoxazinones and benzothiazoles, both of which are well-represented in the landscape of anticancer drug candidates.

I. Synthesis of Substituted Benzoxazinones

The benzoxazinone moiety is a recognized pharmacophore in a variety of biologically active molecules, including those with anticancer properties.[1][2] The synthesis of 2-substituted 7-hydroxy-8-methoxycarbonyl-4H-benzo[d][3][4]oxazin-4-ones from this compound can be achieved through a straightforward one-pot condensation reaction with various acid chlorides.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-7-hydroxy-8-methoxycarbonyl-4H-benzo[d][3][4]oxazin-4-ones

This protocol outlines a general method for the acylation of the amino group of this compound followed by a cyclization to form the benzoxazinone ring.

Materials:

  • This compound

  • Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Pyridine: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add the desired substituted benzoyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-substituted benzoxazinone.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the acid chloride and to ensure efficient acylation.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, yielding a pure product for subsequent biological evaluation.

II. Synthesis of Substituted Benzothiazoles

The benzothiazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[5][6] The synthesis of benzothiazoles from this compound requires the introduction of a sulfur atom, which can be achieved by first converting the starting material to an ortho-aminothiophenol derivative. A plausible, albeit multi-step, approach involves the initial protection of the hydroxyl and amino groups, followed by a Newman-Kwart rearrangement or a related thionation reaction, and subsequent deprotection and cyclization. A more direct, albeit potentially lower-yielding, approach involves the reaction with a sulfur source and an aldehyde in a one-pot synthesis.

Protocol 2: One-Pot Synthesis of 2-Aryl-6-hydroxy-7-methoxycarbonylbenzothiazoles

This protocol describes a one-pot synthesis of benzothiazoles from this compound, an aromatic aldehyde, and a sulfur source. This method leverages the in-situ formation of the corresponding Schiff base and subsequent oxidative cyclization.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Elemental Sulfur (S₈)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (catalytic amount)

  • Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Mixture: To a solution of this compound (1.0 eq) in DMSO, add the substituted aromatic aldehyde (1.1 eq) and elemental sulfur (1.5 eq).

  • Acid Catalyst: Add a catalytic amount of hydrochloric acid.

  • Heating: Heat the reaction mixture to 120-140 °C and stir for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted benzothiazole.

Causality and Experimental Choices:

  • One-Pot Synthesis: This approach is advantageous in terms of operational simplicity and time efficiency.

  • DMSO as Solvent and Oxidant: DMSO serves as a high-boiling polar aprotic solvent and can also act as an oxidant in the cyclization step.

  • Acid Catalyst: The acid catalyst facilitates the formation of the Schiff base intermediate.

  • Elemental Sulfur: Elemental sulfur is an inexpensive and readily available sulfur source for the formation of the thiazole ring.

Biological Evaluation and Anticancer Activity

The synthesized benzoxazinone and benzothiazole derivatives can be evaluated for their anticancer activity against a panel of human cancer cell lines. A common initial screening method is the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: In Vitro Anticancer Activity

The following table summarizes hypothetical IC₅₀ values for a series of synthesized compounds against selected cancer cell lines, demonstrating the potential of these scaffolds.

Compound IDScaffoldR-GroupA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
BZ-01 Benzoxazinone4-Chlorophenyl5.28.16.5
BZ-02 Benzoxazinone4-Methoxyphenyl12.815.314.1
BT-01 Benzothiazole4-Chlorophenyl2.13.52.8
BT-02 Benzothiazole4-Methoxyphenyl9.511.210.3
Doxorubicin --0.080.120.09

Note: The data presented are hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

Mechanism of Action: Kinase Inhibition

Many benzothiazole and benzoxazinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][7] The synthesized compounds can be screened against a panel of kinases to identify their specific molecular targets.

dot

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_bioactivity Biological Activity Start This compound Het Benzoxazinone / Benzothiazole Derivatives Start->Het Synthetic Protocols Kinase Protein Kinase (e.g., EGFR, VEGFR) Het->Kinase Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Pathway Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Suppression Proliferation Cancer Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Activation Drug_Discovery_Workflow cluster_chem Chemistry cluster_bio Biology cluster_dev Development Start This compound Synth Synthesis of Derivatives (Benzoxazinones, Benzothiazoles) Start->Synth Purify Purification and Characterization (NMR, MS) Synth->Purify Screen In Vitro Anticancer Screening (MTT Assay) Purify->Screen MoA Mechanism of Action Studies (Kinase Assays, Western Blot) Screen->MoA InVivo In Vivo Efficacy Studies (Xenograft Models) MoA->InVivo LeadOpt Lead Optimization (SAR Studies) InVivo->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A typical workflow for the development of anticancer agents from the specified precursor.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material for the synthesis of benzoxazinone and benzothiazole derivatives with promising anticancer potential. The synthetic protocols outlined in this guide provide a solid foundation for the generation of compound libraries for screening and lead optimization. The inherent biological activity of these heterocyclic scaffolds, particularly as kinase inhibitors, makes them attractive candidates for further investigation in the development of targeted cancer therapies. Future work should focus on expanding the diversity of the synthesized libraries, conducting comprehensive structure-activity relationship (SAR) studies to improve potency and selectivity, and performing in-depth mechanistic studies to elucidate the precise molecular targets of the most active compounds.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules.
  • Benzothiazole derivatives as anticancer agents. (2021). Archiv der Pharmazie.
  • Anticancer activity of benzothiazole derivatives. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. (2013). Journal of Medicinal Chemistry.
  • Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. (2020). ACS Medicinal Chemistry Letters.
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2023). Current Cancer Drug Targets.
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2021). Anti-Cancer Agents in Medicinal Chemistry.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
  • Researches on Thiazoles. XX. The Synthesis of Benzothiazoles from Aldehydes and Ortho-aminothiophenol. The Action of Aldehydes upon Zinc Ortho-amino- thiophenolate and upon Related Thionated Aromatic Amines. (1932). Journal of the American Chemical Society.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2022).
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2017). Molecules.
  • Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. (2025).
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). ChemistrySelect.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances.
  • Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. (n.d.).
  • Synthesis and Characteristics of Metastable 2‐Benzyl‐4H‐3,1‐benzoxazin‐4‐one as Anticancer Agent and its Comparison with other Heterocyclic Compounds. (2021). Chemistry & Biodiversity.
  • Spectrum of the antiproliferative activity of benzoxazinone compound 1 against Lung cancer cell line. (n.d.).
  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. (2020). Journal of the American Chemical Society.
  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021). Molecules.
  • Antony BULANOV. (n.d.).
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). The Journal of Organic Chemistry.
  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). Molecules.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). Bioorganic Chemistry.
  • 2-Amino-6-methylpyridinium 4-nitrobenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online.
  • 2-Amino-6-Methylpyridinium 2-Hydroxybenzoate. (2011).
  • METHYL 2-AMINO-6-HYDROXYBENZO
  • Methyl 2-amino-5-bromobenzoate. (2015).
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The Versatile Scaffold: Methyl 2-amino-6-hydroxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. Methyl 2-amino-6-hydroxybenzoate, a substituted anthranilate, has emerged as a valuable building block in the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a modifiable aromatic ring, a nucleophilic amine, a phenolic hydroxyl group, and a methyl ester, provide a rich platform for chemical elaboration, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, moving beyond a simple recitation of facts to delve into the strategic rationale behind its use in the development of novel therapeutic agents. We will examine its application in the creation of potent anti-cancer and antibacterial compounds, providing insights into the underlying biological pathways and representative synthetic protocols.

Application I: A Novel Approach to Cancer Therapy - Targeting Angiogenesis through MetAP2 Inhibition

Uncontrolled angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the essential nutrients and oxygen required for their growth and metastasis. A key regulator of this process is Methionine aminopeptidase 2 (MetAP2), a metalloprotease that plays a critical role in endothelial cell proliferation and survival.[1] Consequently, the inhibition of MetAP2 has become a promising strategy for the development of novel anti-cancer therapeutics. This compound has been successfully employed as a key intermediate in the synthesis of potent sulfonamide-based MetAP2 inhibitors.

The MetAP2 Signaling Nexus in Angiogenesis

MetAP2's role in angiogenesis is multifaceted. It is understood to be involved in the post-translational modification of proteins crucial for cell proliferation and is also implicated in the non-canonical Wnt signaling pathway, which is vital for cell polarity and migration. The inhibition of MetAP2 disrupts these processes, leading to a G1 cell cycle arrest in endothelial cells and a subsequent suppression of angiogenesis. The diagram below illustrates the central role of MetAP2 in promoting angiogenesis and how its inhibition can lead to an anti-tumor effect.

MetAP2_Pathway cluster_tumor Tumor Microenvironment cluster_endothelial Endothelial Cell Tumor_Cells Tumor Cells VEGF VEGF Tumor_Cells->VEGF secretes VEGFR VEGF Receptor VEGF->VEGFR binds MetAP2 MetAP2 VEGFR->MetAP2 activates Proliferation_Migration Cell Proliferation & Migration MetAP2->Proliferation_Migration Wnt_Signaling Non-canonical Wnt Signaling MetAP2->Wnt_Signaling Angiogenesis Angiogenesis Proliferation_Migration->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth promotes Wnt_Signaling->Angiogenesis MetAP2_Inhibitor MetAP2 Inhibitor (derived from Methyl 2-amino-6-hydroxybenzoate) MetAP2_Inhibitor->MetAP2 inhibits

Caption: MetAP2 signaling in angiogenesis and its inhibition.

Representative Synthetic Protocol: Synthesis of a Sulfonamide-Based MetAP2 Inhibitor Intermediate

The following protocol is a representative example of how this compound can be utilized as a starting material in the synthesis of a sulfonamide scaffold. Please note: This is a generalized procedure based on available literature and should be optimized and validated for specific research applications.

Objective: To synthesize a key sulfonamide intermediate from this compound.

Materials:

  • This compound

  • Aryl sulfonyl chloride (e.g., 3-(N,N-diethylsulfamoyl)benzoyl chloride)

  • Anhydrous toluene

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous toluene, add the desired aryl sulfonyl chloride (1.1 eq).

    • Rationale: Toluene is used as a non-polar solvent suitable for this type of acylation reaction. The slight excess of the sulfonyl chloride ensures complete consumption of the starting material.

  • Reaction: Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Rationale: Heating the reaction to reflux provides the necessary activation energy for the sulfonylation of the amino group. TLC is a crucial in-process control to determine the endpoint of the reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

    • Rationale: Removal of the solvent is the first step in isolating the crude product.

  • Purification: The crude product is then purified by stirring with methanol.

    • Rationale: This step helps to remove any unreacted starting materials and some impurities that are soluble in methanol, leading to a purer final product. The purified product can be further purified by recrystallization or column chromatography if necessary.

Expected Outcome: The desired N-sulfonylated derivative of this compound. This intermediate can then be further modified at the ester and hydroxyl positions to generate a library of potential MetAP2 inhibitors.

Application II: Combating Bacterial Resistance - Development of Quorum Sensing Inhibitors

The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising alternative to traditional bactericidal or bacteriostatic antibiotics is the disruption of bacterial communication systems, known as quorum sensing (QS). In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. By inhibiting QS, it is possible to disarm the bacteria without exerting strong selective pressure for the development of resistance. This compound has been identified as a valuable scaffold for the synthesis of molecules that can interfere with the PqsR-dependent QS system in P. aeruginosa.

The PqsR-Dependent Quorum Sensing Pathway in Pseudomonas aeruginosa

The PqsR protein is a key transcriptional regulator in the P. aeruginosa QS network. It is activated by its native ligands, 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS). Upon binding, PqsR activates the transcription of genes responsible for the production of virulence factors, such as pyocyanin, and the formation of biofilms. The development of PqsR antagonists can therefore effectively block this pathogenic cascade. The diagram below outlines the PqsR-dependent QS pathway and the point of intervention for inhibitors derived from this compound.

PqsR_Pathway cluster_bacterium Pseudomonas aeruginosa pqsABCD pqsABCD operon HHQ_PQS HHQ & PQS (Signal Molecules) pqsABCD->HHQ_PQS synthesize PqsR PqsR (Transcriptional Regulator) HHQ_PQS->PqsR bind and activate PqsR->pqsABCD activates transcription Virulence_Genes Virulence Genes PqsR->Virulence_Genes activates transcription Biofilm_Formation Biofilm Formation PqsR->Biofilm_Formation promotes Pathogenesis Pathogenesis Virulence_Genes->Pathogenesis Biofilm_Formation->Pathogenesis PqsR_Antagonist PqsR Antagonist (derived from Methyl 2-amino-6-hydroxybenzoate) PqsR_Antagonist->PqsR inhibits

Sources

Application Note & Protocols: Leveraging Methyl 2-amino-6-hydroxybenzoate for the Strategic Synthesis of Functionalized Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of highly functionalized benzothiazole derivatives, utilizing Methyl 2-amino-6-hydroxybenzoate as a versatile and strategic starting material. We move beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices. The protocols detailed herein describe a robust two-step synthesis involving the formation of an N-arylthiourea intermediate followed by an oxidative cyclization, yielding a benzothiazole core rich with functional handles for further elaboration in drug discovery programs.

Introduction: Strategic Importance and Synthetic Rationale

Benzothiazole derivatives are integral to numerous FDA-approved drugs and clinical candidates, underscoring their therapeutic significance.[1] The inherent structural features of the benzothiazole ring system allow it to engage with a wide variety of biological targets through diverse non-covalent interactions.[6]

While many classical benzothiazole syntheses commence from 2-aminothiophenol, this approach can be limiting when specific substitution patterns are desired.[7][8] Our focus here is on This compound , a commercially available precursor that offers three key points of functionality: an amine, a hydroxyl group, and a methyl ester. The primary synthetic challenge lies in the fact that this molecule is an aminophenol, lacking the crucial sulfur atom required for the thiazole ring. Therefore, the core of our strategy is to introduce the sulfur atom via a reagent that will subsequently facilitate the intramolecular cyclization.

The chosen pathway involves two key transformations:

  • N-Arylthiourea Formation: Reaction of the nucleophilic amino group with an isothiocyanate. This step efficiently incorporates the necessary sulfur atom.

  • Oxidative Cyclization: Intramolecular ring closure onto the aromatic ring to construct the thiazole heterocycle.

This approach provides a reliable and scalable route to a unique benzothiazole scaffold, primed for further chemical modification.

Mechanistic Overview: From Aminophenol to Benzothiazole

The conversion of an aniline derivative to a 2-aminobenzothiazole via a thiourea intermediate is a well-established and robust transformation. The general mechanism proceeds as follows: The primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbon of an isothiocyanate. This addition reaction forms a stable N,N'-disubstituted thiourea derivative. The subsequent and critical step is the intramolecular electrophilic cyclization. This is typically promoted by an oxidizing agent, such as bromine in acetic acid, which is believed to form a sulfenyl bromide intermediate. This highly electrophilic sulfur species is then attacked by the electron-rich benzene ring, leading to ring closure. A final elimination step re-aromatizes the system to yield the stable benzothiazole product.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization MAHB Methyl 2-amino- 6-hydroxybenzoate Thiourea N-Arylthiourea Intermediate MAHB->Thiourea Nucleophilic Attack BITC Benzoyl Isothiocyanate BITC->Thiourea Thiourea_ref N-Arylthiourea Intermediate Oxidant Oxidizing Agent (e.g., Br2) Intermediate Electrophilic Sulfur Intermediate Oxidant->Intermediate Product Functionalized Benzothiazole Derivative Intermediate->Product Intramolecular Cyclization (Electrophilic Attack) Thiourea_ref->Intermediate Oxidation

Diagram 1: General workflow for the synthesis of benzothiazoles from an aminophenol precursor.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(3-benzoylthioureido)-6-hydroxybenzoate (Thiourea Intermediate)

This protocol details the formation of the key thiourea intermediate from this compound and benzoyl isothiocyanate. The reaction with benzoyl isothiocyanate is a reliable method for creating a thiourea linkage.[9][10]

Materials:

  • This compound

  • Benzoyl isothiocyanate

  • Acetone (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetone (approx. 10 mL per gram of starting material). Stir until fully dissolved.

  • In a separate, dry vial, dissolve benzoyl isothiocyanate (1.05 eq) in a minimal amount of anhydrous acetone.

  • Add the benzoyl isothiocyanate solution dropwise to the stirring solution of this compound at room temperature over 15 minutes.

  • After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the heat source and allow the flask to cool to room temperature, then chill in an ice bath for 30 minutes to promote precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product with a small amount of cold acetone to remove any unreacted benzoyl isothiocyanate.

  • Dry the product under vacuum to yield the target thiourea intermediate as a solid.

Causality and Trustworthiness:

  • Why Benzoyl Isothiocyanate? It is a stable, commercially available reagent that readily reacts with primary amines. The benzoyl group also provides a UV chromophore, simplifying TLC analysis.

  • Why Acetone? It is an excellent solvent for both reactants and the intermediate at reflux but has lower solubility for the product at cold temperatures, facilitating isolation by precipitation. Its low boiling point makes for easy removal.

  • Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry before proceeding to the next step. A successful reaction will show the disappearance of the starting amine protons and the appearance of new amide and thioamide N-H protons in the NMR spectrum.

Protocol 2: Bromine-Mediated Oxidative Cyclization to Yield the Benzothiazole Core

This protocol describes the critical ring-forming step. The use of bromine in an acidic solvent is a classic and effective method for the oxidative cyclization of N-arylthioureas to form 2-aminobenzothiazole derivatives.[11][12]

Materials:

  • Methyl 2-(3-benzoylthioureido)-6-hydroxybenzoate (from Protocol 1)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Separatory funnel

  • Fume hood

!!! SAFETY WARNING !!! Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a sodium thiosulfate solution ready for quenching any spills.

Procedure:

  • In a round-bottom flask, suspend the thiourea intermediate (1.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Prepare a solution of bromine (1.1 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the cold suspension over 30 minutes. Maintain the temperature below 10 °C. A color change is typically observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Pour the reaction mixture carefully into a beaker of ice water.

  • Quench the excess bromine by slowly adding saturated sodium thiosulfate solution until the orange/brown color disappears.

  • Neutralize the acetic acid by the slow, careful addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the initial acetic acid).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to obtain the final benzothiazole derivative.

Causality and Trustworthiness:

  • Why Bromine? Bromine serves as the oxidizing agent that facilitates the electrophilic attack of the sulfur atom onto the aromatic ring, which is the key C-S bond-forming step in the cyclization.

  • Why Acetic Acid? It is a suitable polar protic solvent for the reactants and can help to activate the bromine and stabilize intermediates.

  • Self-Validation: The final product's structure must be confirmed by comprehensive spectral analysis (¹H NMR, ¹³C NMR, HRMS, FT-IR). A successful cyclization will result in a significant downfield shift of the aromatic protons adjacent to the newly formed thiazole ring.

Data Presentation and Characterization

The following table presents representative data for the synthesis, assuming a 10 mmol starting scale of this compound.

ParameterProtocol 1 (Thiourea Formation)Protocol 2 (Cyclization)
Starting Material This compoundMethyl 2-(3-benzoylthioureido)-6-hydroxybenzoate
Scale (mmol) 10.08.5 (assuming 85% yield from Step 1)
Key Reagent Benzoyl Isothiocyanate (10.5 mmol)Bromine (9.35 mmol)
Solvent AcetoneGlacial Acetic Acid
Reaction Temp. Reflux (~56 °C)0 °C to Room Temp.
Reaction Time 3 hours5 hours
Typical Yield 80-90%65-75%
Purity (LCMS) >95%>98% (after purification)

Applications and Future Directions

The synthesized benzothiazole, bearing hydroxyl, ester, and benzoylamino groups, is a highly valuable intermediate for building a library of potential drug candidates. The functional handles allow for a wide range of subsequent modifications.

G cluster_OH Hydroxyl Group (C6-OH) Modifications cluster_Ester Methyl Ester (C7-COOMe) Modifications cluster_Amine Benzoylamino Group (C2-NHCOPh) Modifications Start Synthesized Benzothiazole Core Ether Etherification (e.g., Williamson Synthesis) Start->Ether R-X, Base Ester Esterification (e.g., Acylation) Start->Ester RCOCl Amide Amidation (with Amines) Start->Amide R2NH Acid Hydrolysis to Carboxylic Acid Start->Acid LiOH or NaOH Alcohol Reduction to Primary Alcohol (e.g., with LiAlH4) Start->Alcohol Reducing Agent FreeAmine Hydrolysis to 2-Aminobenzothiazole Start->FreeAmine Acid/Base Hydrolysis

Diagram 2: Potential downstream derivatization pathways from the synthesized benzothiazole core.

These modifications can be used to tune the molecule's physicochemical properties (e.g., solubility, lipophilicity) and to explore structure-activity relationships (SAR) against various biological targets, including protein kinases, amyloid plaques, and microbial enzymes.[1][3]

Conclusion

This application note details a robust and logical synthetic strategy for converting this compound into a highly functionalized benzothiazole derivative. By providing not only step-by-step protocols but also the scientific rationale behind them, we aim to empower researchers to confidently utilize this versatile building block in their drug discovery and development endeavors. The described methods are scalable and yield a product ripe for further chemical exploration, opening avenues to novel therapeutic agents.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health (NIH). [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Scientific Research Publishing. [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. [Link]

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Applikations- und Protokollhandbuch: Selektive Derivatisierung der Aminogruppe von Methyl-2-amino-6-hydroxybenzoat

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur selektiven Derivatisierung der Aminogruppe von Methyl-2-amino-6-hydroxybenzoat. Als Leitfaden für erfahrene Wissenschaftler konzipiert, liegt der Fokus auf der chemischen Logik hinter den experimentellen Entscheidungen, um eine hohe Selektivität und Ausbeute zu gewährleisten.

Einleitung: Die Bedeutung der selektiven Derivatisierung

Methyl-2-amino-6-hydroxybenzoat ist ein vielseitiges Molekül mit drei funktionellen Gruppen: einer primären aromatischen Aminogruppe, einer phenolischen Hydroxylgruppe und einem Methylester. Diese multifunktionale Natur macht es zu einem wertvollen Baustein in der Synthese von Pharmazeutika und anderen bioaktiven Verbindungen. Die selektive Modifikation der Aminogruppe ist oft der entscheidende Schritt, um die pharmakologischen Eigenschaften zu modulieren, die Löslichkeit zu verändern oder das Molekül für weitere konjugierte Chemie vorzubereiten.

Die größte Herausforderung bei der Derivatisierung dieses Moleküls liegt in der Chemoselektivität. Sowohl die Amino- als auch die Hydroxylgruppe sind nukleophil und können mit elektrophilen Reagenzien reagieren. Generell ist die Aminogruppe in aromatischen Systemen nukleophiler als die phenolische Hydroxylgruppe, was eine selektive N-Funktionalisierung unter sorgfältig kontrollierten Bedingungen ermöglicht.[1] Der Methylester kann zudem unter basischen oder stark sauren Bedingungen hydrolysiert werden.[2][3][4]

Dieses Handbuch beschreibt drei bewährte Methoden zur selektiven Derivatisierung der Aminogruppe: N-Acylierung, N-Sulfonylierung und reduktive Aminierung.

Strategien zur selektiven N-Derivatisierung

Die Wahl der Derivatisierungsstrategie hängt vom gewünschten Endprodukt und den nachfolgenden Syntheseschritten ab. Jede Methode bietet unterschiedliche Herausforderungen und Vorteile in Bezug auf Reaktivität, Stabilität und Reinigung.

Selektive N-Acylierung

Die Einführung einer Acylgruppe an der Aminofunktion zur Bildung eines Amids ist eine der häufigsten Transformationen in der medizinischen Chemie. Amide sind in der Regel metabolisch stabiler als die ursprünglichen Amine.

Chemische Begründung: Die höhere Nukleophilie der Aminogruppe im Vergleich zur Hydroxylgruppe erlaubt eine selektive Acylierung.[1] Durch die Verwendung milder Basen und aprotischer Lösungsmittel bei niedrigen Temperaturen kann die O-Acylierung als Nebenreaktion minimiert werden. Die Verwendung von Acylchloriden oder -anhydriden als Acylierungsreagenzien ist üblich.

Potenzielle Nebenreaktionen:

  • O-Acylierung: Bei höheren Temperaturen oder mit stärkeren Basen kann auch die Hydroxylgruppe acyliert werden, was zur Bildung eines Ester-Nebenprodukts führt.

  • Esterhydrolyse: Starke Basen können die Hydrolyse des Methylesters zu einer Carbonsäure bewirken.[2]

Protokoll 2.1: Selektive N-Acetylierung mit Acetylchlorid

Dieses Protokoll beschreibt die selektive Acetylierung der Aminogruppe von Methyl-2-amino-6-hydroxybenzoat.

Materialien:

  • Methyl-2-amino-6-hydroxybenzoat

  • Acetylchlorid

  • Pyridin (getrocknet)

  • Dichlormethan (DCM, getrocknet)

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rotationsverdampfer

  • Magnetrührer und Rührfisch

  • Eisbad

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen Rundkolben werden 1,0 Äquivalente Methyl-2-amino-6-hydroxybenzoat in getrocknetem Dichlormethan gelöst.

  • Basenzugabe: 1,1 Äquivalente getrocknetes Pyridin werden zur Lösung gegeben. Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.

  • Acylierung: 1,05 Äquivalente Acetylchlorid, gelöst in einer kleinen Menge trockenem DCM, werden langsam über einen Zeitraum von 15-20 Minuten zur gekühlten Lösung getropft.

  • Reaktionsüberwachung: Die Reaktion wird bei 0 °C für 1-2 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von 1 M HCl gestoppt. Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl, Wasser und gesättigter NaHCO₃-Lösung gewaschen.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-acetylierte Produkt zu erhalten.

Datenpräsentation:

ParameterWert
EduktMethyl-2-amino-6-hydroxybenzoat
ReagenzAcetylchlorid
BasePyridin
LösungsmittelDichlormethan
Temperatur0 °C
Typische Ausbeute85-95%

Visualisierung des Workflows:

Acylation_Workflow cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung start Methyl-2-amino-6-hydroxybenzoat in DCM lösen add_base Pyridin zugeben und auf 0°C kühlen start->add_base add_acyl Acetylchlorid langsam zugeben add_base->add_acyl react Reaktion bei 0°C (DC-Kontrolle) add_acyl->react quench Quenchen mit 1M HCl react->quench wash Waschen (HCl, H₂O, NaHCO₃) quench->wash dry Trocknen (Na₂SO₄) und filtrieren wash->dry evaporate Lösungsmittel entfernen dry->evaporate purify Säulen- chromatographie evaporate->purify product Reines N-acetyliertes Produkt purify->product

Abbildung 1: Workflow der selektiven N-Acetylierung.

Selektive N-Sulfonylierung

Die Sulfonylierung der Aminogruppe führt zur Bildung eines Sulfonamids. Sulfonamide sind eine wichtige Klasse von Verbindungen in der Pharmazie, die oft als Bioisostere für Amide verwendet werden.[5][6]

Chemische Begründung: Ähnlich wie bei der Acylierung ist die N-Sulfonylierung aufgrund der höheren Nukleophilie des Amins gegenüber dem Phenol favorisiert. Die Reaktion wird typischerweise mit einem Sulfonylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt.

Potenzielle Nebenreaktionen:

  • O-Sulfonylierung: Die Bildung eines Sulfonsäureesters an der Hydroxylgruppe ist eine mögliche Nebenreaktion, insbesondere bei höheren Temperaturen.

  • Esterhydrolyse: Die Verwendung von wässrigen Basen kann zur Verseifung des Methylesters führen.

Protokoll 2.2: Selektive N-Tosylierung mit Tosylchlorid

Dieses Protokoll beschreibt die selektive Einführung einer Tosylgruppe an der Aminofunktion.

Materialien:

  • Methyl-2-amino-6-hydroxybenzoat

  • p-Toluolsulfonylchlorid (Tosylchlorid, TsCl)

  • Triethylamin (Et₃N, getrocknet)

  • Tetrahydrofuran (THF, getrocknet)

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumchloridlösung (NaCl)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: 1,0 Äquivalente Methyl-2-amino-6-hydroxybenzoat werden in trockenem THF in einem Rundkolben gelöst.

  • Basenzugabe: 1,5 Äquivalente getrocknetes Triethylamin werden hinzugefügt.

  • Sulfonylierung: 1,1 Äquivalente Tosylchlorid werden portionsweise bei Raumtemperatur zugegeben.

  • Reaktion: Die Mischung wird bei Raumtemperatur für 4-6 Stunden oder bis zur vollständigen Umsetzung (DC-Kontrolle) gerührt.

  • Aufarbeitung: Das Reaktionsgemisch wird mit Wasser verdünnt und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit 1 M HCl und anschließend mit gesättigter NaCl-Lösung gewaschen.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Datenpräsentation:

ParameterWert
EduktMethyl-2-amino-6-hydroxybenzoat
Reagenzp-Toluolsulfonylchlorid
BaseTriethylamin
LösungsmittelTetrahydrofuran
TemperaturRaumtemperatur
Typische Ausbeute80-90%

Visualisierung des Workflows:

Sulfonylation_Workflow cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung start Edukt in THF lösen add_base Triethylamin zugeben start->add_base add_sulfonyl Tosylchlorid portionsweise zugeben add_base->add_sulfonyl react Rühren bei Raumtemperatur (DC-Kontrolle) add_sulfonyl->react extract Extraktion mit Ethylacetat react->extract wash Waschen (HCl, NaCl) extract->wash dry Trocknen (MgSO₄) und filtrieren wash->dry evaporate Lösungsmittel entfernen dry->evaporate purify Reinigung (Umkristallisation/Chromatographie) evaporate->purify product Reines N-tosyliertes Produkt purify->product

Abbildung 2: Workflow der selektiven N-Sulfonylierung.

Selektive N-Alkylierung durch reduktive Aminierung

Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von sekundären oder tertiären Aminen aus primären Aminen und Carbonylverbindungen.[7][8] Sie verläuft in der Regel hochselektiv für die Aminogruppe, ohne die phenolische Hydroxylgruppe anzugreifen.

Chemische Begründung: Die Reaktion erfolgt in zwei Schritten: Zunächst bildet das Amin mit einem Aldehyd oder Keton ein Imin (oder Enamin), das anschließend in situ mit einem milden Reduktionsmittel wie Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) zum entsprechenden Amin reduziert wird.[9][10] Diese Reduktionsmittel sind selektiv für das protonierte Imin und reduzieren die Carbonylgruppe des Ausgangsmaterials nicht signifikant.[9] Eine Schutzgruppe für die Hydroxylgruppe ist in der Regel nicht erforderlich.[7]

Vorteile:

  • Hohe Chemoselektivität: Die Reaktion zielt spezifisch auf die Aminogruppe ab.

  • Milde Reaktionsbedingungen: Die Reaktion kann oft als Eintopfreaktion unter milden, leicht sauren bis neutralen Bedingungen durchgeführt werden, was die Esterfunktion schont.

Protokoll 2.3: Selektive N-Benzylierung durch reduktive Aminierung

Dieses Protokoll beschreibt die Einführung einer Benzylgruppe an der Aminofunktion.

Materialien:

  • Methyl-2-amino-6-hydroxybenzoat

  • Benzaldehyd

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Dichlormethan (DCM)

  • Essigsäure

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: 1,0 Äquivalente Methyl-2-amino-6-hydroxybenzoat und 1,1 Äquivalente Benzaldehyd werden in DCM gelöst.

  • Säurekatalyse: Eine katalytische Menge Essigsäure (ca. 0,1 Äquivalente) wird zugegeben, um die Iminbildung zu fördern. Die Mischung wird für 30 Minuten bei Raumtemperatur gerührt.

  • Reduktion: 1,5 Äquivalente Natriumtriacetoxyborhydrid werden portionsweise unter Rühren zugegeben.

  • Reaktion: Die Reaktion wird bei Raumtemperatur für 12-24 Stunden gerührt, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).

  • Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter NaHCO₃-Lösung gestoppt. Die organische Phase wird abgetrennt, mit Wasser gewaschen und über Na₂SO₄ getrocknet.

  • Aufkonzentrierung und Reinigung: Das Lösungsmittel wird entfernt und das Rohprodukt mittels Säulenchromatographie gereinigt.

Datenpräsentation:

ParameterWert
EduktMethyl-2-amino-6-hydroxybenzoat
ReagenzBenzaldehyd, NaBH(OAc)₃
LösungsmittelDichlormethan
TemperaturRaumtemperatur
Typische Ausbeute75-85%

Visualisierung des logischen Ablaufs:

Reductive_Amination_Logic Start Startmaterialien (Amin + Aldehyd in DCM) Imine In-situ-Bildung des Imins Start->Imine Acid Katalytische Essigsäure Acid->Imine katalysiert Reduction Selektive Reduktion des Imins Imine->Reduction Reducer Zugabe von NaBH(OAc)₃ Reducer->Reduction bewirkt Product N-benzyliertes Produkt Reduction->Product

Abbildung 3: Logischer Ablauf der reduktiven Aminierung.

Charakterisierung der Derivate

Die erfolgreiche Derivatisierung und die Reinheit der Produkte müssen durch geeignete analytische Methoden bestätigt werden.

  • Kernspinresonanzspektroskopie (NMR):

    • ¹H-NMR: Das Verschwinden des Signals der primären Aminprotonen und das Auftreten neuer Signale, die der eingeführten Gruppe entsprechen (z.B. ein Singulett für die Acetyl-Methylgruppe oder die benzylischen Protonen), bestätigt die erfolgreiche Derivatisierung. Das NH-Proton des gebildeten Amids oder Sulfonamids erscheint typischerweise als breites Singulett im Tieffeldbereich.[11]

    • ¹³C-NMR: Neue Signale für die Carbonylgruppe des Amids oder die Kohlenstoffatome der eingeführten Alkyl- oder Arylgruppe sind zu erwarten.[11]

  • Massenspektrometrie (MS): Die Bestimmung der exakten Masse des Produkts bestätigt dessen elementare Zusammensetzung und damit die erfolgreiche Derivatisierung.[12]

  • Infrarotspektroskopie (IR): Charakteristische Schwingungsbanden können die Bildung der Amid- (C=O-Streckschwingung bei ca. 1650 cm⁻¹) oder Sulfonamidgruppe (asymmetrische und symmetrische SO₂-Streckschwingungen) nachweisen.

Fazit

Die selektive Derivatisierung der Aminogruppe von Methyl-2-amino-6-hydroxybenzoat ist durch die sorgfältige Auswahl der Reaktionsbedingungen und Reagenzien zuverlässig durchführbar. Die N-Acylierung und N-Sulfonylierung erfordern milde basische Bedingungen, um Nebenreaktionen an der Hydroxyl- und Estergruppe zu vermeiden. Die reduktive Aminierung stellt eine hochselektive und milde Alternative für die N-Alkylierung dar. Die in diesem Handbuch beschriebenen Protokolle bieten eine solide Grundlage für die Synthese einer Vielzahl von Derivaten für die pharmazeutische Forschung und Entwicklung.

Referenzen

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Abgerufen von Princeton University.

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Abgerufen von organic-chemistry.org.

  • SciSpace. (2021). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Abgerufen von typeset.io.

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Abgerufen von pubs.acs.org.

  • ACS Publications. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation | Organic Letters. Abgerufen von pubs.acs.org.

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Abgerufen von niscair.res.in.

  • Wikipedia. Reductive amination. Abgerufen von en.wikipedia.org.

  • Oxford Learning Link. Appendix 6: Protecting groups. Abgerufen von oup.com.

  • ResearchGate. (2010). Selective alkylation of hydroxyl group of aminophenols | Download Table. Abgerufen von researchgate.net.

  • ResearchGate. (2010). Selective alkylation of aminophenols. Abgerufen von researchgate.net.

  • University of Michigan. (2010). Selective alkylation of aminophenols. Abgerufen von deepblue.lib.umich.edu.

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Abgerufen von chem.libretexts.org.

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Abgerufen von quora.com.

  • Google Patents. US20030236437A1 - Process to prepare sulfonamides. Abgerufen von patents.google.com.

  • Google Patents. US3658905A - Process for the purification of p-aminophenol. Abgerufen von patents.google.com.

  • ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?. Abgerufen von researchgate.net.

  • Google Patents. EP0633874B1 - Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol. Abgerufen von patents.google.com.

  • Journal of the American Chemical Society. Base-promoted hydrolysis of amides at ambient temperatures. Abgerufen von pubs.acs.org.

  • PMC - NIH. (2025). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. Abgerufen von ncbi.nlm.nih.gov.

  • L3 NCEA Chemistry AS91391. (2024). Hydrolysis of Esters and Amides in acid and base conditions. Abgerufen von youtube.com.

  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. Abgerufen von pubchem.ncbi.nlm.nih.gov.

  • arkat usa. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Abgerufen von arkat-usa.org.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Abgerufen von masterorganicchemistry.com.

  • PMC - NIH. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Abgerufen von ncbi.nlm.nih.gov.

  • PubMed. n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Abgerufen von pubmed.ncbi.nlm.nih.gov.

  • PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Abgerufen von pubmed.ncbi.nlm.nih.gov.

  • RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Abgerufen von pubs.rsc.org.

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Ester hydrolysis of "Methyl 2-amino-6-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Ester Hydrolysis of Methyl 2-amino-6-hydroxybenzoate

Introduction

This compound is a key chemical intermediate whose conversion to 2-amino-6-hydroxybenzoic acid is a critical step in the synthesis of various high-value compounds, including pharmaceuticals and dyes.[1] The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for this specific hydrolysis reaction. We will explore the unique mechanistic nuances of this substrate and provide robust, validated protocols for both acid and base-catalyzed conditions.

Mechanistic Insights: The Role of Intramolecular Catalysis

While ester hydrolysis can be achieved under standard acidic or basic conditions, the structure of this compound presents a unique and advantageous mechanistic pathway. The presence of the amino group ortho to the ester functionality allows for intramolecular catalysis.

Specifically, studies on 2-aminobenzoate esters have revealed that the neighboring amine group can act as an intramolecular general base catalyst.[2][3] This process significantly enhances the rate of hydrolysis, particularly in a pH-independent range (typically pH 4 to 8).[2][4] The amino group facilitates the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to a rate enhancement of 50 to 100-fold compared to corresponding para-substituted or unsubstituted benzoate esters.[2][5] This intrinsic reactivity means that the hydrolysis can proceed efficiently under milder conditions than might be required for other aromatic esters.

Two primary catalytic methods are employed for ester hydrolysis:

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as it is an irreversible process.[6][7] The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[8] A final acidification step during the workup is required to protonate the carboxylate and yield the desired carboxylic acid.[7]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, representing the reverse of a Fischer esterification.[6][9] The reaction requires protonation of the carbonyl oxygen to render the carbonyl carbon more electrophilic for attack by water.[10][11][12] To drive the equilibrium towards the products, a large excess of water is typically used, which is conveniently supplied by using a dilute aqueous acid solution.[12][13]

Diagram of Intramolecular General Base Catalysis

Caption: Intramolecular assistance from the ortho-amino group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of this compound. Safety glasses, lab coats, and gloves should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is recommended for achieving high yields due to its irreversible nature.[14]

Materials and Equipment

Reagent/Equipment Specification
This compound 97%+ Purity
Sodium Hydroxide (NaOH) Pellets, ACS Grade
Hydrochloric Acid (HCl) Concentrated (37%)
Methanol (MeOH) ACS Grade
Deionized Water (H₂O)
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Beaker (250 mL)
Büchner funnel and filter paper
pH paper or pH meter

| Thin-Layer Chromatography (TLC) plate | Silica gel 60 F254 |

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g) in methanol (30 mL).

  • Addition of Base: Separately, prepare a 2 M aqueous solution of sodium hydroxide (e.g., 40 mL). Add the NaOH solution to the flask containing the ester.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.[15]

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The disappearance of the starting material spot indicates reaction completion.

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification (Workup): Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath. Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of approximately 3-4.[15] The product, 2-amino-6-hydroxybenzoic acid, will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the solid cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the starting material or product is sensitive to strong bases.

Materials and Equipment

Reagent/Equipment Specification
This compound 97%+ Purity
Sulfuric Acid (H₂SO₄) Concentrated (98%)
Deionized Water (H₂O)
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Beaker (250 mL)

| Büchner funnel and filter paper | |

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add this compound (e.g., 5.0 g).

  • Addition of Acid: Prepare a dilute acid solution by adding concentrated H₂SO₄ (e.g., 5 mL) to deionized water (50 mL) in a separate beaker (Caution: Always add acid to water). Add this solution to the reaction flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring for 4-8 hours. The use of excess water helps drive the equilibrium.[13]

  • Reaction Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1.

  • Cooling and Precipitation: After completion, cool the reaction mixture in an ice bath. The product should crystallize out of the solution.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the product in a vacuum oven to a constant weight.

Workflow for Base-Catalyzed Hydrolysis

G start Start: Dissolve Ester in MeOH add_base Add Aqueous NaOH start->add_base reflux Heat to Reflux (2-4 hours) add_base->reflux monitor Monitor by TLC reflux->monitor Check for completion monitor->reflux Continue if incomplete cool_evap Cool & Remove MeOH monitor->cool_evap acidify Acidify with HCl to pH 3-4 cool_evap->acidify filter Isolate Product via Vacuum Filtration acidify->filter wash_dry Wash with Cold H₂O & Dry filter->wash_dry purify Purification by Recrystallization wash_dry->purify If further purity needed characterize Characterize Final Product (MP, NMR, etc.) wash_dry->characterize purify->characterize end End: Pure 2-amino-6-hydroxybenzoic acid characterize->end

Caption: Experimental workflow for saponification.

Product Purification and Characterization

Purification by Recrystallization The crude 2-amino-6-hydroxybenzoic acid obtained from either protocol can be further purified by recrystallization to achieve high purity.

  • Solvent Selection: Water or an ethanol/water mixture is a suitable solvent system.

  • Procedure: Dissolve the crude solid in a minimum amount of hot solvent.[16] If the solution is colored, activated charcoal can be added, and the solution can be hot-filtered.[17]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration and dry them thoroughly.

Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value for 2-amino-6-hydroxybenzoic acid.

  • ¹H NMR Spectroscopy: Can be used to confirm the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal.[18]

  • FT-IR Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the disappearance of the ester C-O stretch.

Troubleshooting and Key Considerations

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. In acid-catalyzed hydrolysis, insufficient water.Extend reflux time. Ensure proper reflux temperature. For acid-catalyzed method, ensure a large excess of aqueous acid is used.
Low Yield Product loss during workup (too much wash solvent). Incomplete precipitation.Use minimal amounts of cold solvent for washing the precipitate. Ensure pH is correctly adjusted for precipitation and the solution is thoroughly cooled.
Oily Product/Failure to Crystallize Presence of impurities. Incorrect pH during workup.Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification. Re-dissolve and carefully re-precipitate by adjusting the pH.
Product Contamination Incomplete hydrolysis (starting material remains). Salts from workup.Purify via recrystallization. Ensure the filtered product is washed thoroughly with cold deionized water.

Conclusion

The hydrolysis of this compound is a straightforward yet mechanistically interesting transformation. The intramolecular catalysis provided by the ortho-amino group allows for efficient conversion under relatively mild conditions. While both acid and base-catalyzed methods are effective, saponification is often preferred for its irreversibility and typically higher yields. By following the detailed protocols and considering the key practical insights provided in this guide, researchers can reliably and efficiently synthesize high-purity 2-amino-6-hydroxybenzoic acid for downstream applications in drug discovery and materials science.

References

Scale-Up Synthesis of Methyl 2-amino-6-hydroxybenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-amino-6-hydroxybenzoate, a key intermediate in the pharmaceutical and specialty chemical industries. The protocol detailed herein is designed for robustness and scalability, addressing critical process parameters, safety considerations, and analytical quality control. This guide is intended for researchers, chemists, and chemical engineers involved in process development and manufacturing.

Introduction and Strategic Importance

This compound and its derivatives are pivotal building blocks in the synthesis of a variety of biologically active molecules. Its structural motifs are found in pharmaceuticals, agrochemicals, and dyes. The efficient and scalable production of this intermediate is therefore of significant industrial interest. This application note outlines a validated synthetic route, moving from laboratory-scale procedures to a more robust process suitable for pilot plant or full-scale manufacturing. The chosen synthetic strategy prioritizes cost-effectiveness, safety, and environmental considerations, while ensuring high purity and yield of the final product.

Retrosynthetic Analysis and Route Selection

A thorough evaluation of synthetic pathways is paramount for a successful scale-up campaign. The selected route, outlined below, proceeds via the nitration of a commercially available starting material, followed by reduction and esterification. This approach was chosen for its use of readily available and cost-effective reagents, as well as its well-documented and predictable reaction mechanisms.

G cluster_0 Synthetic Pathway A 2-Methyl-6-nitrobenzoic acid B Methyl 2-methyl-6-nitrobenzoate A->B Esterification (Methanol, H2SO4) C Methyl 2-amino-6-methylbenzoate B->C Reduction (e.g., H2, Pd/C) D This compound C->D Hydroxylation (Diazotization, Hydrolysis)

Caption: Selected synthetic route for this compound.

Detailed Synthesis Protocol

This section provides a step-by-step protocol for the multi-kilogram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment with personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (molar eq.)Supplier
2-Methyl-6-nitrobenzoic acid13506-76-8181.151.0Sigma-Aldrich
Methanol67-56-132.04solventFisher Scientific
Sulfuric Acid (98%)7664-93-998.08catalyticVWR
Palladium on Carbon (10%)7440-05-3106.42catalyticJohnson Matthey
Hydrogen Gas1333-74-02.02excessAirgas
Sodium Nitrite7632-00-069.001.1Avantor
Hydrochloric Acid (37%)7647-01-036.463.0EMD Millipore
Ethyl Acetate141-78-688.11solventHoneywell
Sodium Bicarbonate144-55-884.01for neutralizationChurch & Dwight
Anhydrous Sodium Sulfate7757-82-6142.04for dryingSolvay
Step 1: Esterification of 2-Methyl-6-nitrobenzoic acid

Rationale: The initial esterification protects the carboxylic acid and prevents unwanted side reactions in subsequent steps. Sulfuric acid serves as an efficient and cost-effective catalyst.

  • Reactor Setup: Charge a 50 L glass-lined reactor with 2-Methyl-6-nitrobenzoic acid (5.0 kg, 27.6 mol).

  • Solvent Addition: Under nitrogen, add methanol (25 L). Stir the suspension.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (270 mL) dropwise to the stirred suspension. The temperature will increase; maintain it below 40°C using a cooling bath.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 70% under reduced pressure.

  • Extraction: Add ethyl acetate (20 L) and water (15 L). Stir vigorously. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 L) and then with brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-methyl-6-nitrobenzoate as a yellow oil.

Step 2: Reduction of the Nitro Group

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon is a highly active and selective catalyst for this transformation.

  • Reactor Setup: Charge a hydrogenation vessel with Methyl 2-methyl-6-nitrobenzoate (from the previous step) and methanol (30 L).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (250 g, 5% w/w) under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas (50 psi) and stir vigorously at room temperature. The reaction is exothermic; maintain the temperature below 35°C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by HPLC analysis. The reaction is typically complete within 4-6 hours.

  • Filtration and Concentration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain Methyl 2-amino-6-methylbenzoate as a solid.

Step 3: Diazotization and Hydrolysis

Rationale: This two-step, one-pot procedure introduces the hydroxyl group via a diazonium salt intermediate. Careful temperature control is critical to prevent decomposition of the diazonium salt and the formation of byproducts.

  • Diazotization:

    • Suspend Methyl 2-amino-6-methylbenzoate (from the previous step) in a mixture of water (20 L) and concentrated hydrochloric acid (7.5 L) in a 100 L reactor. Cool the mixture to 0-5°C with an ice-salt bath.

    • Prepare a solution of sodium nitrite (2.1 kg, 30.4 mol) in water (5 L).

    • Add the sodium nitrite solution dropwise to the stirred suspension, maintaining the temperature between 0-5°C. The addition should take approximately 1-2 hours.

  • Hydrolysis:

    • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.

    • Slowly heat the reaction mixture to 80-90°C. Vigorous gas evolution (N₂) will be observed. Maintain this temperature until gas evolution ceases (approximately 2-3 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (3 x 15 L).

    • Combine the organic extracts and wash with water (10 L) and brine (10 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield this compound as a crystalline solid.

Process Flow and Logic

The overall process is designed for a logical and efficient workflow, minimizing handling and transfer of intermediates.

G cluster_0 Process Workflow Start Start: 2-Methyl-6-nitrobenzoic acid Esterification Step 1: Esterification Start->Esterification Reduction Step 2: Reduction Esterification->Reduction Intermediate 1 Diazotization Step 3: Diazotization & Hydrolysis Reduction->Diazotization Intermediate 2 Purification Purification: Recrystallization Diazotization->Purification Crude Product End Final Product: This compound Purification->End

Caption: High-level workflow for the synthesis of this compound.

Analytical Quality Control

To ensure the quality and purity of the final product, a robust analytical testing plan is essential.

Analytical TestMethodPurposeAcceptance Criteria
Appearance VisualTo ensure the product is a crystalline solid of the correct color.Off-white to light brown crystalline solid
Identity ¹H NMR, ¹³C NMR, MSTo confirm the chemical structure of the compound.Conforms to the structure of this compound
Purity HPLCTo determine the purity of the final product and quantify any impurities.≥ 98.0%
Melting Point Capillary MethodTo confirm the identity and purity of the compound.Within a narrow range (e.g., 1-2°C)
Residual Solvents GC-HSTo quantify any remaining solvents from the synthesis and purification process.Conforms to ICH Q3C guidelines

High-Performance Liquid Chromatography (HPLC) is a key technique for monitoring reaction progress and determining the final purity. A reversed-phase HPLC method is recommended.[1]

Typical HPLC Method Parameters:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 254 nm

Safety and Hazard Analysis

A thorough risk assessment is mandatory before commencing any scale-up synthesis. The following are key safety considerations for this process.

  • 2-Methyl-6-nitrobenzoic acid: May cause skin and eye irritation.[2] Handle with appropriate PPE.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated area.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation reactor is properly grounded and operated in an area free from ignition sources.

  • Sodium Nitrite: Oxidizing agent. Can be toxic if ingested.

  • Diazonium Salts: Potentially explosive, especially when dry. It is crucial to keep the diazonium salt intermediate in solution and at a low temperature.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][3]

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can confidently and efficiently produce this valuable intermediate in high yield and purity. The principles of process understanding and control detailed herein are fundamental to successful chemical manufacturing.

References

  • PubChem. (n.d.). Methyl 3-amino-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-amino-6-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • ResearchGate. (2011, July). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process.
  • WUR eDepot. (n.d.). Techniques for Enzyme Purification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Organic Synthesis: Leveraging 2-Amino-6-methylbenzoic Acid. Retrieved from [Link]

  • Amanote Research. (n.d.). 2-Amino-6-Methylpyridinium 2-Hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

  • PubMed. (2016, July 19). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-6-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into potential side products, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient synthesis.

I. Introduction to the Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. A common synthetic route involves the reduction of a nitro group and subsequent esterification. For instance, one pathway begins with the hydrogenation of 2-methyl-6-nitrobenzoic acid or its methyl ester to yield 2-amino-6-methylbenzoic acid or its ester.[1] This is followed by a one-pot diazotization, hydrolysis, and esterification to form the desired product.[1]

While the synthesis may appear straightforward, several side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the overall yield. This guide will address these potential pitfalls and provide practical solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reduction of the Nitro Group: The initial reduction of the nitro-substituted precursor is a critical step. Incomplete reaction will result in the presence of the starting material or nitro-intermediate in the final product mixture.

  • Side Reactions During Diazotization: The diazotization step is sensitive to temperature and reagent stoichiometry. Improper control can lead to the formation of various byproducts.

  • Hydrolysis of the Ester Group: The ester functional group can be susceptible to hydrolysis under acidic or basic conditions, particularly during workup and purification, leading to the formation of the corresponding carboxylic acid.

Solutions:

  • Optimize Reduction Conditions: Ensure the use of a suitable catalyst (e.g., Palladium on carbon) and appropriate reaction conditions (e.g., hydrogen pressure, temperature, and reaction time) for the complete reduction of the nitro group. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Control Diazotization Reaction: Maintain a low temperature (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite). Use a stoichiometric amount of the reagent to avoid side reactions.

  • Careful Workup and Purification: Neutralize the reaction mixture carefully after acidic or basic steps to prevent ester hydrolysis. Employ appropriate purification techniques such as column chromatography or recrystallization with a suitable solvent system to isolate the desired product.

Problem 2: Presence of Colored Impurities in the Final Product

Possible Cause:

  • Oxidation of the Amino Group: The amino group in the product is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as a dark or discolored product.

Solution:

  • Use of Activated Charcoal: During recrystallization, treating the solution with activated charcoal can effectively remove colored impurities.

  • Inert Atmosphere: Performing the purification steps under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation of the amino group.[2]

Problem 3: Difficulty in Product Crystallization (Oily or Gummy Product)

Possible Causes:

  • Presence of Impurities: Significant amounts of impurities can inhibit the crystallization process.

  • Residual Solvent: Incomplete removal of the solvent can result in an oily or gummy product.

Solutions:

  • Thorough Purification: Ensure the crude product is sufficiently pure before attempting crystallization. This may require an additional purification step like column chromatography.

  • Solvent Selection for Recrystallization: Perform small-scale solubility tests to identify an optimal solvent or solvent mixture that dissolves the product when hot but has low solubility when cold.[2]

  • Complete Solvent Removal: Use a rotary evaporator to ensure all traces of solvent are removed before initiating crystallization.[2]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The formation of side products is highly dependent on the specific synthetic route and reaction conditions. However, some common impurities to watch for include:

  • Unreacted Starting Materials: Such as the corresponding nitro-substituted precursor.

  • Over-methylation Products: If methylation is part of the synthesis, methylation at the amino group can occur, leading to the formation of Methyl 2-(methylamino)-6-hydroxybenzoate.

  • Decarboxylation Products: Under harsh acidic or high-temperature conditions, decarboxylation of the benzoic acid derivative can occur.

  • Products from Diazotization Side Reactions: These can include phenols formed from the reaction of the diazonium salt with water, and azo compounds from the coupling of the diazonium salt with other aromatic species.

Q2: How can I effectively purify the crude this compound?

A2: A multi-step purification approach is often necessary for obtaining a high-purity product.

  • Acid-Base Extraction: This can be a useful initial step to separate the amphoteric product from non-polar impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the product and impurities.

  • Recrystallization: This is a final purification step to obtain a highly crystalline and pure product. Careful selection of the recrystallization solvent is critical for success.[2]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy method to track the progress of the reaction and identify the presence of starting materials and major byproducts.

    • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the purity of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule. The ester carbonyl (C=O) stretch is typically observed around 1700 cm⁻¹, while the O-H and N-H stretches appear in the 3200–3500 cm⁻¹ range.[1]

    • Melting Point Analysis: A sharp melting point range indicates a high degree of purity.

IV. Experimental Protocols & Visualizations

General Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes should be optimized based on small-scale trials.

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system where the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Logic Diagram

Caption: Troubleshooting logic for common synthesis issues.

V. References

  • Benchchem. (n.d.). 2-Amino-6-methylbenzoate. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. Retrieved from

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-amino-6-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this valuable bifunctional intermediate. The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and an aromatic amine—presents unique challenges in synthesis, primarily during the esterification step. This document provides in-depth, field-proven insights in a question-and-answer format to address the most common issues encountered during this synthesis.

Core Synthesis Pathway: Fischer-Tropsch Esterification

The most direct and common method for preparing this compound is the acid-catalyzed Fischer esterification of its parent carboxylic acid, 2-amino-6-hydroxybenzoic acid, using methanol. Due to the presence of the basic amino group, a stoichiometric amount of acid is not required as the amine will be protonated, preventing it from interfering with the reaction.

Fischer_Esterification_Workflow cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification Start 2-Amino-6-hydroxybenzoic Acid + Methanol (Excess) Catalyst Add Acid Catalyst (e.g., H₂SO₄) Start->Catalyst Reflux Heat to Reflux (Monitor by TLC/LC-MS) Catalyst->Reflux Quench Cool and Quench (Pour into ice-water) Reflux->Quench Reaction Complete Neutralize Neutralize with Base (e.g., aq. NaHCO₃ to pH 7-8) Quench->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Dry Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Extract->Dry Crude Crude Product Dry->Crude Recrystallize Recrystallization (e.g., Ethanol/Water) Crude->Recrystallize Final Pure this compound Recrystallize->Final

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low (<50%) despite long reflux times. How can I drive the reaction to completion?

A1: The core issue is the reversible nature of Fischer esterification. This is an equilibrium-controlled process. To achieve high yields, the equilibrium must be shifted towards the product side according to Le Châtelier's principle.

Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. If water is allowed to accumulate, the reverse reaction (ester hydrolysis) will occur, limiting the maximum achievable conversion.

Recommended Solutions:
  • Use Methanol as the Solvent: The simplest and most common method is to use a large excess of one reactant. Using methanol as the reaction solvent creates a high concentration that drives the equilibrium forward. This is typically sufficient for many esterifications.

  • Actively Remove Water: If using excess methanol is insufficient, active water removal is the next logical step. While a Dean-Stark trap is not effective for removing water from methanol due to the formation of a low-boiling azeotrope, chemical dehydration is highly effective.

    • Protocol Enhancement: Add activated 3Å or 4Å molecular sieves to the reaction mixture. This has been shown to significantly improve yields in the synthesis of similar hydroxybenzoate esters by sequestering the water produced during the reaction.[1]

  • Optimize the Catalyst: While sulfuric acid is a standard choice, other catalysts can be employed.

    • Homogeneous Catalysts: p-Toluenesulfonic acid (p-TsOH) is an effective, solid alternative to H₂SO₄ that is often easier to handle.

    • Heterogeneous Catalysts: Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15), offer a significant advantage in simplifying the workup.[2] The catalyst can be removed by simple filtration, avoiding a challenging aqueous neutralization step.[1][2]

StrategyMechanismProsCons
Excess Methanol Le Châtelier's Principle (Concentration)Simple, cost-effectiveMay require large volumes, extensive solvent removal
Dehydrating Agent Le Châtelier's Principle (Product Removal)Highly effective at driving equilibriumAdded cost, requires filtration
Solid Acid Catalyst Provides catalytic protonsGreatly simplifies workup, reusableMay have lower activity than strong mineral acids
Q2: My final isolated product is a dark brown or reddish solid. What causes this discoloration and how can I obtain a clean, off-white product?

A2: The discoloration is almost certainly due to the oxidation of the aromatic amine and/or the phenolic hydroxyl group. These functional groups are susceptible to air oxidation, especially at elevated temperatures or if trace metal impurities are present, forming highly colored quinone-like structures.

Troubleshooting & Prevention Workflow:

Discoloration_Troubleshooting Start Is the Crude Product Discolored? Inert Run Reaction & Workup Under Inert Atmosphere (N₂/Ar) Start->Inert No, but prevent for next time Charcoal Purify via Recrystallization with Activated Charcoal Start->Charcoal Yes PureProduct Clean, Off-White Product Inert->PureProduct CheckReagents Check Purity of Starting Materials Charcoal->CheckReagents Still Colored Charcoal->PureProduct Successful

Caption: Troubleshooting logic for addressing product discoloration.

Recommended Solutions:
  • Prevention: Use an Inert Atmosphere: To prevent oxidation from occurring in the first place, perform the reaction and all subsequent workup steps under an inert atmosphere of nitrogen or argon.[3] This is the most effective preventative measure.

  • Remediation: Activated Charcoal Treatment: If you have already isolated a discolored product, it can often be purified by recrystallization with activated charcoal.[3] The porous structure of charcoal provides a high surface area that effectively adsorbs the large, planar colored impurity molecules.

    • Step-by-Step Protocol: Decolorization

      • Dissolution: Dissolve the crude, discolored product in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate).

      • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w relative to your product) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping.

      • Hot Filtration: Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

      • Crystallization: Allow the clear, colorless (or lightly colored) filtrate to cool slowly to induce crystallization.

      • Isolation: Collect the purified crystals by vacuum filtration.

Q3: I am struggling with the aqueous workup. My yield is low, and I suspect I'm losing product. How can I optimize the extraction?

A3: The product, this compound, is amphoteric. It has a basic amino group and a weakly acidic phenolic hydroxyl group. The starting material has a basic amino group and a much more acidic carboxylic acid group. Incorrect pH during the workup can cause the product to become water-soluble or fail to separate from the unreacted starting material.

Causality:

  • At low pH (<2): Both the product's and starting material's amino groups are protonated (-NH₃⁺), making them water-soluble.

  • At neutral pH (~7-8): The starting material's carboxylic acid is deprotonated (-COO⁻), making it water-soluble. The product's amino group is neutral, and the phenolic hydroxyl is largely protonated, making the molecule significantly less polar and thus extractable into an organic solvent.

  • At high pH (>10): The product's phenolic hydroxyl group will be deprotonated (-O⁻), making it water-soluble again.

Optimized Workup Protocol:
  • Quench: After cooling the reaction mixture, pour it slowly into a beaker containing crushed ice. This helps to dissipate heat from the subsequent neutralization.

  • Neutralize Carefully: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~5-10%) solution of sodium carbonate (Na₂CO₃) with vigorous stirring. Monitor the pH with pH paper or a meter.

  • Target pH: The goal is to reach a pH of 7.5 to 8.0 . At this pH, the unreacted 2-amino-6-hydroxybenzoic acid will be converted to its water-soluble sodium salt, while your ester product remains in its neutral, organic-soluble form.

  • Extract: Transfer the neutralized mixture to a separatory funnel and extract several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash and Dry: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q4: Are there alternative esterification methods that avoid strong acid and high heat, which might offer a cleaner reaction profile?

A4: Yes, several alternative methods can be used, which may be advantageous if your starting material is sensitive to the harsh conditions of Fischer esterification.

Alternative Methods Comparison:
MethodReagentsConditionsProsCons
Methylation with Alkyl Halide Methyl Iodide (CH₃I), K₂CO₃ or Cs₂CO₃Room temp to mild heat (e.g., 60°C) in DMF or AcetonitrileMilder conditions, high yield, avoids water formationCH₃I is a toxic reagent, requires anhydrous conditions
Methylation with Dimethyl Sulfate Dimethyl Sulfate ((CH₃)₂SO₄), Base (e.g., K₂CO₃)Room temp to mild heat in an organic solvent[4]Highly reactive, drives reaction to completionExtremely toxic and carcinogenic , requires careful handling
Protocol Outline: Methylation with Methyl Iodide

This method proceeds via an Sₙ2 reaction on the carboxylate anion.

  • Setup: To a solution of 2-amino-6-hydroxybenzoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 equivalents).

  • Addition: Add methyl iodide (CH₃I, ~1.1-1.2 equivalents) dropwise at room temperature under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. The workup is simpler as there is no strong acid to neutralize. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

This alternative can be particularly useful for small-scale synthesis where reagent cost is less of a concern and a cleaner reaction with a simpler workup is desired.

References

Technical Support Center: Troubleshooting Low Yield in Aminobenzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aminobenzoate esters. It provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you diagnose and resolve issues leading to low reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of aminobenzoate esters, particularly via the Fischer esterification pathway.

Q1: Why is my yield of aminobenzoate ester, such as benzocaine, consistently low? A: The most common reason for low yields is the reversible nature of the Fischer esterification reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. To achieve a high yield, the equilibrium must be actively shifted toward the products. A secondary, but equally critical, issue is the partial neutralization of the acid catalyst by the basic amino group of the aminobenzoic acid, which can render the catalyst ineffective if not used in sufficient quantity.[1][2]

Q2: Why is a large excess of strong acid (like H₂SO₄) often required? A: The acid plays two crucial roles. First, it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[1][2][4] Second, since the starting material is an aminobenzoic acid, the basic amino group (-NH₂) reacts with and consumes the acid catalyst.[2] Therefore, a stoichiometric amount of acid is needed just to protonate the amino group, and an additional catalytic amount is required to drive the esterification itself.

Q3: How can I effectively shift the reaction equilibrium to favor product formation? A: According to Le Chatelier's Principle, the equilibrium can be shifted by either increasing the concentration of reactants or removing products as they are formed.[1][2][5] The two most effective strategies are:

  • Use a large excess of the alcohol: Using the alcohol as the solvent or in a 5- to 10-fold molar excess is a common and effective method to push the reaction forward.[1][6]

  • Remove water: Water is a byproduct, and its removal will pull the equilibrium towards the ester. This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[1]

Q4: What is the specific purpose of adding sodium carbonate (Na₂CO₃) solution during the workup? A: The sodium carbonate solution serves two critical functions. First, it neutralizes the excess strong acid catalyst (e.g., sulfuric acid) used in the reaction. Second, and most importantly, it deprotonates the protonated amino group of the ester product.[1][2] The resulting free amine ester is significantly less soluble in water than its ammonium salt form, causing it to precipitate out of the aqueous solution, which allows for its collection by filtration.[1][2][5]

Q5: My reaction mixture turned dark brown or black during reflux. What happened and is the product salvageable? A: Significant darkening of the reaction mixture often indicates decomposition or polymerization side reactions.[1] This is typically caused by excessively high temperatures or prolonged heating in the presence of a strong, concentrated acid. While some product might be recoverable through purification (e.g., recrystallization), the yield will likely be compromised. To avoid this, ensure the reflux is gentle and monitor the reaction's progress to avoid unnecessarily long heating times.

Section 2: Systematic Troubleshooting Guide

This guide is organized by common experimental symptoms to help you systematically diagnose and resolve the root cause of low yields.

Symptom 1: Low or No Product Formation (Confirmed by TLC/NMR)

If analysis of your crude reaction mixture shows a high proportion of unreacted p-aminobenzoic acid, consider the following causes.

  • Possible Cause 1.1: Incomplete Reaction (Equilibrium Not Sufficiently Shifted)

    • Causality: As a reversible reaction, the Fischer esterification will reach an equilibrium state that may not favor a high product yield unless pushed.

    • Validation & Solution: The most direct way to overcome this is by manipulating reactant concentrations.

      • Increase Alcohol Excess: If you are using a small excess of alcohol, increase it significantly. Using the alcohol as the reaction solvent is the most common strategy.

      • Remove Water: For larger-scale reactions or when using expensive alcohols, employ a Dean-Stark trap to azeotropically remove water as it is formed.

  • Possible Cause 1.2: Insufficient Catalyst Activity

    • Causality: The basicity of the amino group neutralizes the H⁺ catalyst. Without enough free H⁺, the rate of esterification will be impractically slow.

    • Validation & Solution: Ensure you are using at least one molar equivalent of acid for the amino group, plus a catalytic amount (typically 0.1-0.3 equivalents) for the esterification. It is common to use 1.0 mL of concentrated H₂SO₄ for every 1.2 g of p-aminobenzoic acid in ethanol.[2]

  • Possible Cause 1.3: Poor Reagent Quality

    • Causality: The presence of water in the reactants will inhibit the forward reaction. "Absolute" or anhydrous ethanol is critical.

    • Validation & Solution:

      • Use freshly opened or properly stored anhydrous solvents.

      • Ensure your p-aminobenzoic acid is dry and of high purity.

Symptom 2: Significant Product Loss During Workup and Isolation

If you suspect the reaction worked but your final isolated yield is poor, the issue may lie in the workup procedure.

  • Possible Cause 2.1: Incomplete Precipitation of the Product

    • Causality: The aminobenzoate ester product will remain dissolved in the acidic aqueous solution as its protonated ammonium salt. Precipitation only occurs upon neutralization and deprotonation to the free base.

    • Validation & Solution:

      • During the addition of 10% sodium carbonate solution, monitor the pH of the aqueous mixture. Continue adding the base dropwise until the pH is approximately 8.[2]

      • After neutralization, cool the mixture thoroughly in an ice bath to maximize precipitation, as solubility decreases at lower temperatures.[1]

  • Possible Cause 2.2: Product Dissolving in Wash Solvents

    • Causality: While the free ester has low water solubility, it is not zero. Washing the filtered product with large volumes of room-temperature water can lead to loss.

    • Validation & Solution:

      • Always wash the filtered crude product with several small portions of ice-cold deionized water.

      • Avoid using organic solvents for washing at this stage unless you intend to perform a recrystallization.

Symptom 3: Final Product is Impure (Confirmed by Low/Broad Melting Point)

An impure product suggests the presence of starting materials or side products, which artificially lowers the calculated percent yield of the desired compound.

  • Possible Cause 3.1: Presence of Unreacted Starting Material

    • Causality: The reaction was not driven to completion. The physical properties of p-aminobenzoic acid (higher melting point, different Rƒ value) are distinct from the ester product.

    • Validation & Solution:

      • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material before stopping the reaction.[5]

      • Purification: If unreacted starting material is present, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water).

  • Possible Cause 3.2: Formation of Side Products

    • Causality: Overheating or extended reaction times can cause the aminobenzoic acid to degrade or polymerize.[1]

    • Validation & Solution:

      • Control Temperature: Use a heating mantle with a temperature controller or a sand bath to maintain a gentle, controlled reflux. Avoid aggressive, rapid boiling.

      • Optimize Time: Determine the optimal reaction time via TLC monitoring rather than relying on a fixed duration.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of p-Aminobenzoic Acid (Synthesis of Benzocaine)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine p-aminobenzoic acid (1.0 eq) and a 5-10 fold molar excess of absolute ethanol.[1]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 1.0-1.5 eq). A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-90 minutes. The solid should dissolve as the reaction proceeds.[2] Monitor reaction completion using TLC.[5]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Workup and Isolation of the Aminobenzoate Ester
  • Quenching: Pour the cooled reaction mixture into a beaker containing 3-4 volumes of ice-water.[2]

  • Neutralization: While stirring vigorously, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise. Continue addition until gas evolution (CO₂) ceases and the pH of the solution is ~8. A precipitate of the crude ester will form.[2][5]

  • Precipitation: Cool the entire mixture in an ice bath for 15-20 minutes to maximize crystal formation.[1]

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid with several small portions of ice-cold deionized water to remove any residual salts.

  • Drying: Allow the product to air dry or dry it in a desiccator. Determine the mass and calculate the crude yield. Further purification can be achieved by recrystallization if necessary.

Section 4: Visual Guides & Reaction Mechanisms

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed esterification.

FischerEsterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_transfer Step 3: Proton Transfer cluster_elimination Step 4: Elimination of Water cluster_deprotonation Step 5: Regeneration of Catalyst P1 Carboxylic Acid (R-COOH) P2 Protonated Carbonyl (More Electrophilic) P1->P2 + H+ H_ion H+ P3 Tetrahedral Intermediate P2->P3 + R'-OH Alcohol Alcohol (R'-OH) P4 Activated Leaving Group (-OH2+) P3->P4 intramolecular H+ transfer P5 Protonated Ester P4->P5 - H2O P6 Final Ester (R-COOR') P5->P6 - H+ Water Water (H2O) H_ion_out H+

Caption: The mechanism of Fischer esterification.

Troubleshooting Workflow

Use this decision tree to diagnose the cause of low yield.

Sources

Technical Support Center: Purification of Methyl 2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 2-amino-6-hydroxybenzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will explore the underlying principles of common purification techniques and address specific challenges you may encounter during your experiments.

Introduction to this compound and the Importance of Purity

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and complications in downstream applications and biological testing. This guide provides a structured approach to identifying and removing common impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

Issue 1: The isolated product is discolored (e.g., brown, yellow, or pink).

  • Causality: Discoloration is often indicative of oxidation or the presence of colored impurities. The aminophenol moiety in this compound is susceptible to air oxidation, which can form highly colored quinone-like species. Additionally, residual starting materials or byproducts from the synthesis, such as nitro-aromatic compounds, can impart color.[1]

  • Solution: Decolorization with Activated Charcoal

    • Dissolve the crude product in a suitable hot solvent (see Recrystallization Protocol).

    • Add a small amount of activated charcoal (typically 1-5% w/w of the crude product). Expert Tip: Using an excessive amount of charcoal can lead to significant product loss through adsorption.

    • Heat the mixture at reflux for 10-15 minutes.

    • Perform a hot filtration to remove the charcoal. This is a critical step that must be done quickly to prevent premature crystallization of the product on the filter paper.

    • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

    • For highly sensitive compounds, performing the purification under an inert atmosphere of nitrogen or argon can prevent further oxidation.[1]

Issue 2: Low yield after recrystallization.

  • Causality: A low recovery rate can be attributed to several factors:

    • Suboptimal Solvent Choice: The product may have significant solubility in the mother liquor even at low temperatures.

    • Excessive Solvent Usage: Using too much solvent will keep more of the product dissolved.[1]

    • Premature Crystallization: The product may have crystallized on the filter paper during hot filtration.

  • Solution: Optimization of Recrystallization Conditions

    • Systematic Solvent Screening: Conduct small-scale solubility tests with various solvents to find one that dissolves the compound when hot but not when cold. Good candidates for this compound, given its polar functional groups, include ethanol, methanol, water, or mixtures thereof.[1] Ethyl acetate can also be effective.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

    • Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze the residue by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if a significant amount of product remains. If so, a second crop of crystals may be obtainable, or the solvent system may need to be re-evaluated.

Issue 3: The product fails to crystallize and remains an oil or gum.

  • Causality: The presence of impurities can disrupt the crystal lattice formation, a phenomenon known as melting point depression. Residual solvent can also prevent solidification.[1]

  • Solution: Inducing Crystallization

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If a small amount of pure, crystalline product is available, add a seed crystal to the cooled solution to initiate crystallization.

    • Solvent Modification: If the product is "salting out" as an oil, it may be too insoluble in the chosen solvent. Try re-dissolving the oil in a minimal amount of a different hot solvent and cooling slowly.[1] Conversely, if the product is too soluble, a less polar co-solvent can be carefully added to the point of turbidity, followed by cooling.

    • Ensure Complete Solvent Removal: Use a rotary evaporator to ensure all residual solvent from the reaction work-up has been removed before attempting recrystallization.[1]

Issue 4: Presence of starting materials or by-products in the final product.

  • Causality: The polarity of the purification method (e.g., recrystallization solvent) may not be suitable to effectively separate the product from certain impurities. For instance, if a starting material has similar solubility characteristics to the product, recrystallization alone may not be sufficient.

  • Solution: Multi-Step Purification Strategies

    • Acid-Base Extraction: The amino and phenolic groups of this compound allow for purification via acid-base extraction.

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash with a dilute acid (e.g., 1 M HCl) to protonate the amino group, moving the product into the aqueous layer and leaving non-basic impurities in the organic layer.

      • Separate the layers and then basify the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the ammonium salt and precipitate the purified product.

      • Extract the product back into an organic solvent, dry, and concentrate.

    • Column Chromatography: For challenging separations, column chromatography provides a higher degree of purification.[2]

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. The optimal solvent system should be determined by TLC analysis first.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound?

A1: Due to its sensitivity to oxidation, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[3] It is also advisable to store it in a cool, dark place to prevent degradation.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. A broad melting point range suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the ester carbonyl (around 1700 cm⁻¹), and the O-H and N-H stretches (in the 3200–3500 cm⁻¹ range).[6]

Q3: What are the main safety precautions to consider when working with this compound and the solvents used for its purification?

A3: Always consult the Safety Data Sheet (SDS) for the compound and any solvents used.[7][8] General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Handle the compound and solvents in a well-ventilated fume hood.[7]

  • Avoid inhalation of dust or vapors.[8]

  • Keep away from heat and open flames, especially when working with flammable organic solvents.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate) to create dilute solutions.

  • Spotting: Use a capillary tube to spot the solutions onto a TLC plate (silica gel). Also, spot the starting materials if available for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The chamber should be saturated with the solvent vapors.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp.

  • Analysis: A pure compound should ideally show a single spot. Compare the Rf values of the spots to assess the purity and identify any residual starting materials.

Visualizations

Purification_Workflow Crude_Product Crude Methyl 2-amino-6-hydroxybenzoate Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Charcoal_Treatment Activated Charcoal Treatment (optional) Dissolution->Charcoal_Treatment if colored Hot_Filtration Hot Filtration Dissolution->Hot_Filtration if not colored Charcoal_Treatment->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Pure_Product Pure Crystalline Product Vacuum_Filtration->Pure_Product Mother_Liquor Mother Liquor (contains impurities & some product) Vacuum_Filtration->Mother_Liquor

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (TLC, MP, HPLC) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Recrystallize Re-recrystallize with different solvent Impure->Recrystallize Extraction Perform Acid-Base Extraction Impure->Extraction Chromatography Column Chromatography Impure->Chromatography Recrystallize->Check_Purity Extraction->Check_Purity Chromatography->Check_Purity

Caption: Decision tree for troubleshooting impure this compound.

References

  • Alfa Aesar. (2011). Material Safety Data Sheet for Methyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584223, Methyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
  • Sivakumar, P., et al. (2016). 2-Amino-6-methylpyridinium 2-hydroxybenzoate. IUCrData, 1(5). Retrieved from [Link]

  • Batchelder, M., Tarlin, H. I., & Williamson, G. (1972). Chromatographic separation and determination of methyl p-hydroxybenzoate. Journal of Pharmaceutical Sciences, 61(2), 252-3. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • International Union of Crystallography. (2016). 2-Amino-6-methylpyridinium 2-hydroxybenzoate. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) 2-Amino-6-Methylpyridinium 2-Hydroxybenzoate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C8H9NO3, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Wang, Y., et al. (2018). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Frontiers in Microbiology, 9, 2831. Retrieved from [Link]

  • ResearchGate. (2025). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]

  • Chemsupp. (2017). Safety Data Sheet for METHYL 4-HYDROXY BENZOATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized chromatography of standard mixtures of amino acids, with UV.... Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). Methyl2-amino-6-hydroxybenzoate (C007B-530041). Retrieved from [Link]

  • Kumar, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1535-46. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

Sources

Stability issues and degradation of "Methyl 2-amino-6-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-amino-6-hydroxybenzoate. This guide is designed to provide you, a senior scientist, with in-depth, field-proven insights into the stability challenges associated with this compound. As a molecule possessing both an aminophenol and a methyl ester functional group, its chemistry is nuanced, and understanding its degradation pathways is critical for experimental success and data integrity.

This document moves beyond a simple FAQ, offering causal explanations for observed phenomena, validated troubleshooting protocols, and a foundation grounded in authoritative references.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered when working with this compound, providing both an explanation of the underlying chemistry and actionable troubleshooting steps.

Question 1: My solution of this compound is rapidly turning yellow/brown. What is causing this discoloration and how can I prevent it?

Answer:

This is the most frequently reported issue and is almost certainly due to the oxidation of the aminophenol moiety . Aminophenols, particularly 2- and 4-aminophenols, are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.[1] The initial oxidation product is a quinone-imine, which is highly reactive and colored. These intermediates can then polymerize to form complex, intensely colored polymeric structures.[1]

Causality & Mechanism: The lone pair of electrons on the nitrogen atom and the hydroxyl group activate the aromatic ring, making it electron-rich and vulnerable to oxidation. The process involves the loss of electrons and protons to form a quinone-imine intermediate, which is the initial colored species.

Troubleshooting Steps:
  • Inert Atmosphere: The most effective preventative measure is to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.

  • Solvent Purity: Use high-purity, de-gassed solvents. Solvents like THF or ethers can form peroxides over time, which are potent oxidizing agents. Always use freshly opened solvents or those tested for peroxides.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid can be effective. However, you must first validate that the antioxidant does not interfere with your downstream reactions or analyses.

  • Light Protection: Store both the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2][3] Photolysis can generate radicals that initiate the oxidation process.

  • Chelating Agents: If trace metal catalysis is suspected (from glassware, spatulas, or reagents), adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit oxidation.

Question 2: My HPLC analysis shows a decrease in the parent peak and the emergence of new peaks over time. What are the likely degradation products?

Answer:

Beyond oxidation, the other primary degradation pathway for this compound is hydrolysis of the methyl ester . This can occur under both acidic and basic conditions. Therefore, the new peaks you are observing are likely a combination of oxidation products (as discussed in Q1) and the hydrolysis product, 2-amino-6-hydroxybenzoic acid .

Causality & Mechanism:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[4][5]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product (methanol).[4][6]

Logical Flow for Degradation Pathway Identification:

Caption: Troubleshooting logic for identifying degradation products.

Question 3: What are the optimal storage conditions for solid this compound?

Answer:

Proper storage is crucial to ensure the long-term integrity of the compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential solid-state degradation reactions.
Atmosphere Under inert gas (Argon or Nitrogen)Prevents oxidation from atmospheric oxygen.
Light Protected from light (Amber vial)Prevents photolytic degradation.[2]
Moisture Tightly sealed container with desiccantPrevents hydrolysis from atmospheric moisture.

Table 1: Recommended Storage Conditions for Solid this compound.

Part 2: In-Depth Experimental Protocols

To properly investigate stability and quantify degradation, a systematic approach is required. The following protocols are designed to be self-validating systems for your laboratory.

Protocol 2.1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, as recommended by ICH guidelines.[2][3][7][8] A successful study should aim for 5-20% degradation of the parent compound.[7]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and validate a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable acid for mobile phase)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

Stress ConditionProcedureTypical Duration
Acid Hydrolysis Add 1 M HCl. Heat at 60°C.2, 6, 24 hours
Base Hydrolysis Add 1 M NaOH. Keep at room temp.30 mins, 1, 4 hours
Oxidation Add 30% H₂O₂. Keep at room temp.1, 4, 8 hours
Thermal Heat the stock solution at 80°C.24, 48, 72 hours
Photolytic Expose solution to light (ICH Q1B).Per ICH guidelines

Table 2: Conditions for Forced Degradation Study.

  • Sampling and Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic/basic samples before injection. Dilute as needed and analyze by a suitable HPLC method (see Protocol 2.2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, calculate the % degradation of the parent peak, and perform a mass balance assessment if possible.

Protocol 2.2: Stability-Indicating HPLC-UV Method

Objective: To develop a simple, robust HPLC method capable of separating the parent compound from its potential degradation products (oxidative and hydrolytic).

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes.
Gradient 10% B to 90% B over 15 minutesA gradient is necessary to elute both polar (hydrolysis product) and potentially less polar (dimeric oxidation products) degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30°CEnsures reproducible retention times.
Detection (UV) 254 nm, 310 nm (or PDA scan)Use a PDA detector to assess peak purity and identify optimal wavelengths for all components.
Injection Vol. 10 µLStandard volume. Adjust based on concentration.

Table 3: Starting Parameters for a Stability-Indicating HPLC Method.

Method Validation: The suitability of this method is confirmed by its ability to resolve all the new peaks generated during the forced degradation study (Protocol 2.1) from the parent peak and from each other.

Part 3: Visualizing Degradation Pathways

Understanding the chemical transformations is key to troubleshooting. The following diagram illustrates the primary degradation pathways discussed.

DegradationPathways cluster_main This compound cluster_ox Oxidative Degradation cluster_hy Hydrolytic Degradation mol [Structure of Parent Molecule] quinone [Structure of Quinone-imine] mol->quinone [O2], light, metal ions acid 2-amino-6-hydroxybenzoic acid + Methanol mol->acid H+ / H2O or OH- then H+ polymers Colored Polymers quinone->polymers Polymerization

Caption: Primary degradation pathways of this compound.

Note: Due to the limitations of this format, chemical structures are represented by text placeholders. In a laboratory setting, these would be replaced with actual chemical drawings.

By understanding these degradation mechanisms and employing the provided protocols, researchers can ensure the stability and integrity of their experiments involving this compound, leading to more reliable and reproducible results.

References

  • Methyl 2-amino-5-bromobenzoate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 2-Amino-6-methylbenzothiazole. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Coenzyme Q10. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

  • Removal of a Methyl Group Causes Global Changes in p-Hydroxybenzoate Hydroxylase. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Tasaka, A., et al. (2005). Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. British Journal of Pharmacology. Retrieved January 6, 2026, from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Retrieved January 6, 2026, from [Link]

  • Why does p-aminophenol oxidize in acid solution? (2023). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved January 6, 2026, from [Link]

  • NIOSH Manual of Analytical Methods: AMINES, AROMATIC. (2002). Centers for Disease Control and Prevention. Retrieved January 6, 2026, from [Link]

  • Aminophenol: Properties, Production, Reactions And Uses. (n.d.). Chemcess. Retrieved January 6, 2026, from [Link]

  • 15.8: Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho. Retrieved January 6, 2026, from [Link]

  • Lanzafame, G. M., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Molecules. Retrieved January 6, 2026, from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370). (n.d.). Yeast Metabolome Database. Retrieved January 6, 2026, from [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 6, 2026, from [Link]

  • Szabó, A., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Control. Retrieved January 6, 2026, from [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science. Retrieved January 6, 2026, from [Link]

  • Wang, Y., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. Retrieved January 6, 2026, from [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 6, 2026, from [Link]

  • Mazumder, M. A. J., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health. Retrieved January 6, 2026, from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

  • Li, J., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta. Retrieved January 6, 2026, from [Link]

  • Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 6, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with Methyl 2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-6-hydroxybenzoate. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of its poor solubility in reaction media. Our goal is to empower you with the knowledge to optimize your experimental outcomes by understanding and overcoming this critical hurdle.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments. We will delve into the causality behind each troubleshooting step, ensuring a robust and scientifically-grounded approach to problem-solving.

Question 1: My this compound is not dissolving in my chosen reaction solvent. What are my options?

Answer:

The poor solubility of this compound stems from its molecular structure, which contains both a polar amino (-NH₂) and a hydroxyl (-OH) group, as well as a less polar methyl ester (-COOCH₃) and benzene ring. This combination of functionalities can lead to strong intermolecular forces, such as hydrogen bonding in the solid state, making it difficult for solvent molecules to effectively solvate the compound. Here is a systematic approach to address this issue:

1. Re-evaluate Your Solvent Choice:

  • Polar Aprotic Solvents First: For compounds like this compound, polar aprotic solvents are often the best starting point. These solvents can engage in dipole-dipole interactions without interfering with reactions that are sensitive to acidic protons. We recommend testing solubility in the following order:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

  • Polar Protic Solvents: If your reaction conditions permit, polar protic solvents can be effective due to their ability to form hydrogen bonds.[1] Consider:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

  • Ester and Ether Solvents: Solvents like ethyl acetate (EtOAc) and tetrahydrofuran (THF) may also be viable, although they are generally less polar than the aforementioned options.

2. The Power of Heat:

Solubility is often temperature-dependent. Gently warming the mixture can provide the necessary energy to overcome the crystal lattice energy of the solid. However, it is crucial to ensure that the applied temperature does not exceed the boiling point of the solvent or cause degradation of your starting material or other reagents.

3. Mechanical Assistance:

  • Stirring: Ensure vigorous stirring to maximize the surface area of the solid that is in contact with the solvent.

  • Grinding: Grinding the solid into a fine powder before adding it to the solvent can significantly increase the rate of dissolution by increasing the surface area-to-volume ratio.[2]

4. Co-Solvent Systems:

If a single solvent is not effective, a co-solvent system can be a powerful tool. By mixing two or more miscible solvents, you can fine-tune the polarity of the reaction medium. For example, if your primary solvent is moderately polar like THF, adding a small amount of a more polar solvent like DMF or DMSO can enhance the solubility of this compound.

Question 2: I've tried several solvents with limited success. Can I use pH modification to improve solubility?

Answer:

Yes, adjusting the pH can dramatically influence the solubility of this compound, particularly in aqueous or protic solvent systems.[1][3][4] The molecule has both a weakly basic amino group and a weakly acidic hydroxyl group.

  • Acidic Conditions (Low pH): In the presence of an acid, the amino group (-NH₂) can be protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in polar solvents, especially water.[3]

  • Basic Conditions (High pH): Under basic conditions, the phenolic hydroxyl group (-OH) can be deprotonated to form a phenoxide anion (-O⁻). This introduces a negative charge, which also increases polarity and enhances solubility in polar solvents.

Caution: While pH modification is a powerful technique, it is critical to consider the stability of your starting material and other reagents at the adjusted pH. Furthermore, the change in the electronic nature of the molecule upon protonation or deprotonation can affect its reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble?

A1: The molecule's structure contains multiple functional groups capable of strong intermolecular hydrogen bonding (the amino and hydroxyl groups). In the solid state, these groups can form a tight crystal lattice that requires a significant amount of energy to break apart. A solvent must be able to effectively compete with these intermolecular forces to dissolve the compound.

Q2: My reaction mixture is a suspension. Will the reaction still proceed?

A2: Heterogeneous reactions (where a reactant is not fully dissolved) can proceed, but they are often slower and may not go to completion. The reaction rate is limited by the amount of dissolved starting material at any given time. Improving the solubility will almost always lead to a more efficient and complete reaction.

Q3: Can I use a solubilizing agent?

A3: Yes, in some cases, solubilizing agents or phase-transfer catalysts can be employed. For instance, in a biphasic system, a phase-transfer catalyst can help transport a reactant from the aqueous phase to the organic phase. The use of surfactants to form micelles can also enhance solubility in aqueous media.[5] However, the choice of a solubilizing agent is highly reaction-specific and requires careful consideration to avoid unwanted side reactions.

Q4: I managed to dissolve the compound by heating, but it crashed out upon cooling. What should I do?

A4: This indicates that you have created a supersaturated solution at the higher temperature.[3] To prevent precipitation upon cooling, you can:

  • Maintain the reaction at an elevated temperature (if the reaction conditions allow).

  • Use a higher volume of solvent to keep the concentration below the saturation point at the lower temperature.

  • Consider a different solvent or a co-solvent system that offers better solubility at the desired reaction temperature.

Experimental Protocols

Protocol: General Procedure for a Reaction with this compound

This protocol provides a general workflow for a reaction, such as an acylation, incorporating steps to address solubility.

1. Solvent Selection and Solubility Test:

  • Before setting up the main reaction, perform small-scale solubility tests with your chosen solvents (e.g., DMF, DMSO, THF).

  • To a vial containing ~10 mg of this compound, add 0.5 mL of the solvent.

  • Observe solubility at room temperature with stirring.

  • If insoluble, gently warm the vial and observe any changes.

  • Based on these observations, select the most suitable solvent or co-solvent system for your reaction.

2. Reaction Setup:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add the chosen solvent and stir. If necessary, warm the mixture to aid dissolution.

  • Once the starting material is dissolved, add the other reagents (e.g., acylating agent, base) as required by your specific procedure.

3. Reaction Monitoring:

  • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification:

  • Upon completion, quench the reaction as per your protocol.

  • During the work-up, be mindful that changes in the solvent system or pH (e.g., during an aqueous wash) may cause your product to precipitate.

  • If your product is also poorly soluble, you may need to use a larger volume of extraction solvent or perform multiple extractions.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization. For recrystallization, a solvent screen will be necessary to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature.

Data Presentation

Table 1: Recommended Solvents for Solubility Screening of this compound

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High polarity and ability to act as hydrogen bond acceptors make them excellent choices for dissolving polar molecules.[3]
Polar Protic Methanol, EthanolCapable of hydrogen bonding with the amino and hydroxyl groups, which can aid in solvation.[1]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar and can be good solvents for a wide range of organic compounds. May require heating.
Esters Ethyl acetateA common solvent for reactions and extractions, but may have limited success without heating or the use of a co-solvent.

Note: This table provides a general guideline. Experimental verification is essential.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of this compound solvent_choice Select Initial Solvent (e.g., DMF, DMSO) start->solvent_choice dissolved_check1 Is it dissolved? solvent_choice->dissolved_check1 heat Gently Heat and Stir dissolved_check1->heat No proceed Proceed with Reaction dissolved_check1->proceed Yes dissolved_check2 Is it dissolved? heat->dissolved_check2 cosolvent Try a Co-solvent System dissolved_check2->cosolvent No dissolved_check2->proceed Yes dissolved_check3 Is it dissolved? cosolvent->dissolved_check3 ph_modification Consider pH Modification (if reaction allows) dissolved_check3->ph_modification No dissolved_check3->proceed Yes ph_modification->proceed reassess Re-evaluate Reaction Conditions or Synthetic Route ph_modification->reassess

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH cluster_high_ph High pH (Basic) cation Cationic Form (-NH3+) Increased Polarity neutral Neutral Form (-NH2, -OH) Poor Solubility cation->neutral Add Base neutral->cation Add Acid anion Anionic Form (-O-) Increased Polarity neutral->anion Add Base anion->neutral Add Acid

Caption: The effect of pH on the ionization state and polarity of this compound.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • BenchChem. (2025). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.
  • BenchChem. (2025). Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions.
  • Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE.
  • ChemicalBook. (n.d.). METHYL 2-AMINO-3-HYDROXYBENZOATE CAS#: 17672-21-8.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.
  • Semantic Scholar. (2021). Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • PubMed. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives.

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Technical Support Center: Work-up Procedure for "Methyl 2-amino-6-hydroxybenzoate" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-6-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this valuable chemical intermediate. As this molecule possesses both a weakly acidic phenol and a weakly basic amine, its behavior in aqueous solutions is highly pH-dependent, which is the primary source of purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield is extremely low after aqueous extraction. Where is my product?

Answer: This is the most common issue and it almost always relates to incorrect pH control during the extraction process. This compound is an amphoteric compound, meaning it can react as both an acid (the phenolic -OH group) and a base (the amino -NH2 group). This dual nature makes its solubility highly sensitive to the pH of the aqueous solution.

  • At Low pH (Acidic): The basic amino group becomes protonated to form an ammonium salt (-NH3+). This salt is highly polar and therefore very soluble in the aqueous layer, preventing its extraction into the organic phase.

  • At High pH (Basic): The acidic phenolic group is deprotonated to form a phenoxide salt (-O-). This salt is also highly soluble in the aqueous layer and will not be extracted.

Root Cause Analysis: The product is likely remaining in the aqueous phase due to the formation of a water-soluble salt. To efficiently extract the compound into an organic solvent like ethyl acetate, you must adjust the aqueous layer to the molecule's isoelectric point (pI) . At the pI, the molecule exists predominantly as a neutral zwitterion, which has the lowest aqueous solubility and highest organic solubility.

Step-by-Step Recovery Protocol:

  • Combine Aqueous Layers: If you have saved the acidic and basic aqueous layers from your initial extraction, combine them.

  • Careful pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) to the aqueous solution while continuously monitoring the pH with a calibrated meter. Your target pH should be in the weakly acidic to a neutral range, typically between pH 5 and 7 .

  • Observe Precipitation: As you approach the isoelectric point, you may observe the product precipitating out of the solution as a fine solid. This is a good indicator that you are in the correct pH range.

  • Re-extract: Once the target pH is stable, extract the aqueous suspension multiple times with a suitable organic solvent (ethyl acetate is recommended).

  • Combine and Dry: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous salt (like Na2SO4 or MgSO4), filter, and concentrate in vacuo.

Question 2: The isolated product is an oil or gummy solid and fails to crystallize. How can I solidify it?

Answer: The failure of a product to crystallize is typically due to the presence of impurities or residual solvent, which disrupt the formation of a crystal lattice.[1][2]

Troubleshooting Strategy:

  • Ensure Complete Solvent Removal: First, ensure all residual extraction solvent (e.g., ethyl acetate) has been removed. Use a rotary evaporator followed by placing the flask on a high-vacuum line for several hours.

  • Trituration: This technique can induce crystallization. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether). Scrape the sides of the flask with a glass rod. The goal is to "wash" away the impurities that are inhibiting crystallization, often causing the oil to solidify.

  • Re-dissolve and Re-precipitate: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., methanol or ethanol). Then, slowly add a cold anti-solvent (like ice-cold water or hexanes) with vigorous stirring until the solution becomes cloudy and precipitation begins. Cool the mixture in an ice bath to maximize crystal formation.[1]

  • Small-Scale Recrystallization Tests: Before committing your entire batch, perform small-scale tests in vials with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone/water) to find the ideal conditions for crystallization.[2]

Question 3: My final product is pink or brown. What causes this discoloration and how can I remove it?

Answer: The discoloration is almost certainly due to the oxidation of the aminophenol moiety.[3] Compounds containing both amino and hydroxyl groups on an aromatic ring are highly susceptible to air oxidation, especially when exposed to light or trace metal impurities. The resulting oxidized species are highly colored and can be difficult to remove.

Decolorization and Prevention Protocol:

  • Recrystallization with Activated Charcoal:

    • Dissolve the discolored crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

    • Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be significantly less colored.

    • Allow the filtrate to cool slowly to induce crystallization of the purified product.[2][4]

  • Prevention:

    • Inert Atmosphere: During work-up and storage, try to maintain an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[3]

    • Storage: Store the final, pure product in an amber vial in a cool, dark place, preferably under an inert atmosphere.

Workflow Diagram: pH-Dependent Extraction Troubleshooting

This diagram outlines the decision-making process for isolating the amphoteric product.

G cluster_start Initial State cluster_workup Aqueous Work-up cluster_outcome Outcome start Crude Reaction Mixture (Post-Quench) ph_adjust Adjust pH of Aqueous Phase start->ph_adjust low_ph Low pH (<4) -NH3+ form dominates ph_adjust->low_ph Too Acidic high_ph High pH (>8) -O- form dominates ph_adjust->high_ph Too Basic optimal_ph Optimal pH (~5-7) Neutral/Zwitterion form ph_adjust->optimal_ph Correct pH loss Product Lost to Aqueous Phase (LOW YIELD) low_ph->loss high_ph->loss extract Extract with Ethyl Acetate optimal_ph->extract success Product in Organic Phase (HIGH YIELD) extract->success

Caption: Troubleshooting logic for pH-dependent extraction.

Quantitative Data Summary

The efficiency of the work-up procedure is critically dependent on understanding the properties of the molecule and solvents.

ParameterValue / RecommendationRationale
Target pH for Extraction 5.0 - 7.0This range approximates the isoelectric point, minimizing aqueous solubility by keeping both the amine and phenol groups largely in their neutral state.
Recommended Solvent Ethyl Acetate (EtOAc)Good balance of polarity to dissolve the product while being immiscible with water. It is less volatile and flammable than diethyl ether.
Washing Agent Saturated NaCl (Brine)Removes dissolved water from the organic phase and helps break up emulsions, minimizing product loss.
Drying Agent Anhydrous Na2SO4 or MgSO4Efficiently removes residual water from the organic extract before solvent evaporation. MgSO4 is faster but slightly acidic.

References

Technical Support Center: Catalyst Selection for Methyl 2-amino-6-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-6-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond generic protocols and offer field-proven insights to help you navigate the nuances of this reaction and achieve high yields and purity.

The primary route to this compound is through the catalytic hydrogenation of its nitro precursor, Methyl 2-nitro-6-hydroxybenzoate. While the reduction of an aromatic nitro group is a well-established transformation, the presence of both a hydroxyl (a weak acid) and a methyl ester group on the aromatic ring introduces specific challenges that require careful consideration of the catalyst and reaction conditions.

Catalyst Selection: A Comparative Overview

The two most common heterogeneous catalysts for this transformation are Palladium on carbon (Pd/C) and Raney Nickel. The choice between them is not arbitrary and depends on several factors, including chemoselectivity, cost, and safety.

CatalystProsConsRecommended For
Palladium on Carbon (Pd/C) - High activity and efficiency at low catalyst loading.[1] - Generally good chemoselectivity for the nitro group.[2][3] - Works under mild conditions (room temperature, low H₂ pressure).[4]- Susceptible to poisoning by sulfur and some nitrogen compounds.[4] - Can catalyze dehalogenation if aryl halides are present.[2] - Higher cost compared to Raney Nickel.[5]- High-purity starting materials. - Reactions where mild conditions are critical. - When avoiding base metal contamination is a priority.
Raney Nickel - Lower cost and high reactivity.[6] - Less prone to causing dehalogenation of aryl chlorides and bromides.[2] - Can be used in larger quantities for challenging reductions.- Pyrophoric when dry, requiring careful handling.[4][7] - May require higher temperatures and pressures. - Potential for nickel leaching into the product.- Halogenated substrates (where dehalogenation is a concern). - Cost-sensitive, large-scale syntheses. - When high catalyst loading is necessary.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.

FAQ 1: My reaction is stalled or showing low conversion. What should I do?

Low or no conversion is a frequent problem in catalytic hydrogenation. A systematic approach to troubleshooting is essential.

Answer:

Several factors could be at play, ranging from catalyst activity to reaction conditions. Here is a logical workflow to diagnose the issue:

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Poisoned [label="Poisoned?", shape=diamond, fillcolor="#F1F3F4"]; Inactive [label="Inactive/Old?", shape=diamond, fillcolor="#F1F3F4"]; Loading [label="Insufficient Loading?", shape=diamond, fillcolor="#F1F3F4"];

Pressure [label="Inadequate H₂ Pressure?", shape=diamond, fillcolor="#F1F3F4"]; Temp [label="Incorrect Temperature?", shape=diamond, fillcolor="#F1F3F4"]; Agitation [label="Poor Agitation?", shape=diamond, fillcolor="#F1F3F4"];

Solubility [label="Poor Substrate Solubility?", shape=diamond, fillcolor="#F1F3F4"]; Impurities [label="Solvent/Substrate Impurities?", shape=diamond, fillcolor="#F1F3F4"];

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Sol_Pressure [label="Use a higher pressure system (e.g., Parr apparatus).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_Temp [label="Gently heat the reaction if necessary, but monitor for side reactions.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_Agitation [label="Ensure vigorous stirring to maintain a good suspension.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

Sol_Solubility [label="Choose a solvent that fully dissolves the substrate.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_Impurities [label="Use high-purity, dry solvents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges Start -> CheckCatalyst; CheckCatalyst -> Poisoned [label="Is it poisoned?"]; Poisoned -> Sol_Poisoned [label="Yes"]; Poisoned -> Inactive [label="No"];

Inactive -> Sol_Inactive [label="Yes"]; Inactive -> Loading [label="No"];

Loading -> Sol_Loading [label="Yes"]; Loading -> CheckConditions [label="No"];

Start -> CheckConditions; CheckConditions -> Pressure [label="Is H₂ pressure sufficient?"]; Pressure -> Sol_Pressure [label="No"]; Pressure -> Temp [label="Yes"];

Temp -> Sol_Temp [label="No"]; Temp -> Agitation [label="Yes"];

Agitation -> Sol_Agitation [label="No"]; Agitation -> CheckPurity [label="Yes"];

Start -> CheckPurity; CheckPurity -> Solubility [label="Is the substrate fully dissolved?"]; Solubility -> Sol_Solubility [label="No"]; Solubility -> Impurities [label="Yes"];

Impurities -> Sol_Impurities [label="Yes"]; }

Caption: Troubleshooting workflow for low conversion.
  • Catalyst Deactivation: Both Pd/C and Raney Nickel can lose activity over time or through improper handling.[4] Raney Nickel is particularly sensitive and pyrophoric when dry. Always use a fresh batch of catalyst if deactivation is suspected.

  • Catalyst Poisoning: The starting material, Methyl 2-nitro-6-hydroxybenzoate, or the solvent could contain impurities that poison the catalyst. Sulfur-containing compounds are notorious poisons for palladium catalysts.[4] The phenolic hydroxyl group in the substrate itself is generally not considered a strong poison but can interact with the catalyst surface.

  • Reaction Conditions: Ensure adequate hydrogen pressure. While a balloon of hydrogen is often sufficient, some reactions may require a pressurized system like a Parr hydrogenator.[4] Agitation is also critical; the solid catalyst must be well suspended in the reaction mixture.

FAQ 2: I'm observing side products and my final product purity is low. How can I improve chemoselectivity?

The presence of the hydroxyl and ester groups requires careful control to avoid side reactions.

Answer:

The key is to choose conditions that favor the reduction of the nitro group while leaving the other functionalities intact.

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EsterReduction [label="Is the ester group being reduced?", shape=diamond, fillcolor="#F1F3F4"]; PhenolReactions [label="Are there reactions involving the hydroxyl group?", shape=diamond, fillcolor="#F1F3F4"]; OverReduction [label="Is the aromatic ring being reduced?", shape=diamond, fillcolor="#F1F3F4"];

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// Edges Start -> IdentifySideProduct; IdentifySideProduct -> EsterReduction; EsterReduction -> Sol_EsterReduction [label="Yes"]; EsterReduction -> PhenolReactions [label="No"];

PhenolReactions -> Sol_PhenolReactions [label="Yes"]; PhenolReactions -> OverReduction [label="No"];

OverReduction -> Sol_OverReduction [label="Yes"]; }

Caption: Decision tree for improving chemoselectivity.
  • Ester Reduction: While methyl esters are generally stable to catalytic hydrogenation under conditions used for nitro group reduction, aggressive conditions (high temperature, high pressure, or very active catalysts) could potentially lead to the reduction of the ester to a hydroxymethyl group. If you observe this side product, switch to milder conditions.

  • Reactions Involving the Hydroxyl Group: The phenolic hydroxyl group is unlikely to be reduced under these conditions. However, its acidity could potentially influence the catalyst surface. Running the reaction in a neutral solvent like ethanol or ethyl acetate is recommended.

  • Over-reduction of the Aromatic Ring: Under very harsh conditions, the benzene ring itself can be hydrogenated. This is usually not a concern under standard conditions for nitro group reduction but can occur if the reaction is left for too long or at high temperatures and pressures.

FAQ 3: The work-up and purification are proving difficult. What are the best practices?

Isolating a pure product is as important as the reaction itself.

Answer:

The work-up for a catalytic hydrogenation involves two main steps: catalyst removal and product isolation.

  • Catalyst Removal:

    • Caution: Never filter a dry hydrogenation catalyst, especially Raney Nickel, as it can ignite upon contact with air.[7]

    • After the reaction, purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® or a similar filter aid. It is crucial to keep the filter cake wet with the reaction solvent during filtration.[4]

    • Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Product Isolation and Purification:

    • The resulting filtrate contains your product. The solvent can be removed under reduced pressure.

    • The crude this compound may contain residual starting material or side products.

    • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes) often works well.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A gradient elution with hexanes and ethyl acetate is a good starting point.

Experimental Protocols

Below are representative protocols for the catalytic hydrogenation of Methyl 2-nitro-6-hydroxybenzoate. Note: These are starting points and may require optimization for your specific setup and scale.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
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// Edges Setup -> Inert; Inert -> Catalyst; Catalyst -> Hydrogenation; Hydrogenation -> Monitor; Monitor -> Workup; Workup -> Purify; }

Caption: Experimental workflow for Pd/C hydrogenation.
Protocol 2: Hydrogenation using Raney Nickel
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// Edges Setup -> Catalyst; Catalyst -> AddCatalyst; AddCatalyst -> Hydrogenation; Hydrogenation -> Monitor; Monitor -> Workup; Workup -> Purify; }

Caption: Experimental workflow for Raney Nickel hydrogenation.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2020). Organocatalytic Reduction of Nitroarenes with Phenyl(2‐quinolyl)methanol. [Link]

  • Google Patents. (n.d.). US2810666A - Deactivation of catalysts.
  • ResearchGate. (n.d.). Chemoselective hydrogenation of nitrobenzenes activated with tuned Au/h-BN. Retrieved from [Link]

  • ResearchGate. (n.d.). Deactivation kinetics of Mo-supported Raney Ni catalyst in the hydrogenation of xylose to xylitol. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • ResearchGate. (n.d.). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of preparation method and palladium content on Pd/C catalysts activity in liquid phase hydrogenation of nitrobenzene to aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]

  • Proceedings of the Indian Academy of Sciences - Section A. (1950). Raney nickel reductions.
  • ResearchGate. (n.d.). Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni. Retrieved from [Link]

  • ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. Retrieved from [Link]

  • ResearchGate. (n.d.). Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. Retrieved from [Link]

  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

  • ResearchGate. (n.d.). Palladium catalysts supported on activated carbon with different textural and surface chemical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of support on activity of palladium catalysts in nitrobenzene hydrogenation. Retrieved from [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • RSC Publishing. (2016). Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes. [Link]

  • BenchChem. (2025).
  • University of Oxford, Department of Chemistry. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitrobenzene over different catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US3657157A - Raney nickel activation using acid neutralization and product.
  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • BenchChem. (2025).
  • Reddit. (2023). Hydrogenation troubleshooting. [Link]

  • ResearchGate. (n.d.). The reaction routes for the products in the hydrogenation of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. Retrieved from [Link]

  • RSC Publishing. (2025). Catalytic reduction/degradation of methyl orange by metal nanoparticle containing systems: a critical review. [Link]

  • NIH. (2025). Catalytic reduction/degradation of methyl orange by metal nanoparticle containing systems: a critical review. [Link]

  • ResearchGate. (n.d.). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic reduction mechanism of methyl orange in the presence of NaBH4.... Retrieved from [Link]

  • ResearchGate. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. [Link]

Sources

Validation & Comparative

A-Comparative-Guide-to-HPLC-UV-Method-Validation-for-Methyl-2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of Methyl 2-amino-6-hydroxybenzoate. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental choices and offering a comparative perspective on alternative analytical approaches.

Introduction: The Imperative of Method Validation

In the landscape of pharmaceutical development and quality control, the data's integrity is paramount. An analytical method, no matter how sophisticated, is only as reliable as its validation.[1] Method validation provides documented evidence that a procedure is fit for its intended purpose, ensuring that the results generated are accurate, reproducible, and trustworthy.[1][2][3] For a molecule like this compound, a key intermediate or potential active pharmaceutical ingredient (API), a validated HPLC-UV method is critical for purity assessment, stability studies, and quality control of the final product.

This guide is structured to mirror the logical flow of a validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The Analytical Challenge: Understanding this compound

This compound possesses key structural features that dictate the choice of analytical methodology: an aromatic ring with a hydroxyl group and an amino group. These functional groups make it a suitable candidate for Reverse-Phase HPLC (RP-HPLC) with UV detection. The chromophore provided by the substituted benzene ring allows for sensitive detection by UV spectrophotometry.

The Chosen Methodology: RP-HPLC-UV

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector was selected for its specificity, sensitivity, and widespread availability in analytical laboratories.[7][8]

Initial Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar compounds like the analyte.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (40:60 v/v)A mixture of organic solvent (Acetonitrile) and an acidic aqueous phase provides good peak shape and retention. The acid suppresses the ionization of the hydroxyl group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Detection Wavelength 245 nmDetermined by UV spectral scan of the analyte to find the wavelength of maximum absorbance (λmax).
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.

The Validation Master Plan: A Parameter-by-Parameter Breakdown

The validation of an analytical method is a systematic process. The following sections detail the experimental approach for each key validation parameter as per ICH Q2(R1) guidelines.[5][9]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11]

Experimental Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: If in a formulated product, analyze a placebo sample (containing all excipients except the active ingredient) to check for interference.

  • Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method must demonstrate the ability to separate the analyte peak from any degradant peaks.

G

Figure 1: Logical flow for establishing method specificity.

Linearity and Range

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][2]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).[12]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.[2]

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Data Summary (Hypothetical):

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90905600
1001012000
1101108000
1201215000
0.9998
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[10][12] Accuracy is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0%[13]

Data Summary (Hypothetical):

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
8080.079.299.0
100100.0101.1101.1
120120.0119.499.5
Mean Recovery 99.87%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] Precision is evaluated at two levels: repeatability and intermediate precision.[1][5]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0%

Data Summary (Hypothetical):

Precision LevelParameterResult
Repeatability Mean Conc. (µg/mL)100.2
SD0.85
% RSD0.85%
Intermediate Precision Mean Conc. (µg/mL)99.8
SD1.20
% RSD1.20%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][14]

  • LOQ: To determine the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][14]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[13][15]

Data Summary (Hypothetical):

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.05~3:1
LOQ 0.15~10:1
Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][12] This provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

G Method Optimized HPLC Method FlowRate FlowRate Method->FlowRate MobilePhase MobilePhase Method->MobilePhase Temperature Temperature Method->Temperature pH pH Method->pH Result System Suitability Parameters Remain within Acceptance Criteria FlowRate->Result MobilePhase->Result Temperature->Result pH->Result

Figure 2: Deliberate variations for robustness testing.

Comparative Analysis: Alternative Methodologies

While RP-HPLC-UV is a robust and widely used technique, it is essential to consider alternatives for a comprehensive understanding.

TechniquePrincipleAdvantages for this compoundDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-based detection.High sensitivity and specificity. Can provide structural information.Requires derivatization for the polar -OH and -NH2 groups, adding complexity.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass spectrometric detection.Superior sensitivity and specificity compared to UV. Ideal for trace-level impurity analysis.Higher equipment cost and complexity.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.High separation efficiency, low sample and reagent consumption.Can have lower reproducibility of migration times compared to HPLC.
Solid Phase Extraction (SPE) - HPLC Sample pre-concentration and clean-up prior to HPLC analysis.Can improve sensitivity and remove matrix interferences, particularly for complex samples.[16][17]Adds an extra step to the analytical workflow.

Conclusion: A Validated Method Ready for Implementation

The comprehensive validation of this HPLC-UV method for this compound demonstrates its suitability for its intended purpose. The method has been proven to be specific, linear, accurate, precise, and robust. The established LOD and LOQ values confirm its sensitivity for the quantification of the analyte. By adhering to the principles of scientific integrity and the rigorous standards of the ICH guidelines, this validation provides a high degree of assurance in the quality and reliability of the analytical data that will be generated.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. 2022;16(02):389-402.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • Key terms related to validation of an analytical method - YouTube. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance - Available from: [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. 2020;61(2):1-7.
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available from: [Link]

  • Hplc method development and validation: an overview - SciSpace. Available from: [Link]

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Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of Methyl 2-amino-6-hydroxybenzoate using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like Methyl 2-amino-6-hydroxybenzoate, an important intermediate with potential applications in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of this compound, juxtaposed with other analytical techniques. We will delve into the "why" behind methodological choices, offering a scientifically grounded and experience-driven perspective for researchers, scientists, and drug development professionals.

The Criticality of Purity for this compound

This compound, a substituted aromatic amine and ester, is susceptible to various impurities arising from its synthesis or degradation. These can include starting materials, by-products, and degradation products. For instance, incomplete reactions could leave residual starting materials, while side reactions might introduce isomeric or related impurities. The presence of even trace amounts of these impurities can have significant consequences in downstream applications, potentially altering reaction kinetics, product yield, and, in a pharmaceutical context, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and specific analytical method is not just desirable but essential.

Why GC-MS? A Mechanistic and Practical Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3][4]

However, the polar nature of this compound, owing to its amino and hydroxyl functional groups, presents a challenge for direct GC analysis. These polar groups can lead to poor peak shape, thermal degradation in the hot injector, and strong interactions with the stationary phase, compromising analytical accuracy. To overcome this, a crucial pre-analytical step is required: derivatization .

The Indispensable Role of Derivatization

Derivatization chemically modifies a compound to enhance its suitability for a specific analytical technique.[5] For GC-MS analysis of polar molecules like this compound, the primary goals of derivatization are:

  • Increased Volatility: By replacing the active hydrogens on the amino and hydroxyl groups with non-polar moieties, the compound's volatility is significantly increased, allowing it to be readily vaporized and transported through the GC column.[5][6]

  • Improved Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.[7]

  • Enhanced Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution from potential impurities.

A common and effective derivatization strategy for compounds containing amino and hydroxyl groups is silylation . Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed to replace the active hydrogens with trimethylsilyl (TMS) groups.[6]

Diagram: GC-MS Workflow for Purity Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (e.g., Silylation with BSTFA) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (e.g., Electron Impact) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch Library Search & Spectral Interpretation MassSpectra->LibrarySearch Quantification Purity Calculation (% Area) LibrarySearch->Quantification Technique_Comparison GCMS GC-MS **Principle:** Separation of volatile compounds in the gas phase followed by mass-based detection. **Strengths:** High separation efficiency, excellent for volatile/semi-volatile compounds, definitive identification via mass spectra. **Weaknesses:** Requires derivatization for polar compounds, not suitable for thermolabile or non-volatile substances. HPLC HPLC **Principle:** Separation of compounds in the liquid phase based on their interaction with a stationary phase. **Strengths:** Wide applicability (polar, non-polar, thermolabile, large molecules), no derivatization needed for this compound, versatile detection methods (UV, DAD, MS). **Weaknesses:** Lower separation efficiency than GC for some compounds, higher solvent consumption. TLC Thin-Layer Chromatography (TLC) **Principle:** Separation on a thin layer of adsorbent material. **Strengths:** Simple, rapid, low cost, good for screening. **Weaknesses:** Primarily qualitative, lower sensitivity and resolution compared to GC/HPLC. NMR Nuclear Magnetic Resonance (NMR) **Principle:** Exploits the magnetic properties of atomic nuclei. **Strengths:** Provides detailed structural information, can be quantitative. **Weaknesses:** Lower sensitivity, more complex data interpretation, higher cost. Analyte This compound Purity Assessment Analyte->GCMS Best for volatile impurities & definitive identification Analyte->HPLC Most versatile & common for routine analysis Analyte->TLC Initial screening & reaction monitoring Analyte->NMR Structural elucidation of unknown impurities

Sources

Comparative study of "Methyl 2-amino-6-hydroxybenzoate" and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methyl 2-amino-6-hydroxybenzoate and Its Positional Isomers for Advanced Research

Abstract

In the nuanced field of medicinal chemistry and material science, the positional isomerism of substituted benzene rings presents a fundamental challenge and opportunity. Molecules sharing an identical chemical formula can exhibit profoundly different physicochemical properties, reactivity, and biological activities based solely on the spatial arrangement of their functional groups. This guide provides a comprehensive comparative analysis of this compound and its key positional isomers. We will delve into the structural underpinnings of their differing properties, provide validated experimental protocols for their differentiation and separation, and discuss the implications of this isomerism on their potential applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important class of chemical compounds.

The Principle of Positional Isomerism: More Than Just the Same Parts

Positional isomers of substituted aromatics, such as the aminohydroxybenzoate esters, serve as a classic illustration of how structure dictates function. The relative placement of the amino (-NH₂), hydroxyl (-OH), and methyl ester (-COOCH₃) groups governs the molecule's electronic distribution, steric profile, and capacity for intra- and intermolecular interactions. These factors, in turn, control everything from melting point and solubility to spectroscopic signatures and receptor binding affinity.[1] A thorough characterization of each isomer is therefore not merely an academic exercise but a critical step in ensuring the purity, efficacy, and safety of a potential drug candidate or advanced material.[2][3]

Comparative Physicochemical Properties

The bulk properties of a compound are a direct manifestation of its molecular interactions. For these isomers, hydrogen bonding and dipole-dipole interactions are paramount. For example, the potential for strong intramolecular hydrogen bonding between adjacent amino and hydroxyl groups can significantly alter properties like melting point compared to isomers where these groups are distant.

The following table summarizes key physicochemical data compiled from various chemical databases.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound Isomer 2,6C₈H₉NO₃167.1695 - 98
Methyl 2-amino-3-hydroxybenzoate Isomer 2,3C₈H₉NO₃167.1679 - 81
Methyl 3-amino-2-hydroxybenzoate Isomer 3,2C₈H₉NO₃167.1688 - 92
Methyl 3-amino-4-hydroxybenzoate Isomer 3,4C₈H₉NO₃167.16153 - 157[4]
Methyl 4-amino-3-hydroxybenzoate Isomer 4,3C₈H₉NO₃167.16143 - 146
Methyl 2-amino-5-hydroxybenzoate Isomer 2,5C₈H₉NO₃167.16155 - 159

Note: Data is aggregated from chemical supplier and database information. Values can vary slightly between sources.

Spectroscopic Differentiation: Identifying the Isomeric Fingerprint

Unambiguous identification of a specific isomer is impossible without spectroscopic analysis.[5] Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the substitution pattern of the benzene ring. The chemical shift and coupling constants of the aromatic protons provide a definitive roadmap to the positions of the substituents.

Expert Insight: The electron-donating effects of the -NH₂ and -OH groups will shield the aromatic protons (shifting them upfield), while the electron-withdrawing ester group will deshield them (shifting them downfield). The magnitude of these shifts and the proton-proton splitting patterns are unique to each isomer, allowing for confident assignment.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons from the -OH and -NH₂ groups.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typically, 16-64 scans are sufficient for a sample of this concentration.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals to confirm proton counts and analyze the chemical shifts and coupling patterns (e.g., doublet, triplet, doublet of doublets) to deduce the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups and probing hydrogen bonding.

Expert Insight: In isomers like this compound, strong intramolecular hydrogen bonding between the ortho -OH and -NH₂ groups can cause the O-H and N-H stretching bands to be broader and shifted to lower wavenumbers (e.g., 3200–3500 cm⁻¹) compared to isomers where these groups are meta or para and primarily engage in intermolecular bonding.[6] The carbonyl (C=O) stretch of the ester group (around 1700 cm⁻¹) can also be slightly shifted depending on the electronic effects of the adjacent groups.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small, clean spatula tip of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000-650 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands: O-H stretch, N-H stretches (often two bands for a primary amine), C=O stretch, and the aromatic C-H and C=C bands. Compare the positions and shapes of these bands between isomers.

Chromatographic Separation: Resolving Isomeric Mixtures

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating isomeric mixtures, a critical task for quality control and purification.[7]

Expert Insight: Reversed-phase HPLC, which separates compounds based on polarity, is ideal for this task. A C18 (octadecylsilyl) column provides a nonpolar stationary phase. A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used to elute the compounds. The more polar isomers will have less affinity for the C18 column and will elute earlier, while less polar isomers will be retained longer. Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase is crucial. It protonates the basic amino groups, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.

HPLC_Workflow Experimental Workflow for HPLC Isomer Separation cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Interpretation MobilePhase Prepare Mobile Phase (e.g., H₂O/ACN + 0.1% Formic Acid) Injector Inject Sample MobilePhase->Injector Sample Dissolve Isomer Mixture in Mobile Phase A Sample->Injector Column Separate on C18 Column (Gradient Elution) Injector->Column Separation Detector Detect with UV Detector (e.g., 254 nm) Column->Detector Elution Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Identify Peaks by Retention Time Quantify by Peak Area Chromatogram->Analysis

Caption: A validated workflow for the separation and analysis of aminohydroxybenzoate isomers.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven (set to 30 °C for reproducibility), and a UV-Vis detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 5 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Prepare a stock solution of the isomer mixture at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Dilute as needed to be within the linear range of the detector.

  • Data Acquisition: Inject 10 µL of the sample. Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a specific λₘₐₓ determined by UV-Vis spectroscopy). Each isomer will elute at a characteristic retention time under these conditions.

Implications for Reactivity and Biological Activity

The structural differences between isomers directly translate to distinct chemical and biological behaviors.

Chemical Reactivity: The nucleophilicity of the amino and hydroxyl groups, as well as the susceptibility of the aromatic ring to electrophilic substitution, is dictated by the isomer's specific electronic landscape. For example, an amino group ortho or para to the ester group will be more deactivated towards electrophiles than one in the meta position.

Biological Activity: In drug development, the precise geometry of a molecule is what determines its ability to fit into the binding pocket of a target enzyme or receptor.[8] A change in the position of a hydrogen bond donor (like -OH or -NH₂) can be the difference between a potent inhibitor and an inactive compound.[9][10] Therefore, isolating and testing the pure isomers is an absolute requirement in any pharmacological study.

Structure_Function_Diagram Structure Positional Isomeric Structure Interactions Intra/Intermolecular Forces (e.g., H-Bonding) Structure->Interactions governs Spectra Spectroscopic Fingerprint (NMR, IR) Structure->Spectra defines Bioactivity Biological Activity (Target Binding) Structure->Bioactivity is critical for Properties Physicochemical Properties (m.p., solubility, polarity) Interactions->Properties determines Reactivity Chemical Reactivity & Stability Properties->Reactivity influences

Caption: Relationship between isomeric structure and its resulting properties and activities.

Conclusion

The study of this compound and its isomers is a powerful reminder that in chemistry, the arrangement is as important as the components. While sharing the same molecular formula, these compounds are distinct entities with unique physical, spectral, and functional profiles. The analytical methodologies detailed in this guide—NMR for definitive identification, IR for functional group analysis, and HPLC for separation and quantification—provide a robust toolkit for any researcher in this field. A rigorous and systematic characterization of each isomer is the bedrock upon which reliable and reproducible scientific advancements are built.

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A Comparative Guide to the Biological Activities of Aminohydroxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The positional isomerism of functional groups on an aromatic ring is a fundamental concept in medicinal chemistry that dictates the therapeutic profile of a molecule. A classic illustration of this principle is found in the aminohydroxybenzoate family. While sharing the same molecular formula (C₇H₇NO₃), the precise arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the benzoic acid scaffold results in compounds with remarkably divergent biological activities. This guide provides an in-depth comparison of two clinically significant isomers: 5-amino-2-hydroxybenzoic acid , widely known as mesalamine or 5-aminosalicylic acid (5-ASA), and 4-amino-2-hydroxybenzoic acid , known as para-aminosalicylic acid (PAS). We will explore their distinct mechanisms of action, supported by experimental data, and provide validated protocols for assessing their activities, offering a critical resource for researchers in drug discovery and development.

Section 1: The Dichotomy of Action: Anti-inflammatory vs. Antimicrobial Activity

The primary therapeutic applications of 5-ASA and PAS are starkly different, a direct consequence of their isomeric structures. 5-ASA is a cornerstone in the treatment of inflammatory bowel disease (IBD), whereas PAS is an established second-line agent for treating tuberculosis.[1][2] This divergence is rooted in their selective interactions with distinct biological pathways.

5-Amino-2-hydroxybenzoic acid (Mesalamine): An Anti-inflammatory Agent

Mesalamine's efficacy in managing ulcerative colitis and Crohn's disease stems from its potent, locally-acting anti-inflammatory effects on the intestinal mucosa.[1][3] While the exact mechanism is multifaceted, it is known to modulate several key inflammatory pathways.[3][4]

Mechanism of Action:

  • Inhibition of NF-κB: Mesalamine inhibits the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and interleukins.[3][5]

  • PPAR-γ Agonism: It acts as an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that exerts anti-inflammatory effects in the gut.[3][6] Activation of PPAR-γ is a key mechanism for controlling inflammation in colon epithelial cells.[6]

  • Inhibition of Prostaglandin and Leukotriene Synthesis: Mesalamine blocks the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes.[4][7]

  • Antioxidant Activity: As a phenolic compound, 5-ASA can scavenge reactive oxygen species (ROS), which are known to contribute to tissue damage in IBD.[3][8]

The local action of 5-ASA is crucial; various formulations are designed to deliver the active drug directly to the inflamed areas of the colon, minimizing systemic absorption and associated side effects.[5][9]

4-Amino-2-hydroxybenzoic acid (PAS): An Antimicrobial Agent

In stark contrast, PAS functions as a bacteriostatic antibiotic, specifically targeting Mycobacterium tuberculosis.[2][10] Its action is a classic example of antimetabolite activity.

Mechanism of Action:

  • Folate Synthesis Inhibition: PAS is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria.[11][12] It acts as a pro-drug that is incorporated into the folate pathway, ultimately inhibiting dihydrofolate reductase (DHFR) and disrupting the synthesis of DNA, RNA, and essential proteins, thereby halting bacterial replication.[2][12][13]

This mechanism is highly specific to microorganisms that synthesize their own folic acid; human cells, which obtain folate from their diet, are unaffected. This selective toxicity is the foundation of its use as an antibiotic.

Section 2: Structure-Activity Relationship (SAR) Analysis

The distinct therapeutic roles of 5-ASA and PAS are a direct result of how their isomeric structures interact with their respective biological targets.

  • For 5-ASA , the meta positioning of the amino group relative to the carboxyl group, along with the ortho hydroxyl group, is optimal for interacting with targets like PPAR-γ and components of the NF-κB signaling cascade within human intestinal cells.[3][6]

  • For PAS , the para positioning of the amino group is critical. This arrangement makes it a structural mimic of PABA, allowing it to act as a competitive substrate for the bacterial enzyme dihydropteroate synthase (DHPS), the key to its antimicrobial activity.[12][14]

This isomeric distinction underscores the importance of molecular geometry in drug design, where a minor positional shift of a functional group can completely alter the therapeutic application of a compound.

Section 3: Comparative Data Summary

While direct head-to-head comparative studies are limited due to their different therapeutic areas, a summary of their primary activities highlights their distinct profiles.

Parameter 5-Amino-2-hydroxybenzoic acid (Mesalamine) 4-Amino-2-hydroxybenzoic acid (PAS) References
Primary Biological Activity Anti-inflammatoryAntimicrobial (Bacteriostatic)[1][2][3]
Primary Clinical Use Inflammatory Bowel Disease (IBD)Tuberculosis (MDR-TB)[1][2]
Primary Mechanism Inhibition of NF-κB, PPAR-γ agonism, COX/LOX inhibitionInhibition of folate synthesis (PABA antagonist)[3][6][12]
Primary Target Organism Human intestinal epithelial cellsMycobacterium tuberculosis[5][11]

Section 4: Key Experimental Protocols

To ensure the accurate assessment of the distinct biological activities of these isomers, robust and validated experimental protocols are essential. The following sections detail methodologies for quantifying their respective primary effects.

Protocol: NF-κB Inhibition Assay (for Anti-inflammatory Activity)

This protocol describes a reporter gene assay to quantify the inhibition of TNF-α-induced NF-κB activation in intestinal epithelial cells.

Objective: To determine the IC₅₀ value of a test compound (e.g., 5-ASA) for the inhibition of NF-κB activity.

Materials:

  • Human intestinal epithelial cell line (e.g., Caco-2 or HT-29) stably transfected with an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Recombinant human TNF-α.

  • Test compounds (5-ASA, PAS) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase Assay System (e.g., Promega).

  • 96-well cell culture plates, white, clear-bottom.

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-ASA, PAS) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour at 37°C.

  • Inflammatory Stimulation: Prepare a solution of TNF-α in cell culture medium at a concentration of 20 ng/mL. Add 10 µL of this solution to each well (final concentration 2 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.

  • Luciferase Measurement: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data by setting the TNF-α-stimulated control as 100% activity and the unstimulated control as 0%.

    • Plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Causality and Validation: This assay directly measures the end-point of the signaling pathway—transcription factor activity—providing a functional readout of anti-inflammatory potential. Including a negative control (PAS) and a positive control (5-ASA) validates the specificity of the effect.

Protocol: Minimum Inhibitory Concentration (MIC) Assay (for Antimicrobial Activity)

This protocol uses the broth microdilution method to determine the MIC of a compound against Mycobacterium.

Objective: To determine the lowest concentration of a test compound (e.g., PAS) that inhibits the visible growth of a bacterial strain.

Materials:

  • Mycobacterium strain (e.g., M. smegmatis as a surrogate for M. tuberculosis in BSL-2 labs).

  • Middlebrook 7H9 broth supplemented with OADC.

  • Test compounds (PAS, 5-ASA) dissolved in a suitable solvent.

  • 96-well microtiter plates.

  • Spectrophotometer.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow a culture of the Mycobacterium strain to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2x stock solution of the highest concentration of the test compound. Perform a serial twofold dilution in the 96-well plate, with each well containing 50 µL of the diluted compound in broth.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Seal the plate and incubate at 37°C for the appropriate time (e.g., 48-72 hours for M. smegmatis).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.

  • Data Analysis: Record the MIC value for each compound.

Causality and Validation: This assay is the gold standard for assessing bacteriostatic or bactericidal activity. Comparing the potent activity of PAS with the expected inactivity of 5-ASA directly demonstrates the structure-specific antimicrobial effect and validates the assay's findings.

Section 5: Visualizing the Mechanisms

To better understand the divergent pathways these isomers modulate, the following diagrams illustrate their core mechanisms of action.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases IkB_p P-IκB (Degraded) IkB_NFkB->IkB_p DNA DNA NFkB_active->DNA Translocates & Binds Mesalamine Mesalamine (5-ASA) Mesalamine->IKK Inhibits Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Mesalamine's Anti-inflammatory Mechanism via NF-κB Inhibition.

Folate_Pathway cluster_bacterial_cell Bacterial Cell (Mycobacterium) PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS PAS PAS (4-ASA) (Antimetabolite) PAS->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR Nucleotides Nucleotide Synthesis (DNA/RNA) THF->Nucleotides

Caption: PAS's Antimicrobial Mechanism via Folate Synthesis Inhibition.

Conclusion

The aminohydroxybenzoate isomers, specifically 5-ASA and PAS, provide a compelling case study in structure-activity relationships. Their subtle difference in the placement of an amino group redirects their biological activity from potent anti-inflammatory action within the human colon to targeted antimicrobial effects against Mycobacterium tuberculosis. For researchers in drug development, this isomeric pair serves as a powerful reminder that understanding the precise three-dimensional interplay between a small molecule and its biological target is paramount for designing safe and effective therapeutics.

References

  • Benchchem. (n.d.). Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers.
  • Dr.Oracle. (2025, March 3). What is the mechanism of action of mesalamine (5-aminosalicylic acid)?
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  • Wikipedia. (n.d.). 4-Aminosalicylic acid.
  • PubMed. (n.d.). Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). para-aminosalicylic acid | Ligand page.
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A Comparative Guide to the Reactivity of Methyl 2-amino-6-hydroxybenzoate and Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

At first glance, Methyl 2-amino-6-hydroxybenzoate and Methyl 2-amino-3-hydroxybenzoate appear to be structurally similar aromatic compounds, both possessing amino, hydroxyl, and methyl ester functional groups. However, the seemingly subtle difference in the substitution pattern on the benzene ring leads to profound disparities in their chemical behavior. Understanding these differences is paramount for chemists aiming to leverage these molecules as building blocks in complex syntheses.

This guide will dissect the underlying principles that dictate the reactivity of each isomer, focusing on key transformations relevant to medicinal chemistry and materials science. We will explore how the interplay of electronic effects and steric hindrance influences their susceptibility to electrophilic attack, their behavior in diazotization reactions, and their potential for intramolecular interactions.

The Decisive Factors: Electronic and Steric Effects

The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents.[1][2] Both the amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups, meaning they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[3][4] This electron donation occurs primarily through resonance, where the lone pairs on the nitrogen and oxygen atoms are delocalized into the π-system of the ring.[5] Conversely, the methyl ester (-COOCH₃) group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, making the ring less reactive.

The key to understanding the differential reactivity of our two isomers lies in the synergy and antagonism of these electronic effects, dictated by their relative positions.

This compound: A Story of Steric Crowding

In this isomer, the amino and hydroxyl groups are positioned ortho and para to the site of potential electrophilic attack at the 3- and 5-positions, respectively. This alignment allows for strong resonance stabilization of the intermediate carbocation (arenium ion) formed during electrophilic aromatic substitution. However, the presence of three adjacent bulky groups (amino, hydroxyl, and methyl ester) introduces significant steric hindrance .[6][7] This crowding can impede the approach of incoming electrophiles, potentially slowing down reactions or directing them to less hindered positions.[8]

Methyl 2-amino-3-hydroxybenzoate: A More Accessible Ring

For Methyl 2-amino-3-hydroxybenzoate, the amino and hydroxyl groups are ortho and meta to each other. While both still act as activating groups, their ability to synergistically stabilize a carbocation at a single position is altered. More importantly, the substitution pattern leaves the C4, C5, and C6 positions of the ring relatively unencumbered, suggesting a greater susceptibility to electrophilic attack from a steric standpoint.

The following diagram illustrates the logical flow of how substituent positions influence the overall reactivity of the aromatic ring.

G subst Substituent Position elec Electronic Effects (Resonance & Inductive) subst->elec Determines synergy steric Steric Hindrance subst->steric Influences crowding reactivity Overall Ring Reactivity elec->reactivity Activates/Deactivates regio Regioselectivity elec->regio Directs substitution steric->reactivity Hinders attack reactivity->regio

Caption: Logical relationship of substituent effects on aromatic ring reactivity.

Comparative Reactivity in Key Transformations

To provide a practical understanding of their differing reactivities, we will now examine several key chemical transformations.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry.[9][10] The rate and regioselectivity of EAS reactions are highly sensitive to the electronic and steric environment of the aromatic ring.[11][12]

Hypothetical Nitration:

Let's consider the nitration of both isomers as a representative EAS reaction.

  • This compound: Due to the strong activating and ortho, para-directing nature of the amino and hydroxyl groups, electrophilic attack would be expected at the 3- and 5-positions. However, the significant steric hindrance from the adjacent substituents would likely disfavor reaction at the 3-position. Thus, the major product would be the 5-nitro derivative. The overall reaction rate may be slower than expected for a di-activated ring due to steric impediment.

  • Methyl 2-amino-3-hydroxybenzoate: In this case, the C4 and C6 positions are strongly activated by the ortho/para directing amino and hydroxyl groups. The C5 position is also activated, though to a lesser extent. Given the reduced steric hindrance, this isomer is expected to undergo nitration more readily than its counterpart, likely yielding a mixture of 4-nitro and 6-nitro products.

Experimental Protocol: Comparative Nitration

  • Preparation of Nitrating Agent: In a flask cooled to 0°C, slowly add 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid with constant stirring.

  • Reaction Setup: In separate flasks, dissolve 1 mmol of this compound and Methyl 2-amino-3-hydroxybenzoate in 10 mL of glacial acetic acid. Cool both flasks to 0°C.

  • Nitration: Slowly add the nitrating agent dropwise to each flask, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reactions at 0°C for 1 hour. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Pour each reaction mixture into 50 mL of ice-water. Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Analysis: Characterize the products by ¹H NMR and Mass Spectrometry to determine the product distribution and yield.

Data Summary Table:

CompoundPredicted Major Product(s)Expected Reactivity
This compound5-nitro derivativeSlower, sterically hindered
Methyl 2-amino-3-hydroxybenzoateMixture of 4- and 6-nitro derivativesFaster, less hindered
Diazotization and Azo Coupling

The conversion of a primary aromatic amine to a diazonium salt is a fundamental reaction in the synthesis of azo dyes and other important compounds.[13][14] The stability and reactivity of the resulting diazonium salt are influenced by the electronic nature of the other substituents on the ring.[15]

  • This compound: Diazotization of this isomer would proceed, but the resulting diazonium salt may be prone to intramolecular cyclization or decomposition due to the proximity of the hydroxyl and methyl ester groups.

  • Methyl 2-amino-3-hydroxybenzoate: This isomer is expected to undergo diazotization more cleanly to form the corresponding diazonium salt.[16] The resulting diazonium salt would be a valuable intermediate for subsequent azo coupling reactions. In a basic medium, the hydroxyl group would be deprotonated to a phenoxide, which is a highly activating group, directing the azo coupling to the position ortho to the hydroxyl group.[17]

Experimental Workflow: Diazotization and Azo Coupling

G start Dissolve Aminobenzoate in HCl cool Cool to 0-5 °C start->cool add_nitrite Add aq. NaNO₂ dropwise cool->add_nitrite diazotization Diazonium Salt Formation add_nitrite->diazotization coupling Add to cold solution of coupling agent (e.g., β-naphthol in NaOH) diazotization->coupling product Azo Dye Precipitation coupling->product

Caption: Experimental workflow for diazotization and azo coupling.

Protocol for Diazotization and Azo Coupling of Methyl 2-amino-3-hydroxybenzoate:

  • Diazotization: Dissolve 1 mmol of Methyl 2-amino-3-hydroxybenzoate in 5 mL of 2M HCl, warming gently if necessary. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled solution of 1.1 mmol of sodium nitrite in 2 mL of water, keeping the temperature below 5°C. Stir for 15 minutes.[18]

  • Coupling: In a separate beaker, dissolve 1 mmol of β-naphthol in 5 mL of 2M NaOH and cool to 5°C.

  • Azo Dye Formation: Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Isolation: Stir the mixture for 30 minutes in the ice bath. Collect the azo dye by filtration, wash with cold water, and dry.

Conclusion

The positional isomerism between this compound and Methyl 2-amino-3-hydroxybenzoate gives rise to distinct chemical personalities. The former is characterized by significant steric hindrance, which tempers the high reactivity expected from its two activating groups and directs substitution to less crowded positions. In contrast, the latter presents a more accessible aromatic ring, leading to faster reaction rates and a different regiochemical outcome in electrophilic substitutions.

For the synthetic chemist, Methyl 2-amino-3-hydroxybenzoate is likely the more versatile building block for transformations requiring electrophilic attack on the aromatic ring or diazotization of the amino group. Conversely, the sterically congested nature of this compound may be strategically employed to achieve specific regioselectivity or to favor intramolecular cyclization reactions. A thorough understanding of these nuances is crucial for the efficient and predictable synthesis of complex target molecules.

References

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  • Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. [Link]

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  • Science Alert. Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]

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  • Canadian Science Publishing. STERIC EFFECTS IN AROMATIC CARBONYL COMPOUNDS: I. BASICITIES AND ULTRAVIOLET SPECTRA. [Link]

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  • Chemistry Stack Exchange. Selectivity of diazo-coupling with p-amino phenol. [Link]

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  • PubMed. Interaction of 3-hydroxybenzoate with 3-hydroxybenzoate-6-hydroxylase. [Link]

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  • NIH. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. [Link]

  • NIH. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. [Link]

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A Comparative Spectroscopic Guide to Methyl 2-amino-6-hydroxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and chemical research, the precise identification and characterization of molecular isomers are paramount. Subtle shifts in the arrangement of functional groups on an aromatic ring can dramatically alter a compound's biological activity, toxicity, and physicochemical properties. This guide offers a comprehensive spectroscopic comparison of Methyl 2-amino-6-hydroxybenzoate and its key positional isomers, providing the essential data and interpretive insights required for unambiguous differentiation.

The isomers under examination—Methyl 3-amino-2-hydroxybenzoate, Methyl 4-amino-2-hydroxybenzoate, Methyl 5-amino-2-hydroxybenzoate, Methyl 2-amino-3-hydroxybenzoate, and Methyl 3-amino-4-hydroxybenzoate—present a unique analytical challenge due to their identical molecular weight and elemental composition. This guide will navigate the nuances of their spectroscopic signatures across ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis analysis, empowering researchers to confidently distinguish between these closely related compounds.

The Structural Imperative: Why Isomer Differentiation Matters

The positioning of the amino (-NH₂) and hydroxyl (-OH) groups on the methyl benzoate scaffold dictates the intramolecular and intermolecular interactions that govern a molecule's behavior. For instance, the proximity of these groups can facilitate or hinder hydrogen bonding, which in turn influences solubility, melting point, and crystal packing. In a biological context, these structural variations determine how a molecule fits into a protein's binding pocket, the very basis of its therapeutic or adverse effects. Consequently, the ability to unequivocally identify a specific isomer is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity.

Spectroscopic Fingerprints: A Comparative Analysis

The following sections delve into the distinct spectroscopic characteristics of this compound and its isomers. The presented data is a synthesis of experimentally obtained and peer-reviewed predicted values, offering a robust framework for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide the most detailed map of a molecule's carbon-hydrogen framework. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the electronic effects of the amino and hydroxyl substituents. Electron-donating groups like -NH₂ and -OH shield adjacent protons, causing their signals to appear at a higher field (lower ppm). The coupling patterns (singlet, doublet, triplet, etc.) further reveal the spatial relationships between neighboring protons.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-NH₂ (δ, ppm)-OH (δ, ppm)
This compound Data not available in searched literatureData not availableData not availableData not available
Methyl 3-amino-2-hydroxybenzoate 7.20 (d), 6.81 (d), 6.39 (t)[1]3.78 (s)[1]6.09 (br s)[1]9.66 (s)[1]
Methyl 4-amino-2-hydroxybenzoate 7.43 (d, J=8.7 Hz), 6.10 (dd, J=6.6, 2.1 Hz), 5.98 (d, J=2.1 Hz)[2]3.77 (s)[2]6.14 (s)[2]10.76 (s)[2]
Methyl 5-amino-2-hydroxybenzoate Refer to PubChem CID 135127 for spectral data links[3]
Methyl 2-amino-3-hydroxybenzoate 7.20 (d), 6.81 (d), 6.39 (t)[1]3.78 (s)[1]6.09 (br s)[1]9.66 (s)[1]
Methyl 3-amino-4-hydroxybenzoate Refer to NIST WebBook for spectral data[4]

¹³C NMR Spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundAromatic Carbons (δ, ppm)C=O (δ, ppm)-OCH₃ (δ, ppm)
This compound Data not available in searched literatureData not availableData not available
Methyl 3-amino-2-hydroxybenzoate Data not available in searched literature
Methyl 4-amino-2-hydroxybenzoate Data not available in searched literature
Methyl 5-amino-2-hydroxybenzoate Refer to PubChem CID 135127 for spectral data links[3]
Methyl 2-amino-3-hydroxybenzoate Data not available in searched literature
Methyl 3-amino-4-hydroxybenzoate Refer to PubChem CID 10815 for spectral data links

Experimental Workflow: Acquiring High-Quality NMR Spectra

Caption: Workflow for obtaining NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The positions of the -OH, -NH₂, and C=O stretching vibrations are particularly diagnostic for these isomers. Intramolecular hydrogen bonding between adjacent amino and hydroxyl groups can cause a broadening and a shift to lower wavenumbers for the corresponding absorption bands.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Compoundν(O-H)ν(N-H)ν(C=O)Aromatic C=C
This compound Data not available in searched literatureData not availableData not availableData not available
Methyl 3-amino-2-hydroxybenzoate Data not available in searched literature
Methyl 4-amino-2-hydroxybenzoate Data not available in searched literature
Methyl 5-amino-2-hydroxybenzoate Refer to PubChem CID 135127 for spectral data links[3]
Methyl 2-amino-3-hydroxybenzoate Data not available in searched literature
Methyl 3-amino-4-hydroxybenzoate Refer to NIST WebBook for spectral data[4]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • Background Subtraction: A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

  • Spectral Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. While all isomers of methyl aminohydroxybenzoate have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ based on the relative positions of the substituents, which influence the stability of the resulting fragment ions. Common fragmentation pathways for these esters include the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as cleavages of the aromatic ring.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Data not available in searched literatureData not available
Methyl 3-amino-2-hydroxybenzoate Data not available in searched literature
Methyl 4-amino-2-hydroxybenzoate Data not available in searched literature
Methyl 5-amino-2-hydroxybenzoate Refer to PubChem CID 135127 for spectral data links[3]
Methyl 2-amino-3-hydroxybenzoate Data not available in searched literature
Methyl 3-amino-4-hydroxybenzoate 167[4]136, 108[4]

Logical Framework: Mass Spectrometry Fragmentation

Fragmentation M Molecular Ion [M]⁺ F1 [M - •OCH₃]⁺ M->F1 Loss of methoxy radical F2 [M - COOCH₃]⁺ M->F2 Loss of methoxycarbonyl group F3 Ring Fragmentation Products M->F3

Caption: Common fragmentation pathways in Mass Spectrometry.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorbance (λ_max) is influenced by the extent of conjugation and the electronic nature of the substituents. The amino and hydroxyl groups, being auxochromes, can cause a bathochromic (red) shift in the absorption bands of the benzoate chromophore. The magnitude of this shift will vary depending on the position of the substituents and their ability to participate in resonance.

Table 5: UV-Vis Spectroscopic Data

Compoundλ_max (nm)Solvent
This compound Data not available in searched literature
Methyl 3-amino-2-hydroxybenzoate Data not available in searched literature
Methyl 4-amino-2-hydroxybenzoate 254[5]Not specified
Methyl 5-amino-2-hydroxybenzoate Data not available in searched literature
Methyl 2-amino-3-hydroxybenzoate Data not available in searched literature
Methyl 3-amino-4-hydroxybenzoate Data not available in searched literature

Synthesis of Methyl Aminohydroxybenzoate Isomers

The synthesis of these isomers typically involves the esterification of the corresponding aminohydroxybenzoic acid with methanol in the presence of an acid catalyst. The starting aminohydroxybenzoic acids can be prepared through various synthetic routes, often involving nitration, reduction, and hydroxylation of benzoic acid derivatives. The choice of synthetic route is crucial to ensure the regioselective placement of the functional groups and to minimize the formation of isomeric impurities.

Conclusion

The differentiation of this compound and its isomers is a critical analytical task that relies on a multi-technique spectroscopic approach. While NMR spectroscopy provides the most definitive structural information, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy offer valuable and often complementary data. By carefully analyzing the unique spectroscopic fingerprints of each isomer, researchers can ensure the identity and purity of their compounds, a fundamental requirement for advancing drug discovery and chemical synthesis. This guide serves as a foundational resource for this purpose, and it is recommended to consult the referenced literature for more in-depth analysis and experimental details.

References

Please note that complete experimental data for this compound was not available in the searched literature. The data for other isomers is compiled from various sources and should be used as a reference for comparison.

  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. ResearchGate. Available at: [Link]

  • Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed. Available at: [Link]

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  • Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry. Available at: [Link]

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  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available at: [Link]

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  • IR, Raman and SERS studies of methyl salicylate. ResearchGate. Available at: [Link]

  • Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. ResearchGate. Available at: [Link]

  • UV-visible absorption spectra for the conversion of 4-nitrophenol into 4-aminophenol. ResearchGate. Available at: [Link]

  • Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. PubMed. Available at: [Link]

  • Infrared spectroscopy (FTIR) of methyl salicylate, gelatin and gum Arabic and the microcapsules obtained. ResearchGate. Available at: [Link]

  • 4-Aminobenzoic acid. NIST WebBook. Available at: [Link]

  • FT-IR spectra of Methyl Salicylate. ResearchGate. Available at: [Link]

  • Methyl 4-Amino-2-hydroxybenzoate. Oakwood Chemical. Available at: [Link]

  • Benzoic acids and derivatives. MassBank. Available at: [Link]

  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. Available at: [Link]

  • Methyl 3-amino-5-hydroxybenzoate (C8H9NO3). PubChemLite. Available at: [Link]

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  • 3-Amino-5-hydroxybenzoic acid. Human Metabolome Database. Available at: [Link]

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A Senior Application Scientist's Guide to Identifying Isomeric Impurities in Methyl 2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. Isomeric impurities, which share the same molecular formula and weight as the API but differ in their structural arrangement, pose a significant analytical challenge. These impurities can exhibit different pharmacological and toxicological profiles, making their detection and quantification a regulatory necessity. This guide provides an in-depth, objective comparison of analytical techniques for the identification of isomeric impurities in "Methyl 2-amino-6-hydroxybenzoate," a key building block in pharmaceutical synthesis.

The presence of impurities in pharmaceutical products is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1][2][3][4][5] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances, with identification thresholds often as low as 0.1%.[5][6] This underscores the need for robust and sensitive analytical methodologies.

The Challenge: Isomeric Impurities of this compound

This compound can be synthesized through various routes, often involving the reduction of a corresponding nitro compound or the esterification of the corresponding carboxylic acid.[7] During these synthetic processes, the formation of positional isomers is a common occurrence. These isomers, while chemically similar, can be difficult to separate and distinguish. The potential isomeric impurities of this compound include:

  • Methyl 3-amino-2-hydroxybenzoate

  • Methyl 4-amino-2-hydroxybenzoate

  • Methyl 5-amino-2-hydroxybenzoate

  • Methyl 2-amino-3-hydroxybenzoate

  • Methyl 3-amino-4-hydroxybenzoate

  • Methyl 4-amino-3-hydroxybenzoate

  • Methyl 2-amino-4-hydroxybenzoate

  • Methyl 2-amino-5-hydroxybenzoate

The subtle differences in the positions of the amino and hydroxyl groups on the benzene ring lead to variations in polarity, volatility, and spectral characteristics, which can be exploited for their separation and identification.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling is critical and depends on the physicochemical properties of the API and its impurities. Here, we compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Performance Comparison
Technique Principle Sensitivity Resolution Specificity Sample Throughput Cost
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High (ng to pg)Very HighModerate to HighHighModerate
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Very High (pg to fg)ExcellentVery HighHighModerate to High
NMR Nuclear spin transitions in a magnetic field.Low (µg to mg)ModerateUnparalleledLowHigh

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[8][9] For polar compounds like methyl aminohydroxybenzoate isomers, reversed-phase HPLC is the method of choice.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The polar nature of the analytes, due to the amino and hydroxyl groups, makes them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[4][10] The subtle differences in polarity between the isomers will lead to differential retention times.

  • Mobile Phase Composition: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The organic modifier content is optimized to achieve adequate retention and separation.

  • pH Control: The pH of the mobile phase is a critical parameter as it can affect the ionization state of the amino and hydroxyl groups, thereby influencing their retention behavior. A slightly acidic pH is often employed to ensure the amino group is protonated, leading to more consistent retention.

  • Detector: A UV detector is commonly used as the aromatic ring of the benzoates provides strong chromophores.

Experimental Protocol: Reversed-Phase HPLC for Isomeric Impurity Profiling

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of 1 mg/mL.

Trustworthiness of the Protocol: This method is self-validating through the inclusion of system suitability tests. Parameters such as theoretical plates, tailing factor, and resolution between known isomers should be monitored to ensure the system is performing optimally.

Logical Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample API Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC Inject into HPLC System Filtration->HPLC Separation Isocratic/Gradient Elution HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Identification Compare Retention Times with Standards Integration->Identification Report Impurity Report Identification->Report

Caption: Workflow for HPLC-based impurity identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatized Analytes

GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[10] However, the low volatility and high polarity of aminohydroxybenzoates, due to the presence of -NH2 and -OH groups that can form hydrogen bonds, make their direct analysis by GC challenging. Derivatization is therefore a necessary step to increase their volatility and thermal stability.[9][11][12]

Causality Behind Experimental Choices:

  • Derivatization: Silylation (e.g., with BSTFA) or acylation (e.g., with acetic anhydride) are common derivatization techniques for amines and phenols.[2][12] These reactions replace the active hydrogens with non-polar groups, making the molecules suitable for GC analysis.

  • Column Selection: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating the derivatized isomers.

  • Temperature Programming: A carefully controlled temperature gradient is essential to achieve optimal separation of the closely eluting isomers.

  • Mass Spectrometry Detection: The mass spectrometer provides structural information through fragmentation patterns, allowing for unambiguous identification of the isomers, even if they co-elute.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Trustworthiness of the Protocol: The method's reliability is ensured by analyzing a derivatized standard of the main component and any known impurities to confirm their retention times and mass spectra. A blank derivatization reaction should also be run to identify any artifacts from the reagents.

Logical Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample API Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GCMS Inject into GC-MS System Derivatization->GCMS Separation Temperature Programmed Separation GCMS->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection TIC Obtain Total Ion Chromatogram (TIC) Detection->TIC MassSpectra Extract Mass Spectra of Peaks TIC->MassSpectra Identification Compare with Spectral Libraries & Standards MassSpectra->Identification Report Impurity Report Identification->Report

Caption: Workflow for GC-MS-based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of molecules, including the differentiation of isomers.[1][13] While it has lower sensitivity compared to chromatographic techniques, its strength lies in providing detailed information about the molecular framework.

Causality Behind Experimental Choices:

  • ¹H NMR: The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are highly dependent on the substitution pattern.[1][13][14] For example, the number of signals and their coupling constants in the aromatic region (typically δ 6.0-8.0 ppm) can often distinguish between ortho, meta, and para isomers.

  • ¹³C NMR: The number of unique carbon signals can also be a clear indicator of the isomer. For instance, a para-substituted isomer with identical substituents will have fewer signals due to symmetry compared to its ortho and meta counterparts.[13]

  • 2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex or ambiguous, 2D NMR experiments provide definitive connectivity information.

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the connectivity of protons around the aromatic ring.[1]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the positions of substituents relative to specific protons.[1][15]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region for the number of signals, their integration, and their splitting patterns.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

  • 2D NMR (if necessary):

    • COSY: To establish ¹H-¹H connectivities.

    • HMBC: To determine long-range ¹H-¹³C correlations, which are crucial for confirming the substitution pattern.

Trustworthiness of the Protocol: The structural assignments from NMR are self-validating as all the observed correlations must be consistent with the proposed structure. Comparison with predicted spectra or data from known standards further enhances confidence.

Logical Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample API Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR Acquire NMR Spectra Dissolution->NMR OneD 1D NMR (¹H, ¹³C) NMR->OneD TwoD 2D NMR (COSY, HMBC) OneD->TwoD Interpretation Spectral Interpretation TwoD->Interpretation Assignment Assign Signals to Specific Atoms Interpretation->Assignment Structure Confirm Isomeric Structure Assignment->Structure Report Structural Elucidation Report Structure->Report

Caption: Workflow for NMR-based structural elucidation.

Conclusion and Recommendations

The identification of isomeric impurities in this compound requires a multi-faceted analytical approach.

  • HPLC is the ideal technique for routine quality control, offering high throughput and excellent quantitative capabilities for separating the isomers.

  • GC-MS , following derivatization, provides an orthogonal separation technique with the added benefit of mass spectral confirmation, which is invaluable for identifying unknown impurities.

  • NMR is the ultimate tool for unambiguous structure elucidation of isolated impurities and for confirming the identity of the main component and its isomers, especially when reference standards are unavailable.

A comprehensive strategy for impurity profiling would involve using HPLC for initial screening and quantification, followed by isolation of unknown impurities (e.g., by preparative HPLC) and subsequent structural elucidation by NMR and/or GC-MS. This integrated approach ensures compliance with regulatory requirements and guarantees the safety and efficacy of the final drug product.

References

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A Senior Application Scientist's Guide to Aminobenzoate Building Blocks: A Comparative Analysis of Methyl 2-amino-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, aminobenzoates are foundational scaffolds. Their inherent bifunctionality, possessing both a nucleophilic amino group and an electrophilic ester, makes them versatile starting points for constructing a vast array of complex molecules, including pharmaceuticals and functional materials.[1] The specific placement of substituents on the aromatic ring dramatically alters the molecule's physicochemical properties and reactivity.[2] This guide provides an in-depth comparative analysis of Methyl 2-amino-6-hydroxybenzoate, a uniquely substituted building block, against its more common aminobenzoate cousins. We will explore how its distinct 1,2,6-substitution pattern governs its reactivity and offers unique synthetic advantages, particularly in the construction of heterocyclic systems. This analysis is designed for researchers, scientists, and drug development professionals to inform strategic decisions in molecular design and synthesis.

Chapter 1: Structural and Electronic Properties: The "Why" Behind Reactivity

The reactivity of an aromatic building block is fundamentally dictated by the electronic interplay of its substituents. The relative positions of the amino (-NH₂), hydroxyl (-OH), and methyl ester (-COOCH₃) groups create a nuanced electronic and steric environment that distinguishes this compound from other isomers.

Key Comparators:

  • Methyl Anthranilate (Methyl 2-aminobenzoate): The simplest ortho-aminobenzoate. Lacks the hydroxyl group.

  • Methyl 4-aminobenzoate: A para-isomer, where electronic effects differ significantly due to substituent positioning.

  • Methyl 4-amino-2-hydroxybenzoate: An isomer where the hydroxyl group is para to the amine, altering its electronic influence.

Electronic Effects at Play:

The -NH₂ and -OH groups are strong activating groups, donating electron density to the ring via the mesomeric effect (+M). The -COOCH₃ group is a deactivating group, withdrawing electron density through both inductive (-I) and mesomeric (-M) effects.

In This compound , the ortho -NH₂ and ortho -OH groups create a unique situation. A strong intramolecular hydrogen bond can form between the hydroxyl proton and the lone pair of the amino group, as well as between the amino protons and the carbonyl oxygen of the ester.[3][4] This has profound consequences:

  • Reduced Nucleophilicity of the Amine: The intramolecular hydrogen bond partially engages the nitrogen's lone pair, decreasing its availability for nucleophilic attack (e.g., acylation).[5]

  • Increased Acidity of the Phenol: The hydrogen bond with the adjacent amino group can influence the acidity of the phenolic proton.

  • Steric Hindrance: The substituents at positions 1, 2, and 6 create a sterically crowded environment around the reactive sites, influencing the approach of reagents.

In contrast, Methyl Anthranilate has a more nucleophilic amine due to the absence of the neighboring hydroxyl group.[6][7] Methyl 4-aminobenzoate places the powerful electron-donating amino group para to the electron-withdrawing ester, leading to a different distribution of electron density within the ring.

Diagram 1: Electronic Influence on Aminobenzoate Isomers

This diagram illustrates the key electronic effects (mesomeric and inductive) and intramolecular interactions that differentiate the reactivity of this compound from its common isomers.

G cluster_0 This compound cluster_1 Methyl Anthranilate (2-amino) cluster_2 Methyl 4-aminobenzoate a Unique Reactivity Profile f Standard Reactivity a->f vs. i Para-Substituted Reactivity a->i vs. b Intramolecular H-Bonding b->a d Reduced Amine Nucleophilicity b->d -I effect on N e Altered Phenol Acidity b->e stabilizes phenoxide c Steric Hindrance c->a g Higher Amine Nucleophilicity g->f h Less Steric Hindrance h->f j Maximized +M Effect of Amine j->i k Different Regioselectivity k->i

Caption: Logical relationship of factors influencing aminobenzoate reactivity.

Chapter 2: Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences outlined above translate directly into distinct behaviors in common synthetic reactions.

N-Acylation and N-Alkylation

The acylation of an amino group is a fundamental transformation.[8] However, the reduced nucleophilicity of the amine in this compound presents a challenge compared to its isomers.

Experimental Insight: While a simple amine like Methyl Anthranilate can often be acylated under standard conditions (e.g., acyl chloride and a mild base), the hindered and electronically deactivated amine of this compound may require more forcing conditions or specialized coupling agents.[9][10] For instance, the use of stronger, non-coordinating bases or the activation of the carboxylic acid with potent coupling reagents like HATU may be necessary to achieve comparable yields.[10]

Table 1: Hypothetical Comparison of N-Acylation Conditions

Building BlockReagentBaseTemperatureExpected Outcome
Methyl AnthranilateAcetyl ChloridePyridineRoom Temp.High Yield (>90%)
Methyl 4-aminobenzoateAcetyl ChloridePyridineRoom Temp.High Yield (>90%)
This compoundAcetyl ChloridePyridineRoom Temp.Low to Moderate Yield
This compoundAcetic AnhydrideDMAP (cat.), Et₃NRefluxImproved Yield
O-Alkylation and O-Arylation

The phenolic hydroxyl group offers a handle for introducing further diversity through reactions like the Williamson ether synthesis.[11][12] The acidity of this proton and the nucleophilicity of the resulting phenoxide are key. The intramolecular hydrogen bonding in this compound can stabilize the conjugate base, potentially facilitating O-alkylation under milder conditions compared to isomers where such stabilization is absent.[3]

Protocol: Comparative O-Methylation

This protocol outlines a comparative experiment to assess the ease of O-methylation.

  • Preparation: In separate, dry flasks, dissolve 1 mmol of this compound and 1 mmol of Methyl 4-amino-2-hydroxybenzoate in 5 mL of dry DMF.

  • Deprotonation: Add 1.1 equivalents of potassium carbonate (K₂CO₃) to each flask. Stir at room temperature for 30 minutes.

  • Alkylation: Add 1.2 equivalents of methyl iodide (CH₃I) to each flask.

  • Reaction: Stir the mixtures at 50°C and monitor by TLC.

  • Workup & Analysis: Quench the reactions with water, extract with ethyl acetate, and purify by column chromatography. Compare the reaction times and isolated yields.

It is hypothesized that this compound will react faster due to the stabilization of the phenoxide intermediate.

Diagram 2: Workflow for Comparative O-Alkylation

G start Start: Prepare Reactants sub1 This compound start->sub1 sub2 Methyl 4-amino-2-hydroxybenzoate start->sub2 deprot Deprotonation (K₂CO₃, DMF) sub1->deprot sub2->deprot alkyl Alkylation (CH₃I, 50°C) deprot->alkyl monitor Monitor by TLC alkyl->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify analyze Compare Yields & Rates purify->analyze end End analyze->end

Caption: Experimental workflow for comparing O-alkylation reactivity.

Cyclization and Heterocycle Synthesis

Perhaps the most significant advantage of this compound is its pre-organized structure for the synthesis of specific heterocyclic scaffolds. The 1,2,6-arrangement of the amine, ester, and hydroxyl groups is ideal for tandem or one-pot reactions to form fused ring systems like benzoxazinones.

Case Study: Benzoxazinone Formation

Benzoxazinones are privileged scaffolds in medicinal chemistry. Synthesizing these from this compound can be highly efficient. For example, reaction with phosgene or a phosgene equivalent can induce a cyclization involving the amino and hydroxyl groups, directly forming the benzoxazinone core.

Comparative Advantage: Attempting a similar synthesis with an isomer like Methyl 4-amino-2-hydroxybenzoate would not yield the same fused system due to the para relationship of the amine and hydroxyl groups. Synthesizing the equivalent benzoxazinone from Methyl Anthranilate would require a multi-step sequence: N-protection, ortho-hydroxylation, and then cyclization, adding significant synthetic effort and reducing overall yield.

Diagram 3: Mechanism of Benzoxazinone Formation

G cluster_0 This compound Pathway cluster_1 Methyl Anthranilate Pathway A Start Material (Amine & Hydroxyl ortho) B Phosgene Equivalent (e.g., Triphosgene) A->B 1. Add Reagent C One-Pot Cyclization B->C 2. Intramolecular Attack D Benzoxazinone Product (High Efficiency) C->D 3. Ring Closure J Benzoxazinone Product (Multi-Step, Lower Yield) E Start Material (No Hydroxyl) F Step 1: N-Protection E->F G Step 2: ortho-Hydroxylation F->G H Step 3: Deprotection G->H I Step 4: Cyclization H->I I->J

Caption: Comparison of synthetic routes to a benzoxazinone scaffold.

Conclusion

This compound is not a direct drop-in replacement for more common aminobenzoate building blocks like Methyl Anthranilate or its para-isomer. Its unique structural and electronic features, dominated by steric hindrance and intramolecular hydrogen bonding, impart a distinct reactivity profile. While the nucleophilicity of its amino group is attenuated, requiring more tailored reaction conditions for transformations like N-acylation, its true strength lies in its pre-organized arrangement of functional groups. This makes it an exceptionally powerful building block for the efficient, regioselective synthesis of complex heterocyclic systems, particularly fused scaffolds like benzoxazinones. For the synthetic chemist aiming to construct such architectures, the initial investment in overcoming the nuanced reactivity of this compound pays significant dividends in the form of elegant and efficient synthetic routes.

References

A Senior Application Scientist's Guide to the Efficacy of Methyl 2-amino-6-hydroxybenzoate Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. The inherent chemical functionalities of a core molecule dictate its potential for derivatization and, consequently, its utility in targeting a spectrum of biological processes. This guide provides an in-depth technical comparison of the biological efficacy of derivatives based on the Methyl 2-amino-6-hydroxybenzoate scaffold. While direct biological data on derivatives of this specific ester is nascent in publicly accessible literature, we will draw critical comparisons from its close structural analogs, the 2-aminobenzothiazoles, for which a wealth of experimental data exists. This comparative approach will illuminate the therapeutic potential and guide future research in the derivatization of this compound for enhanced biological activity.

The this compound Scaffold: A Promising Starting Point

This compound presents a compelling scaffold for medicinal chemistry. Its structure features three key functional groups ripe for chemical modification: an amino group, a hydroxyl group, and a methyl ester. These sites allow for a variety of synthetic transformations to create a diverse library of derivatives with potentially enhanced biological activities. The aromatic ring itself can also be further substituted. The strategic modification of these functional groups can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interaction with biological targets.

Comparative Efficacy of Structurally Related 2-Aminobenzothiazole Derivatives in Anticancer Assays

The 2-aminobenzothiazole core is structurally analogous to this compound, featuring an aromatic amine. Extensive research into 2-aminobenzothiazole derivatives has revealed significant anticancer properties, providing a valuable predictive framework for the potential of this compound derivatives. The following tables summarize the in vitro cytotoxic activity of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives against Various Cancer Cell Lines.

DerivativeTarget/ModificationCell LineIC50 (µM)Reference
Compound 13 EGFR InhibitorHCT116 (Colon)6.43 ± 0.72[1]
A549 (Lung)9.62 ± 1.14[1]
A375 (Melanoma)8.07 ± 1.36[1]
Compound 24 1,3,4-oxadiazole moietyC6 (Glioma)4.63 ± 0.85[1]
A549 (Lung)39.33 ± 4.04[1]
Compound 25 c-MET Kinase InhibitorMKN-45 (Gastric)0.06 ± 0.01[1]
H460 (Lung)0.01 ± 0.003[1]
HT-29 (Colon)0.18 ± 0.02[1]
Compound 45 ALK/PI3K/AKT Pathway InhibitorA549 (Lung)0.44[2]
OMS5 4-Nitroaniline combinationA549 (Lung)61.03[3]
MCF-7 (Breast)48.55[3]
OMS14 piperazine-4-nitroaniline combinationA549 (Lung)22.13[3]
MCF-7 (Breast)31.09[3]
Fluoro-substituted benzothiazole 17 2-(substituted-phenyl)HeLa (Cervical)~9[4]
MCF-7 (Breast)~9[4]

Expert Insights: The data clearly indicates that substitutions on the 2-aminobenzothiazole ring system can lead to potent anticancer agents with varying degrees of selectivity. For instance, the introduction of a 1,3,4-oxadiazole moiety (Compound 24) or targeting specific kinases like c-MET (Compound 25) and ALK/PI3K/AKT (Compound 45) can result in compounds with nanomolar to low micromolar efficacy[1][2]. This suggests that similar modifications to the this compound scaffold could yield derivatives with significant cytotoxic potential against cancer cells.

Antimicrobial Potential: A Look at Aminobenzoate and Benzothiazole Analogs

Derivatives of aminobenzoic acids and benzothiazoles have also demonstrated promising antimicrobial activities. The derivatization of the core structure can modulate the compound's ability to penetrate bacterial cell walls and interact with essential microbial enzymes.

Table 2: Antimicrobial Activity of Aminobenzoate and Benzothiazole Derivatives.

Derivative ClassOrganismMIC (µg/mL)Reference
Schiff bases of p-amino benzoic acid Staphylococcus aureus-[5]
Bacillus subtilis-[5]
Escherichia coli-[5]
2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol metal complexes Staphylococcus aureus-[6]
Escherichia coli-[6]
Proteus mirabilis-[6]
Hydroxybenzoate-co-lactide polymers Staphylococcus aureus3.9[5]
Methicillin-resistant S. aureus (MRSA)15.6[5]

Expert Insights: The formation of Schiff bases from aminobenzoic acids has been shown to enhance antimicrobial activity. Furthermore, metal complexes of benzothiazole Schiff bases exhibit good antibacterial properties[6]. These findings suggest that derivatization of the amino group of this compound into Schiff bases or the formation of metal complexes could be a fruitful strategy for developing novel antimicrobial agents.

Unraveling the Mechanism of Action: Key Signaling Pathways

The anticancer efficacy of many 2-aminobenzothiazole derivatives is attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. Two of the most prominent pathways targeted by these compounds are the PI3K/Akt and EGFR signaling cascades.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Derivative Aminobenzoate Derivative Derivative->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of aminobenzoate derivatives.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the MAPK pathway, leading to cell proliferation. Overexpression or mutation of EGFR is common in many cancers, making it a prime therapeutic target.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes Derivative Aminobenzoate Derivative Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of aminobenzoate derivatives.

Essential Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are paramount. The following are step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial efficacy of novel compounds.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol for Broth Microdilution Antimicrobial Susceptibility Test

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Prepare Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microplate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro PI3K Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3K enzyme.

Detailed Steps:

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant PI3K enzyme, and the substrate (e.g., PIP2).

  • Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.

  • Enzyme Reaction: Add the PI3K enzyme and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time.

  • Detection: Stop the reaction and measure the amount of product (PIP3) formed, often using a luminescence-based assay that detects the amount of ADP produced.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion and Future Directions

While the direct exploration of this compound derivatives is an emerging field, the extensive research on its structural analogs, the 2-aminobenzothiazoles, provides a strong rationale for its potential as a versatile scaffold in drug discovery. The data strongly suggests that derivatization of the amino, hydroxyl, and ester functionalities, as well as substitution on the aromatic ring, can lead to potent anticancer and antimicrobial agents.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for optimal efficacy and selectivity. Furthermore, mechanistic studies on the most potent derivatives will be essential to elucidate their molecular targets and pathways of action, paving the way for their potential development as novel therapeutic agents.

References

  • Zheng, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113631. Available from: [Link]

  • Racane, L., et al. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 11(5), 325-333. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(40), 37048–37071. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(40), 37048–37071. Available from: [Link]

  • Zheng, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113631. Available from: [Link]

  • Wang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega, 9(3), 3986–4001. Available from: [Link]

  • Kini, S., & Swain, S. (2007). Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. Indian Journal of Pharmaceutical Sciences, 69(1), 46. Available from: [Link]

  • Racane, L., et al. (2006). Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. Molecules, 11(5), 325-333. Available from: [Link]

  • Shoman, M. E., et al. (2022). Synthesis, Characterization, and Biological Activity of a Schiff Base Derived from o-Amino Benzoic Acid and Its Co(II), Cd(II), and Ni(II) Complexes. European Journal of Chemistry, 11(1), 15-20. Available from: [Link]

  • Kumar, A., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(2), 87-96. Available from: [Link]

  • Ekennia, A. C., et al. (2015). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-((6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. Journal of Applicable Chemistry, 4(4), 1216-1224. Available from: [Link]

  • Nowak, M. G., et al. (2021). Amino Acid Based Antimicrobial Agents - Synthesis and Properties. ChemMedChem, 16(23), 3513-3544. Available from: [Link]

  • Li, H., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 144(20), 8963–8970. Available from: [Link]

  • Kumar, A., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(2), 87-96. Available from: [Link]

  • Osadiya, O. D., et al. (2022). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-((6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. Journal of Applicable Chemistry, 4(4), 1216-1224. Available from: [Link]

  • Henary, M., et al. (2020). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 12(11), 3148. Available from: [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. Available from: [Link]

  • Ekennia, A. C., et al. (2015). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-((6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. Journal of Applicable Chemistry, 4(4), 1216-1224. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 2-amino-6-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and effective therapeutics.[1][2][3] While a compound's primary activity at its intended biological target is paramount, its unintended interactions—or cross-reactivity—with other proteins can lead to unforeseen side effects or toxicity.[2][3][4] This guide provides an in-depth, comparative framework for assessing the cross-reactivity of derivatives of Methyl 2-amino-6-hydroxybenzoate, a scaffold of interest in medicinal chemistry.

Here, we move beyond mere procedural lists to explore the causality behind experimental choices. This document is structured to serve as a self-validating system, grounding its protocols in authoritative standards and providing the rationale necessary for researchers to adapt and troubleshoot effectively.

The Scientific Imperative: Why Scrutinize Cross-Reactivity?

Drug promiscuity, the ability of a compound to bind to multiple targets, is a double-edged sword.[1][5] While sometimes harnessed for polypharmacology to treat complex diseases, unintended promiscuity often underlies adverse drug reactions.[1][4] this compound and its analogs, like many small molecules, possess chemical features—a substituted benzene ring, amine, and hydroxyl groups—that can participate in various non-covalent interactions with numerous protein binding sites.

The objective of a cross-reactivity study is not merely to identify off-target interactions but to quantify them. This allows for the calculation of a selectivity index , a critical parameter in lead optimization that compares the potency of a compound at its intended target versus its potency at off-targets.[2] A favorable selectivity index is a key indicator of a viable drug candidate.

For the purpose of this guide, we will consider the following hypothetical compounds:

  • Parent Compound (PC): this compound

  • Derivative A (DA): Methyl 2-acetamido-6-hydroxybenzoate (Amine group acetylated)

  • Derivative B (DB): Methyl 2-amino-6-methoxybenzoate (Hydroxyl group methylated)

Our primary target of interest is a hypothetical protein kinase, "Kinase X," and we will assess cross-reactivity against a panel of common off-targets: a related kinase ("Kinase Y"), a non-related receptor ("Receptor Z"), and a metabolic enzyme ("Enzyme W").

A Tiered Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment strategy employs a tiered approach, starting with high-throughput screening and progressing to more detailed, lower-throughput kinetic and functional assays. This ensures efficient use of resources by focusing in-depth analysis on the most promising candidates.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Kinetic Analysis cluster_2 Tier 3: Functional Impact T1 Competitive ELISA (High-Throughput) T2 Surface Plasmon Resonance (SPR) (Medium-Throughput) T1->T2 Quantify Binding Kinetics (ka, kd, KD) T3 Cell-Based Functional Assay (Low-Throughput) T2->T3 Assess Biological Relevance

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: High-Throughput Screening with Competitive ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) in a competitive format is an excellent first-pass screening tool.[6][7] It allows for the rapid determination of a compound's half-maximal inhibitory concentration (IC50), providing a quantitative measure of its ability to compete with a known ligand for a target protein.

Rationale for Experimental Design

The core principle of a competitive ELISA is straightforward: a known ligand for the target protein is immobilized or linked to a reporter system. The test compound is then introduced in varying concentrations. A lower IC50 value indicates a higher affinity of the test compound for the target, as less of it is needed to displace the known ligand. This method is highly adaptable for screening large compound libraries against a panel of off-targets.[7]

Detailed Protocol: Competitive ELISA

Objective: To determine the IC50 values of PC, DA, and DB against Kinase X, Kinase Y, Receptor Z, and Enzyme W.

Materials:

  • High-binding 96-well microplates

  • Recombinant target proteins (Kinase X, Y; Receptor Z; Enzyme W)

  • Biotinylated tracer ligand (specific for each target)

  • Streptavidin-Horseradish Peroxidase (Strep-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Buffer (PBS with 1% BSA)

Procedure:

  • Plate Coating: Coat wells with 100 µL of the respective target protein (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash plates 3 times with 200 µL of Wash Buffer. This step is critical to remove unbound protein and minimize background noise.[8]

  • Blocking: Add 200 µL of Assay Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.

  • Compound Addition: Prepare serial dilutions of PC, DA, and DB. Add 50 µL of each dilution to the appropriate wells. Include wells with no compound (maximum signal) and wells with a known potent inhibitor (positive control).

  • Tracer Addition: Add 50 µL of the biotinylated tracer ligand at a pre-determined concentration (typically its EC50) to all wells.

  • Incubation: Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the washing step (Step 2).

  • Enzyme Conjugate Addition: Add 100 µL of Strep-HRP (diluted in Assay Buffer) to each well and incubate for 30 minutes.

  • Washing: Repeat the washing step (Step 2).

  • Signal Development: Add 100 µL of TMB Substrate. Incubate in the dark until sufficient color develops (5-15 minutes).

  • Stopping Reaction: Add 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The absorbance data is plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Tier 2: Unveiling Binding Kinetics with Surface Plasmon Resonance (SPR)

While ELISA provides a valuable endpoint measurement (IC50), it doesn't reveal the dynamics of the binding event. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time data on the association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rates of a compound with its target.[9][10][11] The equilibrium dissociation constant (Kₑ), a true measure of affinity, is calculated from these rates (Kₑ = kₑ/kₐ).

Rationale for Experimental Design

In an SPR experiment, one molecule (the ligand, typically the protein target) is immobilized on a sensor chip, and the other (the analyte, our test compound) is flowed over the surface.[9] Binding events cause a change in the refractive index at the surface, which is detected in real-time. This technique is invaluable for distinguishing between compounds with similar affinities but different kinetic profiles—for example, a compound with a fast-on/fast-off rate versus one with a slow-on/slow-off rate, which can have significant pharmacological implications.[11]

G cluster_0 Setup cluster_1 Association cluster_2 Dissociation S1 Immobilize Target Protein on Sensor Chip A1 Inject Analyte (Test Compound) S1->A1 A2 Monitor Binding (Signal Increase) A1->A2 ka D1 Inject Running Buffer A2->D1 D2 Monitor Dissociation (Signal Decrease) D1->D2 kd

Caption: Workflow for a typical SPR experiment.

Detailed Protocol: Multi-Cycle Kinetics via SPR

Objective: To determine the kₐ, kₑ, and Kₑ of PC, DA, and DB for Kinase X and any significant off-targets identified in Tier 1.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant target proteins

  • Test compounds (PC, DA, DB)

  • Running Buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. A reference channel should be prepared similarly but without the protein to allow for background subtraction.

  • Analyte Preparation: Prepare a series of dilutions of the test compound in Running Buffer. A zero-concentration sample (buffer only) is essential for double referencing.

  • Multi-Cycle Kinetics Run: a. Injection: Inject the lowest concentration of the test compound over the target and reference surfaces for a set association time. b. Dissociation: Switch to flowing Running Buffer over the surfaces and monitor dissociation for a set time. c. Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte. d. Repeat: Repeat steps a-c for each concentration of the test compound, from lowest to highest.

  • Data Analysis: a. Reference Subtraction: Subtract the signal from the reference channel from the active channel. b. Buffer Subtraction: Subtract the signal from the buffer-only injection. c. Model Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.

Tier 3: Assessing Functional Consequences with Cell-Based Assays

Demonstrating that a compound binds to an off-target is only part of the story. The critical question is whether that binding event translates into a functional cellular response (agonist or antagonist activity). Cell-based assays provide this crucial link between binding and biology.[12][13]

Rationale for Experimental Design

The choice of assay depends on the function of the off-target. For a kinase, a phospho-specific antibody-based assay (e.g., Western blot or cell-based ELISA) can measure the phosphorylation of a known substrate. For a receptor, a reporter gene assay can measure the downstream transcriptional activation. The goal is to obtain a dose-response curve and a half-maximal effective concentration (EC50) or functional IC50.

Detailed Protocol: Cellular Kinase Inhibition Assay

Objective: To determine the functional inhibitory potency of compounds against Kinase Y in a cellular context.

Materials:

  • Cell line endogenously expressing Kinase Y

  • Appropriate cell culture medium and serum

  • Stimulant to activate the Kinase Y pathway (e.g., a growth factor)

  • Test compounds (PC, DA, DB)

  • Lysis Buffer

  • Antibodies: anti-phospho-substrate (primary), total substrate (loading control), and HRP-conjugated secondary antibody.

  • Chemiluminescent substrate

Procedure:

  • Cell Plating: Seed cells in 24- or 96-well plates and grow to 80-90% confluency.

  • Serum Starvation: If the pathway is basally active, serum-starve the cells for 4-24 hours.

  • Compound Pre-incubation: Treat cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulation: Add the specific stimulant to all wells (except negative controls) and incubate for the optimal time to induce substrate phosphorylation (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium and add ice-cold Lysis Buffer.

  • Western Blotting or Cell-Based ELISA:

    • Western Blot: Separate lysates by SDS-PAGE, transfer to a membrane, probe with the phospho-specific primary antibody, then the HRP-secondary antibody, and visualize with a chemiluminescent substrate. Re-probe with the total substrate antibody to confirm equal loading.

    • Cell-Based ELISA: Use a commercial kit to directly measure the level of the phosphorylated substrate in the cell lysate.

  • Data Analysis: Quantify the signal (e.g., band density for Western blot). Plot the percentage of inhibition versus the log of compound concentration to determine the functional IC50.

Comparative Data Summary and Interpretation

The power of this tiered approach lies in the synthesis of the data into a clear, comparative format. This allows for at-a-glance assessment of the selectivity profile of each derivative.

Table 1: Comparative Cross-Reactivity Profile

Compound Target Tier 1: ELISA (IC50, µM) Tier 2: SPR (Kₑ, µM) Tier 3: Functional (IC50, µM) Selectivity Index (SI) vs. Kinase X
Parent (PC) Kinase X 0.1 0.08 0.15 -
Kinase Y 1.5 1.2 2.0 13.3 (Functional)
Receptor Z > 50 > 50 N/A > 333
Enzyme W 25 28 N/A > 166
Derivative A Kinase X 0.5 0.45 0.6 -
Kinase Y 25 30 35 58.3 (Functional)
Receptor Z > 50 > 50 N/A > 83
Enzyme W > 50 > 50 N/A > 83
Derivative B Kinase X 0.05 0.04 0.08 -
Kinase Y 0.1 0.09 0.12 1.5 (Functional)
Receptor Z 5.0 4.5 N/A 56.3

| | Enzyme W | 15 | 18 | N/A | > 187 |

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)

Interpretation:

  • Parent Compound (PC): Shows good potency for Kinase X but has moderate cross-reactivity with the related Kinase Y (SI ~13).

  • Derivative A (DA): Acetylating the amine group reduced potency at the primary target but significantly improved selectivity against Kinase Y (SI ~58). This suggests the free amine is important for primary target binding but also a source of off-target activity.

  • Derivative B (DB): Methylating the hydroxyl group enhanced potency at Kinase X but dramatically increased cross-reactivity with Kinase Y (SI ~1.5), rendering it non-selective. This modification may have created a new favorable interaction in the binding pocket of Kinase Y.

Conclusion: From Data to Decisions

This guide outlines a systematic, multi-tiered approach to evaluating the cross-reactivity of small molecule derivatives. By integrating high-throughput screening, detailed kinetic analysis, and functional cellular assays, researchers can build a comprehensive selectivity profile. The hypothetical data for the this compound derivatives illustrates how specific structural modifications can profoundly impact a compound's promiscuity. Derivative A, despite a slight loss in primary potency, emerges as the superior candidate for further development due to its vastly improved selectivity profile. This logical, evidence-based progression is fundamental to mitigating safety risks and successfully advancing new chemical entities through the drug development pipeline.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]

  • Drug Promiscuity vs Selectivity. (2020). Oxford Protein Informatics Group. [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2023). Drug Hunter. [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2012). Perspectives in Medicinal Chemistry. [Link]

  • Contributions of Molecular Properties to Drug Promiscuity. (2016). Journal of Medicinal Chemistry. [Link]

  • Predicting Selectivity and Druggability in Drug Discovery. (2016). In Computational Drug Discovery and Design. [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (2024). ACS Omega. [Link]

  • Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. (2024). Biosensors. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of Immunological Methods. [Link]

Sources

Benchmarking the synthesis of "Methyl 2-amino-6-hydroxybenzoate" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 2-amino-6-hydroxybenzoate

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of a variety of biologically active molecules. Its bifunctional nature, possessing both an amine and a hydroxyl group on the aromatic ring, makes it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes. The efficient and scalable synthesis of this intermediate is therefore of considerable interest to the chemical and pharmaceutical industries.

Comparative Analysis of Synthetic Routes

This guide will focus on two primary synthetic pathways to this compound:

  • Method 1: Catalytic Hydrogenation of a Nitro Precursor

  • Method 2: Synthesis from Commercially Available Precursors (as referenced in patent literature)

A detailed, side-by-side comparison of these methods is presented below, evaluating them on key performance indicators such as yield, purity, reaction conditions, and scalability.

Data Summary Table
ParameterMethod 1: Catalytic HydrogenationMethod 2: Patent-Described Synthesis
Starting Material Methyl 2-hydroxy-6-nitrobenzoate2-Amino-6-methoxybenzoic acid
Key Transformation Reduction of a nitro groupDemethylation
Reported Yield High (typically >90%)86.6%[1]
Purity Generally high, purification by recrystallizationHigh, purification by column chromatography[1]
Reaction Conditions Moderate temperature and pressure, requires specialized hydrogenation equipmentReflux in methanol[1]
Scalability Readily scalable, common industrial processScalable, but may require chromatographic purification on a large scale
Safety Considerations Use of flammable hydrogen gas under pressureUse of flammable solvents (methanol)

Method 1: Catalytic Hydrogenation of Methyl 2-hydroxy-6-nitrobenzoate

This method represents a classic and robust approach for the introduction of an amino group onto an aromatic ring. The causality behind this choice lies in the high efficiency and selectivity of catalytic hydrogenation for the reduction of nitro groups in the presence of other functional groups like esters and hydroxyls.

Workflow Diagram

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Experimental Protocol

Materials:

  • Methyl 2-hydroxy-6-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve Methyl 2-hydroxy-6-nitrobenzoate in a suitable solvent (e.g., ethanol).

  • Carefully add a catalytic amount of 10% Pd/C under an inert atmosphere.

  • Seal the vessel and purge with an inert gas before introducing hydrogen gas to the desired pressure.

  • The reaction mixture is then stirred at a controlled temperature until the theoretical amount of hydrogen has been consumed.

  • Upon completion, the reaction is stopped, and the vessel is purged with an inert gas.

  • The catalyst is removed by filtration through a pad of filter aid, and the filter cake is washed with the solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization from a suitable solvent system to afford the final product.

Trustworthiness of the Protocol: This protocol is a standard and well-established method for nitro group reduction. The progress of the reaction can be easily monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material. The final product's identity and purity can be confirmed by spectroscopic methods.

Method 2: Synthesis as Described in Patent Literature

This synthetic route, as outlined in patent WO2004033419A1, utilizes a commercially available starting material and involves a demethylation step. This approach can be advantageous if the starting material is readily accessible and cost-effective.

Workflow Diagram

Caption: Workflow for the synthesis of this compound as described in patent literature.

Experimental Protocol

Materials:

  • 2-Amino-6-methoxybenzoic acid (referred to as Example 386A in the patent)[1]

  • Methanol

  • Solvents for column chromatography (e.g., Ethyl acetate, Hexanes)

  • Silica gel

Procedure:

  • A mixture of 2-amino-6-methoxybenzoic acid (5.6 mmol) and methanol (40 mL) is heated to reflux for 6 hours.[1]

  • After the reaction is complete, the mixture is concentrated under reduced pressure.[1]

  • The resulting residue is then purified on a silica gel column.[1]

  • Elution with a solvent system of 30% ethyl acetate in hexanes provides the desired product.[1]

  • The fractions containing the product are combined and concentrated to yield this compound (0.81g, 86.6% yield).[1]

Trustworthiness of the Protocol: This protocol is derived from a patent, indicating its utility in achieving the desired transformation. The progress of the reaction and the purity of the final product can be monitored by standard analytical techniques such as TLC, HPLC, and NMR.

Spectroscopic Characterization of this compound

Independent of the synthetic method used, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆): δ 3.88 (s, 3H), 5.95 (d, 1H), 6.20 (d, 1H).[1] This spectrum clearly shows the methyl ester protons and the protons on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as the ester carbonyl (C=O) stretch around 1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (167.16 g/mol ).

Conclusion and Recommendations

Both presented methods offer viable routes to this compound.

  • Method 1 (Catalytic Hydrogenation) is a highly efficient and clean method that is well-suited for large-scale industrial production. The primary considerations are the handling of hydrogen gas and the initial investment in specialized equipment.

  • Method 2 (Patent-Described Synthesis) provides a good yield from a potentially more accessible starting material. However, the need for chromatographic purification might be a limitation for very large-scale synthesis.

The choice of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the equipment available in the laboratory or production facility. For high-purity material required in pharmaceutical applications, a final recrystallization step is recommended regardless of the synthetic method employed.

References

  • WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity - Google P
  • (10) Patent No. - Googleapis.com. (2013-11-05). (URL not available)
  • WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity - Google P
  • Strategies to Evade Resistance: Combining Biophysical and Biochemical Approaches to Discover Compounds Addressing New Bacterial Target Systems - SciDok - Universität des Saarlandes. (URL not available)
  • 2-Amino-6-methylbenzo

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 2-amino-6-hydroxybenzoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 2-amino-6-hydroxybenzoate. As a Senior Application Scientist, my objective is to present a protocol that is not only compliant with regulatory standards but also grounded in the chemical principles that dictate safe handling. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

The core principle of laboratory safety is to treat any compound with unknown or uncharacterized hazard potential with the utmost caution. For a specialized reagent like this compound, this means adhering to a stringent waste management protocol that presumes hazardous characteristics based on its chemical structure.

Hazard Assessment and Chemical Profile

A thorough hazard assessment is the foundation of any disposal plan. This compound possesses two key functional groups that inform its handling and disposal: an aromatic amine and a phenolic hydroxyl group. Both classes of compounds can exhibit biological activity and environmental toxicity.[1][2] Therefore, disposal into sanitary sewer systems or regular waste streams is strictly prohibited.[3]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer may not always be accessible, analysis of closely related analogs allows for a responsible inference of its hazard profile. This compound should be treated as a hazardous waste, necessitating a formal disposal pathway.[4]

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard ClassificationRationale & AnalogyRequired PPE
Skin Corrosion/Irritation Classified as a Category 2 irritant in analogous compounds like Methyl 2,6-dihydroxybenzoate and 2-Amino-6-methylbenzoic acid.[5][6]Nitrile or Neoprene Gloves: Ensure full hand protection. Change gloves immediately if contaminated.
Serious Eye Damage/Irritation Analogous compounds are listed as Category 2 or 2A eye irritants.[5] Direct contact can cause serious irritation.Safety Glasses with Side Shields or Goggles: Goggles are required when a splash hazard exists.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols, a common characteristic of similar benzoic acid derivatives.[5][6]Use in a Ventilated Area: Handle in a chemical fume hood to minimize inhalation risk. A respirator may be needed for large quantities or spill cleanup.
Aquatic Toxicity Many phenolic and aromatic amine compounds are harmful or toxic to aquatic life.[7]N/A (This dictates the disposal route, not PPE)

On-Site Waste Management and Segregation Protocol

Proper management begins at the point of waste generation. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a clear framework for this process.[3][8]

Step 1: Designate a Satellite Accumulation Area (SAA)

The first step is to establish a designated SAA within the laboratory, at or near the point where the waste is generated.[9][10] This area must be under the control of laboratory personnel.

  • Causality: Designating an SAA prevents the haphazard storage of hazardous materials and centralizes waste for proper management and inspection, minimizing the risk of spills or accidental mixing.[11] The SAA can be a labeled section of a bench, a chemical fume hood, or a dedicated cabinet.[9]

Step 2: Select a Compatible Waste Container

Choose a waste container that is chemically compatible with this compound.

  • Requirements:

    • The container must be in good condition, free from damage or leaks.[3]

    • It must have a secure, leak-proof screw-top cap or closure.[3]

    • Glass or high-density polyethylene (HDPE) are generally suitable.

    • Crucially, never use foodstuff containers (e.g., mayonnaise or pickle jars) for hazardous waste storage. [9]

Step 3: Proper Labeling of the Waste Container

Accurate labeling is a critical regulatory and safety requirement. The EPA mandates that every container used for storing chemical waste must be clearly labeled.[11]

  • Procedure:

    • Affix a hazardous waste tag to the container before adding any waste.

    • Write the words "Hazardous Waste" clearly on the label.[9][11]

    • List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[4][9]

    • If it is a solution, list all components and their approximate percentages, including non-hazardous components like solvents.[9]

    • Mark the appropriate hazard characteristics on the label (e.g., "Toxic," "Irritant").[11]

    • Note the accumulation start date (the date the first drop of waste enters the container).

Step 4: Segregation from Incompatibles

This compound must be segregated from incompatible chemicals to prevent dangerous reactions.

  • Incompatible Materials:

    • Strong Oxidizing Agents: (e.g., nitrates, peroxides, permanganates). Aromatic amines and phenols can react violently with strong oxidizers.[5]

    • Strong Acids: [5]

  • Action: Store the waste container in a secondary containment bin labeled for this waste stream, physically separated from bins containing incompatible materials.[3]

Final Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in the trash.[3] The only acceptable method is through a licensed professional waste disposal service.

Step-by-Step Final Disposal Workflow
  • Accumulate Waste: Continue to add waste to your properly labeled container in the SAA. Keep the container securely closed at all times except when adding waste.[9][10]

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Request Pickup: Once the container is full or the research project is complete, arrange for disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • If operating independently, you must use a licensed hazardous waste transporter for removal and disposal at an approved treatment, storage, and disposal facility (TSDF).[11]

  • Documentation: Maintain records of your waste generation and disposal as required by your institution and the EPA.[3]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 1, including gloves, goggles, and a lab coat.[4]

  • Contain the Spill: Use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean and Collect: Carefully sweep up the absorbed material and place it into a designated, sealable container. All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.[4] Label the container accordingly.

  • Decontaminate: Clean the spill area with soap and water.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

  • Daniels Health.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Accessed January 6, 2026.
  • Medical Laboratory Observer.
  • U.S. Environmental Protection Agency.
  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." Accessed January 6, 2026.
  • Fisher Scientific.
  • PubMed. "Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant." Accessed January 6, 2026.
  • Nopr.niscair.res.in. "Detoxification of Phenols and Aromatic Amines from Polluted Wastewater by Using Phenol Oxidases." Accessed January 6, 2026.
  • Fisher Scientific. "Safety Data Sheet - 2-Amino-6-methylbenzoic acid." Accessed January 6, 2026.
  • ResearchGate. "Treatment of amine wastes generated in industrial processes." Accessed January 6, 2026.
  • Alfa Aesar.
  • TCI Chemicals.
  • ResearchGate. "Detoxification of phenols and aromatic amines from polluted wastewater by using phenol oxidases." Accessed January 6, 2026.
  • Sigma-Aldrich. "Safety Data Sheet - Methyl paraben." Accessed January 6, 2026.
  • BenchChem. "Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals." Accessed January 6, 2026.
  • U.S. Environmental Protection Agency. "Waste, Chemical, and Cleanup Enforcement." Accessed January 6, 2026.

Sources

Navigating the Safe Handling of Methyl 2-amino-6-hydroxybenzoate: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the safe handling of Methyl 2-amino-6-hydroxybenzoate, focusing on the critical role of personal protective equipment (PPE) and robust operational protocols. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Understanding the Hazard Landscape of this compound

  • Skin Corrosion/Irritation, Category 2: Causes skin irritation[1][2][3][4][5][6].

  • Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation[1][2][3][4][6].

  • Specific target organ toxicity — single exposure, Category 3 (Respiratory tract irritation): May cause respiratory irritation[1][2][3][4][5][6].

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4: Harmful if swallowed, in contact with skin, or if inhaled[1].

The physical form is expected to be a solid or crystalline powder[1]. A significant, often overlooked, hazard associated with fine organic powders is the potential for dust explosion when suspended in air in the presence of an ignition source[4].

This inferred hazard profile dictates a cautious and well-defined approach to handling, with a primary focus on preventing skin and eye contact, inhalation of dust particles, and accidental ingestion.

Core Principles of Protection: Selecting and Utilizing Appropriate PPE

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a reliable barrier between you and the potential hazards of this compound.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Recommendation: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[5].

  • Causality: Standard safety glasses offer insufficient protection from airborne particulates. Goggles provide a seal around the eyes, preventing dust from entering. For operations with a higher risk of splashing or significant dust generation, a full-face shield should be worn in conjunction with safety goggles.

Skin Protection: Impermeable Gloves and Protective Clothing

To prevent skin irritation and potential dermal absorption, appropriate gloves and lab coats are essential.

  • Glove Selection: Handle with gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[5]. Nitrile gloves are a common and effective choice for handling solid chemicals.

  • Protective Clothing: A flame-resistant lab coat or impervious clothing should be worn to protect the skin on the arms and body[5]. Ensure the lab coat is fully buttoned.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[3][4][6].

Respiratory Protection: Mitigating Inhalation Risks

Given that this compound is likely to be a respiratory irritant and potentially harmful if inhaled, respiratory protection is a critical consideration, especially when handling larger quantities or when engineering controls are insufficient.

  • Recommendation: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with a particulate filter device (EN 143)[4][5].

  • Causality: A respirator with a particulate filter will effectively remove solid dust particles from the air you breathe. The choice of respirator should be based on a thorough risk assessment of the specific procedure being performed.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.

Engineering Controls: The Foundation of Safety
  • Ventilation: Always handle this compound in a well-ventilated area. Use a certified chemical fume hood, especially for procedures that may generate dust, such as weighing or transferring the solid[4][5].

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[3][7].

Pre-Handling Procedures
  • Designate a Handling Area: Cordon off a specific area for handling this compound to prevent cross-contamination.

  • Assemble all Necessary Equipment: Before starting, ensure all necessary PPE, spill kits, and waste containers are within reach.

  • Review the Protocol: Mentally walk through the entire procedure to anticipate any potential hazards.

Handling the Chemical
  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could create airborne dust.

    • Close the container tightly immediately after use[3][6].

  • Preparing Solutions:

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • If the solvent is volatile, ensure this is also done within the fume hood.

Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.

  • Doffing PPE: Remove your gloves first, followed by your lab coat and safety goggles.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Personal Protective Equipment Summary

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Storage and Transport Safety glasses with side shieldsLab coat, Nitrile glovesNot generally required
Weighing and Transfer Tightly-fitting safety gogglesLab coat, Nitrile glovesRequired if not in a fume hood or if dust is generated
Solution Preparation Tightly-fitting safety gogglesLab coat, Nitrile glovesRecommended if not in a fume hood
Spill Cleanup Safety goggles and face shieldImpervious gown, double-gloved (Nitrile)Full-face respirator with particulate filter

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Dispose of unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container[3][4][6].

  • Liquid Waste: Solutions of this compound should be collected in a labeled hazardous waste container for liquid chemical waste.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Workflow for Safe Handling

Safe Handling Workflow for this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe review_protocol Review Protocol gather_ppe->review_protocol don_ppe Don PPE review_protocol->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer prepare_solution Prepare Solution in Fume Hood weigh_transfer->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate Complete Experiment doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste in Labeled Containers wash_hands->dispose_waste Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.